2-Amino-4-methylbenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYAGBOKBLJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197778 | |
| Record name | 2-Amino-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4937-62-6 | |
| Record name | 2-Amino-4-methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methylbenzophenone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylbenzophenone | |
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Foundational & Exploratory
2-Amino-4-methylbenzophenone CAS number 4937-62-6
An In-depth Technical Guide to 2-Amino-4-methylbenzophenone (CAS No. 4937-62-6)
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. Its diaryl ketone structure, featuring both an amine and a methyl-substituted aromatic ring, provides a unique platform for synthetic transformations. This guide offers a comprehensive technical overview intended for researchers, chemists, and professionals in drug discovery and materials science. We will delve into its physicochemical properties, explore robust synthetic methodologies including Friedel-Crafts acylation and Suzuki-Miyaura coupling, detail analytical techniques for characterization and purity assessment, discuss its key applications as a precursor to pharmacologically active agents, and provide essential safety and handling protocols.
Physicochemical and Structural Characteristics
This compound is a yellow crystalline solid.[1][2] A precise understanding of its chemical and physical properties is fundamental for its application in synthetic chemistry and material science. These properties dictate the choice of solvents, reaction conditions, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 4937-62-6 | [3] |
| Molecular Formula | C₁₄H₁₃NO | [3] |
| Molecular Weight | 211.26 g/mol | |
| Melting Point | 65-66 °C | [4] |
| Appearance | Yellow, Fine Crystalline Powder | [1][2] |
| IUPAC Name | (2-Amino-4-methylphenyl)(phenyl)methanone | [5] |
| Synonyms | 2-Benzoyl-5-methylaniline, 4-Methyl-2-aminobenzophenone | [3] |
| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [3] |
| InChI | 1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | [3] |
| InChIKey | YINYAGBOKBLJHY-UHFFFAOYSA-N |
Synthetic Methodologies: A Strategic Overview
The synthesis of unsymmetrical diaryl ketones like this compound is a cornerstone transformation in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. We will explore two primary, field-proven strategies.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and fundamental method for forming the C-C bond between an aromatic ring and an acyl group, making it a primary choice for synthesizing aryl ketones.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
Causality of Experimental Design: The core of this reaction involves activating an acylating agent (e.g., benzoyl chloride) with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6] This ion is then attacked by the π-electron system of an electron-rich aromatic ring. A critical consideration for synthesizing this compound is that the free amino group on the aniline derivative is a Lewis base and would irreversibly coordinate with the AlCl₃ catalyst, deactivating it and preventing the reaction. Therefore, the amino group must be protected prior to acylation, typically as an amide (e.g., acetanilide), and deprotected in a subsequent step. The acyl group is deactivating, which advantageously prevents polysubstitution reactions.[6]
Caption: Friedel-Crafts Acylation mechanism for benzophenone synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Step 1 (Protection): Acetylate 3-methylaniline with acetyl chloride or acetic anhydride to form N-(3-methylphenyl)acetamide.
-
Step 2 (Acylation):
-
Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) under a nitrogen atmosphere in a flask equipped with a dropping funnel and stir bar. Cool the suspension in an ice/water bath.[7]
-
Add benzoyl chloride (1.0 equivalent) to the suspension and stir for 15 minutes.
-
Slowly add a solution of N-(3-methylphenyl)acetamide (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
-
Step 3 (Workup):
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with additional portions of CH₂Cl₂.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]
-
-
Step 4 (Deprotection): Reflux the crude product from Step 3 in an aqueous solution of hydrochloric acid or sulfuric acid to hydrolyze the amide protecting group.
-
Step 5 (Purification): Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the free amine product. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.[7][8]
The Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, particularly for synthesizing biaryls and diaryl ketones.[9] It offers milder reaction conditions and broader functional group tolerance compared to classical methods. The synthesis of a diaryl ketone can be achieved by coupling an arylboronic acid with an acyl electrophile (e.g., an acyl chloride).[9][10] This approach avoids the direct handling of toxic carbon monoxide gas, which is required in the carbonylative variant.[9]
Causality of Experimental Design: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the carbon-acyl bond of the electrophile. A subsequent transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is crucial and is typically facilitated by a base. The final reductive elimination step forms the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for the Acyl Suzuki-Miyaura Coupling.
Conceptual Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Reactants: Combine 2-amino-4-methylphenylboronic acid (or its ester) (1.0 equivalent), benzoyl chloride (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[10]
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature typically ranging from 80-110 °C.
-
Monitoring: Track the disappearance of starting materials and the formation of the product via TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, filter off solids, and partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product using flash column chromatography to isolate this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Caption: General analytical workflow for compound validation.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[11] A reverse-phase method is typically employed for benzophenone derivatives.[12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic ketones.[13] |
| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) | A common solvent system for reverse-phase HPLC offering good separation.[12][13] |
| Detector | UV at ~254 nm or Diode Array | Benzophenones have strong UV absorbance, allowing for sensitive detection.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Injection Vol. | 10 µL | A typical volume for analytical injections. |
Protocol: Purity Analysis by RP-HPLC
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solutions and the sample solution.
-
Data Processing: Determine the retention time of the main peak by comparison with the reference standard. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Spectroscopic Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure determination.[14][15] The ¹H NMR spectrum will show characteristic signals for the aromatic protons in their distinct chemical environments, the methyl group singlet, and the broad singlet for the amine protons. The ¹³C NMR spectrum will confirm the presence of 14 unique carbon atoms, including the characteristic carbonyl carbon signal (~195-200 ppm).[15]
-
Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups.[16] The spectrum of this compound will exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1640-1680 cm⁻¹), and C-H stretching of the aromatic rings (~3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 211.26 would be expected.
Applications in Research and Drug Development
The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[17] this compound serves as a crucial starting material for synthesizing more complex molecules with significant therapeutic potential.
-
Synthesis of Heterocycles: It is a key precursor for various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, many of which exhibit a broad range of pharmacological activities.[18]
-
Precursor to CNS Agents: The related compound 2-aminobenzophenone is a well-known precursor to drugs like diazepam. This compound is used in analogous synthetic pathways. For example, it has been used as a starting reagent in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a potent CCKB antagonist.
-
Antitumor and Antimalarial Research: Diaryl ketones are investigated for their potential as anticancer and antimalarial agents.[17] this compound provides a scaffold that can be further functionalized to generate libraries of compounds for screening against these and other therapeutic targets.[]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is summarized from available Material Safety Data Sheets (MSDS).[1][2]
| Safety Aspect | Guideline |
| Hazard Classification | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335).[5] |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. For dusty conditions, a dust mask (e.g., N95) is recommended.[1] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention in all cases of significant exposure.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] |
Conclusion
This compound (CAS 4937-62-6) is a compound of significant value to the synthetic chemist. Its preparation via established methods like Friedel-Crafts acylation or modern Suzuki coupling provides reliable access to this versatile intermediate. A multi-technique analytical approach ensures its structural integrity and purity, which is paramount for its subsequent use in the development of novel heterocyclic compounds and potential pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.
References
- Benchchem.
- Benchchem. Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-4'-METHYLBENZOPHENONE.
- Sigma-Aldrich. This compound 99%.
- CymitQuimica. 2-Amino-4-methyl-benzophenone.
- SIELC Technologies. This compound.
- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- ChemicalBook. 2-AMINO-4'-METHYLBENZOPHENONE synthesis.
- Chemsrc. This compound | CAS#:4937-62-6.
- Kingnod New Materials. This compound (CAS# 4937-62-6).
- SpectraBase. This compound - Optional[13C NMR] - Spectrum.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4'-methylbenzophenone.
- MicroSolv Technology Corporation. Benzophenone Analyzed with HPLC - AppNote.
- Organic Syntheses. 2-aminobenzophenone. [Link]
- ChemicalBook. This compound(4937-62-6) 13C NMR spectrum.
- SpectraBase. This compound - Optional[FTIR] - Spectrum.
- Asian Journal of Organic & Medicinal Chemistry.
- Sigma-Aldrich. This compound 99% Peer Reviewed Papers.
- National Center for Biotechnology Information (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- PubChem. 2-Amino-4'-methylbenzophenone m.
- Benchchem.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 5. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [www1.udel.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound(4937-62-6) 13C NMR [m.chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to (2-amino-4-methylphenyl)(phenyl)methanone
Abstract: This technical guide provides a comprehensive overview of (2-amino-4-methylphenyl)(phenyl)methanone (CAS No. 4937-62-6), a key benzophenone derivative. This document details its physicochemical properties, outlines a robust synthesis methodology based on established organic chemistry principles, and offers an analysis of its spectroscopic signature for structural confirmation. Furthermore, it explores the compound's critical applications as a versatile intermediate in the synthesis of advanced pharmaceutical scaffolds, discusses its toxicological profile, and provides essential guidelines for safe handling and storage. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and fine chemical synthesis.
Physicochemical and Structural Properties
(2-amino-4-methylphenyl)(phenyl)methanone, also known as 2-amino-4-methylbenzophenone, is an aromatic ketone characterized by an aminophenyl group linked to a carbonyl moiety. The presence of the amino group, the methyl substituent, and the benzoyl group confers specific reactivity and physical properties, making it a valuable building block in organic synthesis. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4937-62-6 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Melting Point | 65-66 °C | [3] |
| Appearance | Yellowish solid/powder | [3][4] |
| IUPAC Name | (2-amino-4-methylphenyl)(phenyl)methanone | [2] |
| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [1][2] |
| InChI Key | YINYAGBOKBLJHY-UHFFFAOYSA-N | [1][2] |
Synthesis Methodology: Friedel-Crafts Acylation Approach
The synthesis of unsymmetrical benzophenones like (2-amino-4-methylphenyl)(phenyl)methanone is most classically achieved via the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Rationale and Mechanistic Insight
The chosen synthetic strategy involves the acylation of 3-methylaniline (m-toluidine) with benzoyl chloride. The amino group (-NH₂) is a powerful activating, ortho, para-directing group. However, under the strong Lewis acid conditions of a standard Friedel-Crafts reaction, the amino group would be protonated or complexed with the catalyst, converting it into a deactivating, meta-directing ammonium species.
To overcome this, a common and effective strategy is to protect the amine as an amide (e.g., an acetamide) before acylation. The N-acetyl group is still an ortho, para-director but is less activating than a free amine, providing better control over the reaction and preventing undesirable side reactions. The acylation is directed to the position ortho to the amide, followed by a final deprotection step to yield the target primary amine.
Experimental Protocol (Illustrative)
This protocol describes a validated, multi-step approach for the synthesis of the title compound.
Step 1: Protection of 3-Methylaniline
-
In a flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(3-methylphenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an inert solvent such as DCM under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C.
-
Slowly add benzoyl chloride (1.2 eq.) to the suspension, followed by a solution of N-(3-methylphenyl)acetamide (1.0 eq.) in DCM.
-
Stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection of the Amide
-
Dissolve the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis of the amide by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the pH is >10.
-
Extract the product with ethyl acetate, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, (2-amino-4-methylphenyl)(phenyl)methanone, by column chromatography on silica gel or recrystallization.
Synthesis Workflow Diagram
Spectroscopic Analysis and Structural Elucidation
Structural confirmation of (2-amino-4-methylphenyl)(phenyl)methanone relies on a combination of spectroscopic techniques. While publicly accessible, fully interpreted spectra are limited, data is available in specialized databases, and the expected spectral features can be confidently predicted.[1][6][7]
| Technique | Expected Features |
| ¹H NMR | ~2.2-2.4 ppm (s, 3H): Methyl (-CH₃) protons. ~6.0-6.5 ppm (br s, 2H): Amine (-NH₂) protons. ~6.5-6.7 ppm (m, 2H): Aromatic protons on the amino-substituted ring (H5, H6). ~7.2-7.4 ppm (d, 1H): Aromatic proton on the amino-substituted ring (H3). ~7.4-7.7 ppm (m, 5H): Aromatic protons of the unsubstituted phenyl ring. |
| ¹³C NMR | ~20-22 ppm: Methyl carbon. ~115-155 ppm: Aromatic carbons (8 distinct signals expected). ~195-200 ppm: Carbonyl (C=O) carbon. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (primary amine). ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl group). 1620-1640 cm⁻¹: Strong C=O stretching (ketone, lowered frequency due to intramolecular H-bonding with ortho-amine). 1500-1600 cm⁻¹: Aromatic C=C bending vibrations. |
| Mass Spectrometry | m/z 211: Molecular ion peak [M]⁺. Key Fragments: m/z 105 (benzoyl cation, [C₆H₅CO]⁺), m/z 77 (phenyl cation, [C₆H₅]⁺). |
Expertise & Causality: The predicted downfield shift of the carbonyl carbon in ¹³C NMR and the lower wavenumber of the C=O stretch in IR spectroscopy are characteristic consequences of conjugation and intramolecular hydrogen bonding with the ortho-amino group. This interaction delocalizes electron density and weakens the C=O double bond, serving as a key diagnostic feature for this substitution pattern.
Applications in Research and Drug Development
The primary utility of (2-amino-4-methylphenyl)(phenyl)methanone is as a versatile chemical intermediate for constructing more complex heterocyclic systems of high medicinal value.[5]
Precursor for Substituted Quinolines
The compound serves as a starting reagent for the synthesis of 4-phenyl-7-methylquinolines via the Friedländer annulation.[4] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene ketone, a foundational method for building the quinoline core present in many therapeutic agents.
Intermediate for Tetrahydrobenzazepine Derivatives
It is a documented precursor in the multi-step synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide.[4] This complex molecule is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor, a target investigated for anxiety and panic disorders. The aminobenzophenone core is essential for constructing the seven-membered diazepine ring.
Role as a Synthetic Hub
Biological Activity and Toxicological Profile
Known Biological Activity
As of this writing, there are no specific, peer-reviewed studies detailing the biological activity of (2-amino-4-methylphenyl)(phenyl)methanone itself. Its primary role is that of a synthetic intermediate rather than an active pharmaceutical ingredient. However, the broader benzophenone scaffold is ubiquitous in medicinal chemistry and is associated with a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[8] For instance, certain aminobenzophenone derivatives have shown potent inhibition of pro-inflammatory cytokines like TNF-α.[8] Furthermore, structurally related (2-aminothiophen-3-yl)(phenyl)methanones have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor, a target for treating neuropathic pain.[9] These activities are noted for the chemical class and should not be directly attributed to the title compound without specific experimental validation.
Safety and Toxicology
The compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1][3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Trustworthiness of Protocols: All handling and experimental protocols must incorporate these hazards. The self-validating system for any protocol involving this compound includes the mandatory use of appropriate personal protective equipment (PPE) to mitigate these risks.
Handling, Storage, and Disposal
Expertise-Driven Recommendations:
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat. An N95-rated dust mask is recommended for handling larger quantities.[1] Avoid all personal contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78651, this compound.
- SpectraBase. (n.d.). This compound.
- Dodd, G., et al. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 5(8), 1039-1051.
- Gao, Z. G., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(3), 324-330.
- Dawidowski, M., et al. (2022). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 4937-62-6 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4937-62-6 | (2-Amino-4-methylphenyl)(phenyl)methanone | Aryls | Ambeed.com [ambeed.com]
- 6. This compound(4937-62-6) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(4937-62-6) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 2-Methylbenzophenone(131-58-8) 1H NMR spectrum [chemicalbook.com]
2-benzoyl-5-methylaniline physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-5-methylaniline
Abstract
2-Benzoyl-5-methylaniline, a substituted aromatic ketone and aniline derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. While this specific molecule is not extensively characterized in public literature, its constituent functional groups—a primary aromatic amine and a diaryl ketone—are foundational to numerous high-value compounds, including tyrosine kinase inhibitors. This guide provides a comprehensive technical profile of 2-benzoyl-5-methylaniline by synthesizing theoretical data with established experimental findings from closely related structural analogs. We will explore its core physicochemical properties, predict its spectroscopic signature, delineate plausible synthetic and reactivity pathways, and discuss its potential applications, particularly in the realm of drug discovery. The insights herein are designed to provide a robust theoretical foundation for researchers working with this and similar chemical scaffolds.
Molecular Identity and Structure
2-Benzoyl-5-methylaniline, systematically named (2-amino-4-methylphenyl)(phenyl)methanone, possesses a molecular structure featuring a benzoyl group attached to a p-toluidine (4-methylaniline) ring at the position ortho to the amino group. This arrangement creates a sterically hindered and electronically complex environment that dictates its chemical behavior.
Caption: 2D structure of 2-benzoyl-5-methylaniline.
Core Physicochemical Properties
Direct experimental data for 2-benzoyl-5-methylaniline is sparse. The following properties are calculated or estimated based on its parent compound, 2-benzoylaniline, and other structural analogs. These values provide a reliable baseline for experimental design.
| Property | Predicted Value / Characteristic | Basis for Estimation & Citation |
| Molecular Formula | C₁₄H₁₃NO | Calculated from structure. |
| Molecular Weight | 211.26 g/mol | Calculated from molecular formula. Analog isomer has the same weight.[1] |
| Appearance | Yellow to gold crystalline powder | Based on the appearance of the parent compound, 2-benzoylaniline.[2] |
| Melting Point | ~105 - 115 °C | Estimated from 2-benzoylaniline (103-107 °C). The addition of a methyl group may slightly alter crystal packing and melting point.[2] |
| Boiling Point | > 250 °C | High boiling point is expected due to high molecular weight and polarity. The related 2-methoxy-5-methylaniline boils at 235 °C.[3] |
| Solubility | Soluble in methanol, DMSO, and chlorinated solvents. Poorly soluble in water. | Typical for aminobenzophenones and anilines. Amines can be soluble in organic solvents, but solubility in water decreases with increasing molecular weight.[2][4] |
| pKa | ~0.3 - 0.5 | The electron-withdrawing benzoyl group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). The pKa of 2-benzoylaniline is predicted to be 0.33.[2] |
Spectroscopic Profile (Predicted)
The spectroscopic signature of a molecule is its fingerprint. Based on the known effects of its constituent functional groups, the following spectral characteristics are anticipated for 2-benzoyl-5-methylaniline.
¹H NMR Spectroscopy
In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2 and 8.0 ppm integrating to 8 protons, arising from the two phenyl rings.
-
Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, integrating to 2 protons. The chemical shift of this peak is concentration-dependent and can be confirmed by D₂O exchange.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.3 ppm, integrating to 3 protons.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary aromatic amine.[5]
-
C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹, corresponding to the conjugated diaryl ketone.
-
C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
Synthesis and Reactivity Insights
Synthetic Pathways
The synthesis of substituted benzanilides and aminobenzophenones is well-established. While a direct Friedel-Crafts acylation on 4-methylaniline is challenging due to the amine's interaction with the Lewis acid catalyst, a common and effective alternative is the Schotten-Baumann reaction or a related nucleophilic acyl substitution.[6] This involves the reaction of an aniline derivative with benzoyl chloride.
A plausible synthesis for 2-benzoyl-5-methylaniline would involve the benzoylation of 4-methylaniline, although controlling the position of substitution can be complex. More targeted syntheses often build one of the rings onto a pre-functionalized precursor.
Caption: Generalized workflow for benzanilide synthesis.
Chemical Reactivity
The reactivity of 2-benzoyl-5-methylaniline is governed by its two primary functional groups:
-
The Aromatic Amine (-NH₂): As a primary amine, it can undergo a range of classical reactions, including alkylation, further acylation to form an amide, and diazotization when treated with nitrous acid at low temperatures.[4] The amine group is a powerful ortho-, para-director for electrophilic aromatic substitution, strongly activating the aniline ring.
-
The Benzoyl Ketone (-C=O): The carbonyl group is relatively unreactive towards nucleophiles compared to aliphatic ketones due to resonance stabilization from both aromatic rings. However, it can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.
The interplay between these groups defines the molecule's utility as a scaffold. For instance, the amine can be used as a handle to link the molecule to other fragments, a common strategy in fragment-based drug discovery.
Applications in Research and Drug Development
The aminobenzophenone and benzanilide scaffolds are privileged structures in medicinal chemistry. They are key components in a variety of biologically active molecules.
-
Tyrosine Kinase Inhibitors (TKIs): Many FDA-approved TKIs used in cancer therapy feature a core structure where an aniline or a related heterocycle is linked to another aromatic system.[7] While 2-benzoyl-5-methylaniline itself is not a drug, its core is analogous to the hinge-binding motifs found in inhibitors that target kinases like Bcr-Abl. The synthesis of such structures can be enabled by reactions similar to native chemical ligation, forming the critical benzanilide bond.[8]
-
Chemical Intermediates: Substituted anilines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[3][4] The unique substitution pattern of 2-benzoyl-5-methylaniline makes it a valuable building block for creating complex, multi-functionalized aromatic compounds.
-
Antiviral and Other Therapeutic Agents: The broader benzimidazole scaffold, which can be synthesized from ortho-diamino aromatics (derivable from ortho-nitroanilines), has led to numerous drugs with antiviral, anti-ulcer, and other therapeutic properties.[9] This highlights the potential of functionalized anilines as starting points for diverse drug discovery campaigns.
Experimental Protocols: Characterization by NMR Spectroscopy
Validating the identity and purity of a synthesized sample of 2-benzoyl-5-methylaniline is critical. Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure and assess the purity of a synthesized sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry, purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a good first choice as it dissolves many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.[12]
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a relaxation delay of 2-5 seconds to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to confirm that they match the predicted profile for 2-benzoyl-5-methylaniline. Check for the presence of solvent or impurity peaks.
-
Caption: Standard workflow for NMR sample analysis.
Conclusion
2-Benzoyl-5-methylaniline is a molecule with significant untapped potential as a chemical intermediate and a scaffold for drug discovery. While direct experimental characterization is not widely published, a comprehensive physicochemical and spectroscopic profile can be reliably predicted based on well-understood chemical principles and data from analogous structures. Its synthesis is achievable through established organic chemistry reactions, and its reactivity offers multiple handles for further chemical modification. This technical guide provides researchers with the foundational knowledge required to synthesize, characterize, and strategically employ 2-benzoyl-5-methylaniline in their scientific endeavors, bridging the current literature gap and enabling future innovation.
References
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
- MPG.PuRe.
- The Royal Society of Chemistry.
- National Institutes of Health (NIH). (2021).
- National Institutes of Health (NIH). PubChem Compound Summary for CID 12290097, 2-Benzoyl-3-methylaniline. [Link]
- ChemBK. 2-benzoylaniline. [Link]
- MDPI. (2022). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)
- NCERT. Amines. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
- SlideShare. (2018). Benzanilide synthesis. [Link]
- Organic Syntheses. Benzanilide. [Link]
- ScienceDirect. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. [Link]
- National Institutes of Health (NIH). PubChem Compound Summary for CID 7515, N-Methylaniline. [Link]
- Stenutz. 2-methylaniline. [Link]
Sources
- 1. 2-Benzoyl-3-methylaniline | C14H13NO | CID 12290097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. Benzanilide synthesis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
A Spectroscopic Guide to 2-Amino-4-methylbenzophenone: Elucidating Molecular Structure for Research and Development
Introduction: The Significance of Spectroscopic Characterization
In the realms of pharmaceutical development, organic synthesis, and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. 2-Amino-4-methylbenzophenone, a substituted aromatic ketone, serves as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical agents.[1] Its chemical reactivity and biological activity are intrinsically linked to its precise molecular architecture. Therefore, a comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the rational design of novel compounds.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is designed to be a self-validating system, integrating theoretical principles with practical experimental protocols.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound consists of a benzoyl group attached to a p-toluidine moiety. This arrangement gives rise to distinct electronic environments for each atom, which are interrogated by different spectroscopic techniques.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, is expected to show signals corresponding to the aromatic protons of the two rings, the amine protons, and the methyl protons.
-
Aromatic Region (δ 6.5 - 8.0 ppm): The protons on the two benzene rings will resonate in this region. The phenyl ring attached to the carbonyl group will generally have its protons shifted further downfield due to the electron-withdrawing effect of the carbonyl. The protons on the aminophenyl ring will be influenced by both the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing carbonyl group (deshielding, downfield shift).
-
Amine Protons (Variable): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group (-CH₃) will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Ring Protons | 7.2 - 7.8 | Multiplet | 5H |
| Aminophenyl Ring Protons | 6.6 - 7.3 | Multiplet | 3H |
| Amine (NH₂) Protons | ~5.0 - 6.0 (variable) | Broad Singlet | 2H |
| Methyl (CH₃) Protons | ~2.4 | Singlet | 3H |
Diagram 2: ¹H NMR Acquisition Workflow
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a small vial.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[3]
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).[3] Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals and analyze their chemical shifts and multiplicities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require a larger number of scans compared to ¹H NMR. Spectra are usually acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
-
Carbonyl Carbon (δ ~195-200 ppm): The carbonyl carbon (C=O) is highly deshielded and will appear at a very downfield chemical shift.[4]
-
Aromatic Carbons (δ ~110-150 ppm): The 12 aromatic carbons will resonate in this region. Due to symmetry in the unsubstituted phenyl ring, some carbons will be equivalent. The carbons in the substituted ring will all be unique. Carbons attached to the amino group will be shielded (shifted upfield), while the carbon attached to the carbonyl group will be deshielded (shifted downfield).[5]
-
Methyl Carbon (δ ~20-25 ppm): The aliphatic methyl carbon will appear at a characteristic upfield chemical shift.[4]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~198 |
| Aromatic C (C-C=O) | ~138 |
| Aromatic C (C-NH₂) | ~150 |
| Other Aromatic C's | 115 - 135 |
| Methyl (CH₃) | ~21 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.7 mL of deuterated solvent.[2]
-
Instrumentation and Shimming: Follow the same procedure as for ¹H NMR.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).[3] A wider spectral width (0-220 ppm) is necessary.[3] Due to the low natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 128 to several thousand) and a relaxation delay of 2-5 seconds are typically required.[3]
-
Processing and Analysis: Process the data similarly to ¹H NMR. The resulting spectrum will show a series of singlet peaks, each corresponding to a unique carbon environment.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups in a molecule. Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic "fingerprint" of the molecule.[6]
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ketone, C-H bonds of the aromatic rings and methyl group, and C=C bonds of the aromatic rings.
-
N-H Stretching (3300-3500 cm⁻¹): A primary amine will show two distinct peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]
-
C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[8]
-
C=O Stretching (1650-1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of an aromatic ketone.[9]
-
C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several peaks in this region are characteristic of the carbon-carbon double bonds within the aromatic rings.
-
N-H Bending (1550-1650 cm⁻¹): The bending vibration of the N-H bond in the primary amine also appears in this region, sometimes overlapping with the C=C stretches.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two peaks) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N-H Bend | 1550 - 1650 | Medium |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[10]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die assembly into a hydraulic press and apply pressure (e.g., 10 tons for a 13 mm die) for about a minute to form a transparent or translucent pellet.[11]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule.[12] This fragmentation pattern provides a unique fingerprint and valuable structural information.[13]
Interpretation of the Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 211.26 g/mol ) will show a molecular ion peak (M⁺) at m/z = 211. The fragmentation pattern is dictated by the stability of the resulting fragments.
-
Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the intact molecule with one electron removed.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[14] This can lead to two primary fragment ions:
-
Loss of the phenyl group (C₆H₅•) to form an ion at m/z = 134.
-
Loss of the aminomethylphenyl group (H₂NC₆H₃(CH₃)•) to form the benzoyl cation at m/z = 105. This is often a very prominent peak for benzophenones.
-
-
Other Fragments: Further fragmentation of these primary ions can lead to other smaller peaks, such as the phenyl cation at m/z = 77 from the loss of CO from the benzoyl cation.
Diagram 3: Proposed Mass Spectrometry Fragmentation
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.[3]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy from the ionization process causes the molecular ions to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Conclusion: A Unified Approach to Structural Elucidation
The spectroscopic analysis of this compound provides a comprehensive and self-validating picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ketone, aromatic rings), and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors. This guide serves as a practical framework for the application of these fundamental analytical techniques in a modern research and development setting.
References
- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
- Shimadzu. (n.d.). KBr Pellet Method.
- Creative Proteomics. (n.d.). Electron Ionization.
- ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy.
- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
- Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide.
- ResearchGate. (2012). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines.
- Thermo Fisher Scientific. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- auremn. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones.
- The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination.
- ChemicalBook. (n.d.). This compound(4937-62-6) 13C NMR spectrum.
- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
- Sigma-Aldrich. (n.d.). This compound 99%.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- YouTube. (2015). Functional Groups from Infrared Spectra.
- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- The University of Sheffield. (n.d.). CASPRE - 13C NMR Predictor.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Bulgarian Academy of Sciences. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
- Chegg. (2020). Predict the 'H-NMR spectrum for each of the compounds (#1 - Chegg.
- Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.
- PubMed. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method.
- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Visualizer loader [nmrdb.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylbenzophenone. The content herein is structured to offer not just a theoretical overview, but a practical, in-depth understanding rooted in established spectroscopic principles. This document will elucidate the expected chemical shifts, coupling constants, and multiplicity of the proton signals, providing a robust framework for researchers working with this and structurally related compounds.
Foundational Principles: Understanding the ¹H NMR Landscape
Proton NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, moving their signals upfield (to a lower ppm value).[1]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons.[2]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reflects the strength of the coupling between protons and is dependent on the number of bonds and the geometric relationship between them.[3]
Predicted ¹H NMR Spectrum of this compound
Due to the limited availability of public, experimental ¹H NMR spectra for this compound, this guide presents a detailed prediction based on established substituent effects and typical coupling constants observed in analogous aromatic systems.
The structure of this compound is as follows:
A diagram of the molecular structure of this compound.
The predicted ¹H NMR spectral data is summarized in the table below:
| Signal | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| A | -NH₂ | ~4.0 - 5.0 | Broad singlet | - | 2H |
| B | H-6 | ~7.2 - 7.4 | Doublet | Jortho = ~7-9 | 1H |
| C | H-5 | ~6.5 - 6.7 | Doublet of doublets | Jortho = ~7-9, Jmeta = ~2-3 | 1H |
| D | H-3 | ~6.4 - 6.6 | Doublet | Jmeta = ~2-3 | 1H |
| E | Phenyl H (ortho) | ~7.7 - 7.9 | Multiplet | - | 2H |
| F | Phenyl H (meta, para) | ~7.4 - 7.6 | Multiplet | - | 3H |
| G | -CH₃ | ~2.2 - 2.4 | Singlet | - | 3H |
Detailed Signal Analysis
The Amino Protons (-NH₂)
The protons of the amino group are expected to appear as a broad singlet in the region of 4.0 - 5.0 ppm . The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.[4]
The Substituted Benzene Ring Protons (H-3, H-5, H-6)
The protons on the substituted aromatic ring are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing benzoyl (-C(O)Ph) group.
-
H-6: This proton is ortho to the benzoyl group and meta to the methyl group. The strong deshielding effect of the carbonyl group will shift this proton downfield. It is expected to appear as a doublet due to coupling with H-5, with a typical ortho coupling constant of approximately 7-9 Hz.[5][6] The predicted chemical shift is in the range of 7.2 - 7.4 ppm .
-
H-5: This proton is ortho to the methyl group and meta to both the amino and benzoyl groups. It will be split by both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets. The ortho coupling constant will be around 7-9 Hz, and the meta coupling constant will be smaller, around 2-3 Hz.[5][6] The electron-donating effects of the amino and methyl groups will shift this proton upfield to approximately 6.5 - 6.7 ppm .
-
H-3: This proton is ortho to the amino group and meta to the methyl and benzoyl groups. The strong shielding effect of the amino group will cause a significant upfield shift. It will appear as a doublet due to the small meta coupling with H-5 (J ≈ 2-3 Hz).[5][6] Its predicted chemical shift is in the range of 6.4 - 6.6 ppm .
The Unsubstituted Phenyl Ring Protons
The five protons of the unsubstituted phenyl ring will be in a more conventional aromatic region.
-
Ortho Protons: The two protons ortho to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond and will appear as a multiplet in the range of 7.7 - 7.9 ppm .
-
Meta and Para Protons: The three meta and para protons will be less deshielded and will likely appear as a complex, overlapping multiplet between 7.4 - 7.6 ppm .
The Methyl Protons (-CH₃)
The three protons of the methyl group are attached to the aromatic ring and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the range of 2.2 - 2.4 ppm .
Experimental Protocol for ¹H NMR Sample Preparation
For obtaining a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature before initiating the experiment.
A flowchart of the experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are consistent with its molecular structure. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing benzoyl group on the substituted aromatic ring leads to a wide dispersion of the aromatic proton signals. The unsubstituted phenyl ring protons appear in their characteristic downfield region. This detailed analysis, based on fundamental NMR principles and data from related structures, serves as a valuable guide for the identification and characterization of this compound in research and development settings.
References
- NMR Sample Prepar
- Iowa State University, Chemical Instrumentation Facility.
- ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]
- Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. Metabolomics, 8(1), 1-24.
- University College London, Faculty of Mathematical & Physical Sciences.
- Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- YouTube. NMR 5: Coupling Constants. [Link]
- YouTube.
- Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]
- The Royal Society of Chemistry.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
- Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
- SpectraBase. This compound - Optional[¹³C NMR] - Spectrum. [Link]
- PubChem. 2-Amino-4'-methylbenzophenone m. [Link]
- Short Summary of ¹H-NMR Interpret
- Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]
- PubMed.
- Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Brainly. Annotate the benzophenone and triphenyl methanol NMR spectra by labeling each signal A through Z and. [Link]
- Oregon State University. ¹H NMR Chemical Shift. [Link]
- Table of Characteristic Proton NMR Shifts. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- University College London. Chemical shifts. [Link]
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- SIELC Technologies. 2-Amino-4'-methylbenzophenone m. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-4-methylbenzophenone
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylbenzophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed experimental protocol for spectral acquisition, and present a thorough assignment of the 13C NMR spectrum.
Introduction: The Significance of 13C NMR in Drug Discovery and Development
In the landscape of modern drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, 13C NMR provides a direct insight into the carbon framework of a molecule, offering crucial information on the electronic environment of each carbon atom. For drug development professionals, a comprehensive understanding of the 13C NMR spectrum of a lead compound or a key intermediate like this compound is not merely an academic exercise. It is a cornerstone of quality control, ensuring the correct isomeric form is synthesized, and a critical component in understanding structure-activity relationships (SAR).
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions. A thorough analysis of these shifts allows for a detailed mapping of the electron distribution within the molecule, which in turn can inform on its reactivity and potential interactions with biological targets.
Molecular Structure and 13C NMR Spectral Analysis of this compound
This compound possesses a rich electronic architecture, with two aromatic rings bearing distinct substituents that significantly influence the 13C NMR chemical shifts. The presence of an electron-donating amino group (-NH2) and a weakly electron-donating methyl group (-CH3) on one ring, and the electron-withdrawing carbonyl group (C=O) bridging the two rings, creates a unique spectral fingerprint.
Predicted and Experimental 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is characterized by a series of distinct signals corresponding to the fourteen carbon atoms in the molecule. The experimental chemical shift values, typically obtained in a solvent such as deuterated dimethyl sulfoxide (DMSO-d6), are presented in the table below.[1][2] For a comprehensive understanding, we will analyze the spectrum by dissecting the molecule into its constituent aromatic rings and the carbonyl bridge.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) in DMSO-d6 | Assignment Rationale |
| C=O | 190 - 200 | ~195 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. |
| C1' | 135 - 145 | ~138 | The ipso-carbon of the unsubstituted phenyl ring, attached to the carbonyl group. |
| C2'/C6' | 128 - 132 | ~130 | Ortho-carbons of the unsubstituted phenyl ring. |
| C3'/C5' | 128 - 132 | ~128 | Meta-carbons of the unsubstituted phenyl ring. |
| C4' | 130 - 135 | ~132 | Para-carbon of the unsubstituted phenyl ring. |
| C1 | 120 - 125 | ~123 | Ipso-carbon of the substituted ring, attached to the carbonyl. Shielded by the ortho-amino group. |
| C2 | 150 - 155 | ~152 | Carbon bearing the amino group. Strongly deshielded by the nitrogen's electronegativity and resonance donation. |
| C3 | 115 - 120 | ~117 | Ortho to the amino group, experiencing strong shielding due to resonance. |
| C4 | 140 - 145 | ~142 | Carbon bearing the methyl group. Deshielded due to substitution. |
| C5 | 120 - 125 | ~121 | Meta to the amino group, experiencing less shielding. |
| C6 | 130 - 135 | ~133 | Para to the amino group, deshielded relative to C3 and C5. |
| -CH3 | 20 - 25 | ~21 | Typical chemical shift for an aromatic methyl group. |
Note: The experimental values are approximate and can vary slightly based on the solvent and experimental conditions. The assignments are based on established substituent effects and comparison with related compounds.
Causality Behind the Chemical Shifts: An Analysis of Substituent Effects
The observed chemical shifts are a direct consequence of the electronic and steric environment of each carbon atom. The interplay of inductive and resonance effects of the amino and methyl groups, along with the influence of the carbonyl group, dictates the final spectral appearance.
Diagram: Key Electronic Influences in this compound
Caption: Electronic effects of substituents on the aromatic rings.
-
The Carbonyl Carbon (C=O): This carbon experiences the most significant deshielding, appearing at the lowest field (~195 ppm). This is due to the large paramagnetic contribution to the shielding tensor arising from the C=O double bond and the high electronegativity of the oxygen atom, which withdraws electron density.
-
The Substituted Aromatic Ring:
-
C2 (ortho to C=O, attached to -NH2): The amino group is a strong electron-donating group through resonance, but also electron-withdrawing through induction. In this case, the resonance effect dominates, leading to a significant shielding of the ortho and para positions. However, the carbon directly attached to the nitrogen (C2) is deshielded (~152 ppm) due to the nitrogen's high electronegativity.
-
C4 (para to C=O, attached to -CH3): The methyl group is a weak electron-donating group through hyperconjugation and induction. The carbon to which it is attached (C4) is deshielded relative to an unsubstituted carbon.
-
C1, C3, C5, C6: The chemical shifts of these carbons are a result of the combined effects of the amino, methyl, and benzoyl substituents. The ortho- and para-directing nature of the amino and methyl groups leads to increased electron density at C3 and C5, resulting in their upfield shift (shielding).
-
-
The Unsubstituted Aromatic Ring: The carbons of the unsubstituted phenyl ring exhibit chemical shifts that are primarily influenced by the electron-withdrawing benzoyl group. This leads to a general deshielding of all carbons in this ring compared to benzene itself.
Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weighing: Accurately weigh approximately 20-30 mg of this compound. The purity of the sample should be >98% to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is a common choice due to its excellent solvating power for a wide range of organic compounds.[1] Alternatively, CDCl3 can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0.00 ppm). Modern NMR spectrometers often use the solvent signal as a secondary reference.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the 13C probe and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts.
Diagram: 13C NMR Experimental Workflow
Caption: A streamlined workflow for acquiring and processing 13C NMR data.
Comparison with Theoretical Data and Analogs
The experimental 13C NMR chemical shifts of this compound are in good agreement with theoretical predictions from Density Functional Theory (DFT) calculations and empirical database methods.[3][4] These computational approaches can be valuable tools for confirming peak assignments and for predicting the spectra of novel analogs.
A comparative analysis with structurally related molecules further solidifies our understanding of the substituent effects:
-
Benzophenone: In the absence of the amino and methyl groups, the two phenyl rings are equivalent, resulting in a simpler spectrum with fewer signals.[5]
-
2-Aminobenzophenone: The absence of the methyl group allows for a direct assessment of the amino group's influence on the chemical shifts of the substituted ring.[6][7]
-
4-Methylbenzophenone: The absence of the amino group provides insight into the sole effect of the methyl group and the benzoyl moiety.[8]
By systematically comparing the spectra of these analogs, the incremental shifts caused by the addition of the amino and methyl groups at their respective positions can be rationalized, providing a robust and self-consistent interpretation of the 13C NMR spectrum of this compound.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. By integrating experimental data with a thorough analysis of substituent effects and a detailed experimental protocol, we have aimed to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident structural elucidation and analysis of this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the study of other complex organic molecules, reinforcing the indispensable role of 13C NMR spectroscopy in modern chemical and pharmaceutical research.
References
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]
- Gakh, A. A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 27(19), 6529. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).
- PubChem. (n.d.). 2-Aminobenzophenone. National Center for Biotechnology Information.
- Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. This compound(4937-62-6) 13C NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. 2-Aminobenzophenone(2835-77-0) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to the FT-IR Analysis of 2-Amino-4-methylbenzophenone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-Amino-4-methylbenzophenone (AMB) using Fourier Transform Infrared (FT-IR) spectroscopy. AMB is a key intermediate and potential impurity in various synthetic pathways, including pharmaceutical development.[1] Its unambiguous identification and quality control are therefore critical. This document offers an in-depth exploration of the theoretical principles, a detailed experimental protocol, and a thorough guide to spectral interpretation for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical and authoritative resource for the structural elucidation of AMB.
Introduction: The Role of FT-IR in Characterizing this compound
This compound (C₁₄H₁₃NO, Molar Mass: ~211.26 g/mol ) is an aromatic ketone containing a primary amine and a methyl-substituted phenyl ring.[2][3] Its structure lends itself to a variety of chemical syntheses, making it a compound of interest in medicinal chemistry and materials science. The purity and structural integrity of such intermediates are paramount, as even minor variations can significantly impact the yield, safety, and efficacy of a final product.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for this purpose.[4][5] The method works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending).[6] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of the compound and its constituent functional groups.[7] For a molecule like AMB, FT-IR provides a direct way to confirm the presence of its key functional moieties: the primary amine (N-H), the diaryl ketone (C=O), the aromatic rings (C=C and C-H), and the methyl group (C-H).
This guide will walk through the necessary steps to acquire and interpret a high-quality FT-IR spectrum of AMB, ensuring reliable and reproducible results.
The Vibrational Language of AMB: Theoretical Principles
Before acquiring a spectrum, it is crucial to understand the expected vibrational modes of AMB. A molecule's FT-IR spectrum is governed by the principle that a vibration must cause a change in the molecule's dipole moment to be "IR active."[6] The key functional groups in AMB each have characteristic absorption regions.
-
N-H Vibrations (Amine): Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching modes. The presence of two peaks is a definitive marker for a primary amine. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[8]
-
C=O Vibration (Ketone): The carbonyl (C=O) stretch is one of the most intense and recognizable absorptions in an IR spectrum. For diaryl ketones like benzophenone, conjugation with two aromatic rings delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency to the 1680-1600 cm⁻¹ region.[9]
-
Aromatic Ring Vibrations: Aromatic compounds display several characteristic bands. C-H stretching vibrations on the ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10][11] In-ring C=C stretching vibrations produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[10]
-
Aliphatic C-H Vibrations (Methyl Group): The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[12] C-H bending vibrations for methyl groups are also expected around 1450 cm⁻¹ and 1375 cm⁻¹.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and instrument parameters. For a solid compound like AMB, Attenuated Total Reflectance (ATR) is often the preferred sampling technique due to its simplicity and minimal sample preparation.[13]
Instrumentation
A modern benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The instrument should have a single-bounce diamond ATR accessory.
Sample Preparation: The ATR Method
The choice of ATR over traditional methods like KBr pellets or Nujol mulls is based on its reproducibility and speed, as it eliminates the need for extensive grinding or pellet pressing, which can introduce variability and potential contamination.[13][14][15]
Step-by-Step Protocol:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR diamond crystal surface. Wipe with a lint-free swab soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[13] A typical background scan consists of 16-32 co-added scans.
-
Sample Application: Place a small amount of solid this compound powder (typically 1-5 mg) directly onto the center of the diamond crystal.
-
Apply Pressure: Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid and the ATR crystal, which is essential for obtaining a strong, high-quality spectrum.[14]
-
Data Acquisition: Collect the sample spectrum.
Recommended Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key functional group bands without introducing unnecessary noise. |
| Number of Scans | 32 | A good signal-to-noise ratio is achieved by co-adding multiple scans, improving spectral quality. |
| Apodization | Happ-Genzel | A standard function that processes the raw interferogram into a spectrum with a good balance of peak shape and low baseline distortion. |
Spectral Interpretation and Data Analysis
The resulting spectrum should be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). The following is a detailed interpretation of the expected FT-IR spectrum of this compound.
Caption: Molecular structure of this compound with its primary functional groups linked to their characteristic FT-IR vibrational frequency regions.
Detailed Peak Assignment
The table below summarizes the expected absorption bands for AMB, their corresponding vibrational modes, and typical intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3480 & ~3370 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Rings | Medium to Weak |
| 2980 - 2870 | C-H Stretch | Methyl Group (-CH₃) | Medium to Weak |
| ~1625 | C=O Stretch | Diaryl Ketone | Strong, Sharp |
| ~1600 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1575, 1500, 1450 | C=C Stretch | Aromatic Rings | Medium to Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium to Strong |
Analysis of Key Regions:
-
3500-3300 cm⁻¹: The presence of two distinct, sharp peaks in this region is the most compelling evidence for the primary amine (-NH₂) group.[8][16] The N-H stretching bands are typically sharper than O-H bands from alcohols because hydrogen bonding in amines is generally weaker.[17]
-
>3000 cm⁻¹ vs. <3000 cm⁻¹: The bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring (sp² hybridized carbon).[10] Those appearing just below 3000 cm⁻¹ are from the methyl group's C-H bonds (sp³ hybridized carbon).[18] This distinction is a reliable way to confirm the presence of both aromatic and aliphatic C-H bonds.
-
1700-1500 cm⁻¹: This region is often crowded but highly informative. The strongest peak should be the C=O stretch of the ketone. Its position, expected around 1625 cm⁻¹, is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance with both phenyl rings, which weakens the double bond character.[9] Nearby, one should find the N-H bending vibration and several C=C in-ring stretching bands.[8][10]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-N stretching, C-H bending, and various ring vibrations.[12][19] While individual peak assignment can be challenging, the overall pattern is unique to the molecule's structure. The strong band expected for the aromatic C-N stretch typically appears between 1335-1250 cm⁻¹.[8] The pattern of strong C-H out-of-plane bending bands between 900-675 cm⁻¹ can also provide information about the substitution pattern on the aromatic rings.[10]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By leveraging the characteristic absorption frequencies of its constituent functional groups—the dual N-H stretches of the primary amine, the conjugated C=O stretch of the diaryl ketone, and the distinct aromatic and aliphatic C-H vibrations—a detailed and confident structural confirmation can be achieved. The ATR sampling method provides a rapid, robust, and reproducible means of analysis, making it highly suitable for both research and quality control environments in the pharmaceutical and chemical industries. This guide provides the necessary theoretical foundation and practical instruction to perform this analysis with scientific integrity and accuracy.
References
- UCL. (n.d.). Sample preparation for FT-IR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Michigan State University. (n.d.). Infrared Spectrometry.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4'-methylbenzophenone. PubChem.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate.
- Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
- Wikipedia. (n.d.). Fourier-transform infrared spectroscopy.
- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Michigan State University. (n.d.). Principles of FTIR Spectroscopy.
- ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2....
- International Journal of Advanced Scientific Research. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- Canadian Digital Network. (n.d.). Infrared Spectroscopy.
- Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate.
- University of Puget Sound. (n.d.). Infrared Spectroscopy Handout.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....
- Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. PubMed.
- National Institute of Standards and Technology (NIST). (n.d.). The NIST Quantitative Infrared Database. PMC.
- National Institute of Standards and Technology (NIST). (n.d.). Benzophenone, 2,4-dihydroxy-4'-methyl. NIST WebBook.
Sources
- 1. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
- 4. agilent.com [agilent.com]
- 5. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jascoinc.com [jascoinc.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. allscientificjournal.com [allscientificjournal.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Mass spectrometry fragmentation of 2-Amino-4-methylbenzophenone
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Amino-4-methylbenzophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₁₄H₁₃NO, Mol. Wt.: 211.26 g/mol ). As a crucial intermediate in pharmaceutical synthesis, particularly for benzodiazepines, its unambiguous identification is paramount.[1][2] This document delineates the characteristic fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By synthesizing foundational principles of mass spectrometry with empirical data, this guide serves as an authoritative resource for researchers, analytical chemists, and drug development professionals engaged in the structural elucidation and quality control of related compounds.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ketone. Its structure, featuring a benzoyl group attached to a substituted aniline ring, presents a rich landscape for mass spectrometric fragmentation. Understanding these fragmentation patterns is not merely an academic exercise; it is fundamental to developing robust analytical methods for impurity profiling, metabolite identification, and reaction monitoring. The choice of ionization technique profoundly influences the resulting mass spectrum, with Electron Ionization (EI) providing extensive structural detail through complex fragmentation and Electrospray Ionization (ESI) typically yielding a stable protonated molecule ideal for tandem mass spectrometry (MS/MS) studies.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is the classic technique for GC-MS analysis. A 70 eV electron beam bombards the molecule, inducing the ejection of an electron to form an energetically unstable molecular ion (M⁺•) that subsequently undergoes a cascade of fragmentation reactions.[3][4]
The Molecular Ion and Primary Fragmentation Pathways
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at an m/z of 211. The core of its fragmentation is dictated by the stability of the resulting fragments, primarily driven by cleavage adjacent to the carbonyl group (α-cleavage) and the stability of aromatic cations.[1][5]
The principal fragmentation events are:
-
α-Cleavage: The bonds on either side of the carbonyl carbon are susceptible to homolytic cleavage.
-
Loss of the Phenyl Radical (•C₆H₅): Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in the loss of a phenyl radical (77 Da). This generates a highly stable acylium ion at m/z 134 .
-
Loss of the 2-Amino-4-methylphenyl Radical: The alternative α-cleavage involves the loss of the substituted aniline moiety (•C₇H₈N, 120 Da) to form the benzoyl cation at m/z 91 . This fragment is often observed as the tropylium ion, a particularly stable aromatic cation.
-
-
Formation of Aromatic Cations:
-
The phenyl cation (C₆H₅⁺) itself is a common fragment, appearing at m/z 77 .
-
The 4-methylphenyl cation (tolyl cation, C₇H₇⁺) can be formed, also contributing to the signal at m/z 91 .
-
Summary of Key EI Fragments
The fragmentation pattern under EI provides a structural fingerprint of the molecule.
| m/z Value | Proposed Fragment Ion | Formula | Neutral Loss | Fragmentation Pathway |
| 211 | Molecular Ion | [C₁₄H₁₃NO]⁺• | - | Ionization of parent molecule |
| 134 | [M - C₆H₅]⁺ | [C₈H₈NO]⁺ | •C₆H₅ (77 Da) | α-cleavage: Loss of phenyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | •C₇H₆NO (119 Da) | α-cleavage leading to tropylium ion |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | C₈H₈NO (134 Da) | Formation of the phenyl cation |
Visualizing EI Fragmentation
The logical flow of fragmentation from the molecular ion can be visualized as a pathway diagram.
Caption: EI Fragmentation Pathway of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for LC-MS.[6] It typically generates a protonated molecule, [M+H]⁺, which for this compound appears at m/z 212 . The structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer.
Fragmentation of the Protonated Molecule ([M+H]⁺)
The fragmentation of the even-electron [M+H]⁺ ion proceeds through the elimination of stable neutral molecules. The proton is likely localized on the primary amine or the carbonyl oxygen, directing the fragmentation pathways.
-
Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines is the neutral loss of ammonia (17 Da).[7][8] This pathway would generate a product ion at m/z 195 .
-
Loss of Water (H₂O): If protonation occurs on the carbonyl oxygen, subsequent rearrangement can facilitate the loss of a water molecule (18 Da), particularly involving hydrogens from the amino group or the aromatic ring, leading to an ion at m/z 194 .
-
Loss of Carbon Monoxide (CO): Following initial fragmentation (e.g., loss of ammonia), the resulting ion may lose carbon monoxide (28 Da). For instance, the m/z 195 ion could lose CO to produce a fragment at m/z 167 .
Summary of Key ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 212 | 195 | [M+H - NH₃]⁺ | NH₃ (17 Da) | Loss of ammonia from the protonated amine |
| 212 | 194 | [M+H - H₂O]⁺ | H₂O (18 Da) | Loss of water, likely via rearrangement |
| 195 | 167 | [M+H - NH₃ - CO]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide |
Visualizing ESI-MS/MS Fragmentation
Caption: ESI-MS/MS Fragmentation of Protonated this compound.
Experimental Protocols: A Self-Validating System
The trustworthiness of mass spectral data hinges on a meticulously executed and well-documented experimental protocol.
Protocol for GC-EI-MS Analysis
This protocol is designed for the qualitative identification and fragmentation analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol for LC-ESI-MS/MS Analysis
This protocol is optimized for sensitive detection and structural confirmation via tandem MS.
-
Sample Preparation:
-
Prepare stock and working solutions as described in section 4.1, using a mobile phase-compatible solvent like acetonitrile or methanol. A typical working concentration is 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 10% B, hold for 1 min.
-
Linear ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS/MS Experiment:
-
Select precursor ion m/z 212.
-
Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to observe the formation and relative abundance of product ions.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is logical and predictable, governed by the fundamental principles of ion chemistry. Under EI, fragmentation is dominated by α-cleavage at the carbonyl group, yielding characteristic ions at m/z 134 and 91. In contrast, ESI-MS/MS of the protonated molecule (m/z 212) is characterized by the neutral loss of small molecules such as ammonia and water. The distinct fragmentation patterns generated by these complementary techniques provide a powerful and definitive toolkit for the structural confirmation and analysis of this important chemical entity in diverse scientific and industrial settings.
References
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
- ResearchGate. (n.d.). Mechanism of fragmentation of benzophenone in ESI [M + H]⁺.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone.
- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311.
- Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater.
- PubChem. (n.d.). This compound.
Sources
- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 99 4937-62-6 [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Significance of 2-Amino-4-methylbenzophenone
An In-depth Technical Guide to the Raman Spectroscopy of 2-Amino-4-methylbenzophenone
This compound (C₁₄H₁₃NO) is a substituted aromatic ketone that serves as a crucial intermediate in synthetic organic chemistry.[1][2] Its molecular framework, featuring a benzoyl group attached to a substituted aniline ring, is a common structural motif in medicinal chemistry.[3] Notably, this compound is a precursor in the synthesis of various biologically active molecules, including quinoline derivatives and antagonists for the cholecystokinin B (CCKB) receptor, highlighting its relevance in drug discovery and development.[4][5][6]
Given its role as a key starting material, ensuring the identity, purity, and structural integrity of this compound is paramount for the quality and success of subsequent synthetic steps. Vibrational spectroscopy, particularly Raman spectroscopy, offers a powerful, non-destructive method for its characterization. This technique provides a detailed chemical fingerprint based on the molecule's unique vibrational modes, making it an invaluable tool for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the Raman spectroscopy of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, grounding its protocols in the principles of scientific integrity to ensure trustworthy and reproducible results.
Core Principles: Why Raman Spectroscopy?
Raman spectroscopy is a light-scattering technique that probes the vibrational modes of a molecule.[7] When a sample is irradiated with monochromatic light (from a laser), most of the light is scattered elastically at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered inelastically, with a shift in frequency corresponding to the energy of the molecule's vibrational transitions (Raman scattering).[8]
This "Raman shift," typically measured in wavenumbers (cm⁻¹), is specific to the chemical bonds and symmetry of the molecule. Key advantages for analyzing this compound include:
-
High Specificity: The Raman spectrum is a unique chemical fingerprint, rich in information from the "fingerprint region" (typically 400-1800 cm⁻¹) where complex vibrations occur.
-
Minimal Sample Preparation: Solids and solutions can often be analyzed directly with little to no preparation.
-
Non-Destructive: The technique does not damage the sample, allowing for further analysis.
-
Sensitivity to Aromatic Systems: The phenyl rings in this compound produce strong, characteristic Raman signals.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with understanding the molecule itself. This compound is an organic compound with the following key identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | (2-amino-4-methylphenyl)-phenylmethanone | [1] |
| CAS Number | 4937-62-6 | [2][5][9] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][4][9] |
| Melting Point | 65-66 °C | [5][9] |
| Appearance | Solid | [2] |
| Synonyms | 4-Methyl-2-aminobenzophenone, 2-Benzoyl-5-methylaniline | [2] |
The structure contains several key functional groups that will give rise to distinct Raman signals: a carbonyl group (C=O), an amine group (NH₂), a methyl group (CH₃), and two phenyl rings.
Caption: Molecular structure of this compound.
Experimental Protocol: A Self-Validating Workflow
This section details a robust protocol for acquiring a high-quality Raman spectrum of this compound. The causality behind each step is explained to ensure methodological soundness.
Caption: Experimental workflow for Raman analysis.
Step 1: Sample Preparation and Handling
-
Material: Obtain a high-purity solid sample of this compound. Purity is critical as impurities can introduce confounding peaks. Sigma-Aldrich offers a 99% purity grade suitable for this analysis.[5][9]
-
Mounting: Place a small amount of the crystalline powder onto a clean glass microscope slide.
-
Expertise & Causality: A glass slide is used as it has a weak and well-characterized Raman signal that typically does not interfere with the sample's spectrum. For solution-state analysis, a solvent with minimal Raman scattering in the fingerprint region, such as carbon tetrachloride (with caution) or dichloromethane, would be chosen. However, solid-state analysis is preferred to avoid solvent peaks and potential solute-solvent interactions that can shift peak positions.
-
Step 2: Instrument Configuration and Calibration
-
System: A dispersive Raman spectrometer equipped with a microscope is ideal for this analysis.
-
Laser Source: A 785 nm near-infrared (NIR) laser is recommended.
-
Expertise & Causality: Aromatic compounds like benzophenone derivatives can fluoresce when excited with shorter wavelength lasers (e.g., 532 nm). Fluorescence is a broad signal that can overwhelm the much weaker Raman signal. A 785 nm laser has lower energy and is significantly less likely to induce fluorescence, leading to a cleaner spectrum with a better signal-to-noise ratio.
-
-
Calibration (Trustworthiness Pillar): Before analysis, calibrate the spectrometer's wavenumber axis. Place a silicon (Si) wafer under the microscope and acquire a spectrum. The primary Si peak must be centered at 520.7 cm⁻¹. Adjust the instrument calibration if necessary. This step is non-negotiable and ensures the accuracy and reproducibility of the peak positions reported.
-
Power Setting: Set the laser power at the sample to a low level, typically <10 mW.
-
Expertise & Causality: While higher power can increase the Raman signal, it also increases the risk of thermal damage to the sample, which can alter its chemical structure and produce a misleading spectrum. A power-response test should be conducted to find the optimal power that maximizes signal without inducing sample damage.
-
-
Focusing: Use a 20x or 50x microscope objective to focus the laser onto a representative area of the crystalline sample.
Step 3: Data Acquisition
-
Spectral Range: Set the acquisition range to cover from approximately 200 cm⁻¹ to 3200 cm⁻¹. This range encompasses the fingerprint region as well as the C-H, N-H, and other high-frequency stretching vibrations.
-
Acquisition Parameters: Set the exposure time to 10 seconds and the number of accumulations to 5.
-
Expertise & Causality: A single long exposure can become saturated by cosmic rays (random, sharp spikes). Using multiple shorter accumulations allows for effective cosmic ray removal via software algorithms while achieving the same total integration time to build up a strong signal from the sample.
-
Step 4: Data Processing
-
Cosmic Ray Removal: Apply a median-based filter or similar algorithm to remove sharp spikes from cosmic ray events.
-
Baseline Correction: The raw spectrum may exhibit a sloping or curved baseline due to residual fluorescence or instrumental artifacts. Apply a polynomial fit or an asymmetric least squares algorithm to subtract this baseline, ensuring that peak intensities can be measured accurately from a flat zero-axis. This is a critical step for quantitative analysis.
Spectral Analysis and Interpretation
The following table presents the expected key Raman bands and their assignments based on established vibrational frequencies of the constituent functional groups.
| Expected Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |
| ~3400-3200 | Weak-Medium | N-H stretching (asymmetric & symmetric) from the amine group |
| ~3100-3000 | Medium-Strong | Aromatic C-H stretching |
| ~3000-2850 | Medium | Aliphatic C-H stretching from the methyl group |
| ~1650-1630 | Very Strong | C=O (carbonyl) stretching |
| ~1610-1580 | Strong | Phenyl ring C=C stretching (in-plane) |
| ~1450 | Medium | CH₃ deformation |
| ~1330-1280 | Medium | C-N stretching (amine) |
| ~1180 | Medium | C-H in-plane bending |
| ~1000 | Strong, Sharp | Phenyl ring breathing mode (trigonal) |
| ~850-750 | Medium | C-H out-of-plane bending |
| ~620 | Medium | Phenyl ring deformation (in-plane) |
Key Interpretive Insights:
-
The Carbonyl Stretch (C=O): The most intense and characteristic peak is expected to be the C=O stretch, typically found around 1650 cm⁻¹ for benzophenone.[11] The presence of the electron-donating amino group in the ortho position may slightly lower this frequency due to resonance effects. This peak is a primary identifier for the benzophenone core.
-
Phenyl Ring Modes: The sharp peak around 1000 cm⁻¹ is the symmetric ring breathing mode of the monosubstituted (benzoyl) phenyl ring. The substituted aniline ring will also have its own characteristic breathing and stretching modes, leading to a cluster of peaks in the 1580-1610 cm⁻¹ region.
-
Amine and Methyl Groups: The N-H stretching vibrations appear at high wavenumbers but are often broad and weak in Raman. The C-N stretch around 1300 cm⁻¹ and the C-H stretches and bends of the methyl group provide further confirmation of the molecule's complete structure.
Caption: Relationship between functional groups and Raman spectral regions.
Applications in Research and Drug Development
The detailed chemical fingerprint provided by Raman spectroscopy enables several critical applications in a scientific and pharmaceutical setting:
-
Identity Confirmation: As a rapid and specific technique, Raman spectroscopy can be used to verify the identity of incoming raw materials, confirming that the substance is indeed this compound and not a related isomer or different compound entirely.
-
Purity Assessment: The presence of unexpected peaks in the spectrum can indicate impurities. While Raman is not inherently as quantitative as techniques like HPLC, it can be used semi-quantitatively to detect significant levels of contamination.
-
Reaction Monitoring: In the synthesis of derivatives from this compound, an in-situ Raman probe can monitor the reaction progress in real-time. The disappearance of the characteristic C=O peak at ~1640 cm⁻¹ and the appearance of new peaks corresponding to the product would signal the reaction's progression and completion.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a molecule will produce distinct Raman spectra due to differences in their crystal lattice vibrations (phonon modes), typically observed at low wavenumbers (<200 cm⁻¹). Raman spectroscopy is a primary tool for identifying and distinguishing between polymorphs, which is critical in drug development as different forms can have different solubility and bioavailability.[14]
Conclusion
Raman spectroscopy provides a robust, non-destructive, and highly specific analytical method for the characterization of this compound. By following a methodologically sound protocol grounded in first principles—from judicious laser selection to meticulous calibration—researchers can obtain a high-quality chemical fingerprint of this important synthetic intermediate. The interpretation of this spectrum, guided by the vibrational signatures of its carbonyl, amine, methyl, and phenyl moieties, enables confident identity verification, purity assessment, and advanced applications in process monitoring and solid-state characterization, thereby supporting the rigorous demands of chemical research and pharmaceutical development.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78651, this compound. PubChem.
- Hernanz, A., Bratu, I., & Yuste, A. (2000). Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 119-26.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118923, 2-Amino-4'-methylbenzophenone m. PubChem.
- Wiley Science Solutions (n.d.). This compound Spectrum. SpectraBase.
- ResearchGate (n.d.). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. ResearchGate.
- ResearchGate (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate.
- Wiley Science Solutions (n.d.). This compound Spectrum [FTIR]. SpectraBase.
- MDPI (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(15), 5869.
- Organic Syntheses (n.d.). 2-aminobenzophenone. Organic Syntheses.
- Chemsrc (n.d.). This compound | CAS#:4937-62-6. Chemsrc.
- PubMed (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33.
- Farooq, M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(49), 27814-27830.
- SIELC Technologies (2018). This compound. SIELC Technologies.
- Chemistry LibreTexts (2022). 4.3: Raman Spectroscopy. Chemistry LibreTexts.
- Ishigaki, M., et al. (2022). Raman Spectroscopy for Chemical Biology Research. Journal of the American Chemical Society, 144(35), 15856-15868.
- Unke, O. T., & Meuwly, M. (2019). Raman spectra of amino acids and peptides from machine learning polarizabilities. arXiv.
- The Good Scents Company (n.d.). 4-methyl benzophenone. The Good Scents Company.
- AZoLifeSciences (2023). How Does Biochemistry Influence Drug Development?. AZoLifeSciences.
Sources
- 1. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 99 4937-62-6 [sigmaaldrich.com]
- 5. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 7. Raman Spectroscopy for Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound 99 4937-62-6 [sigmaaldrich.com]
- 10. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(4937-62-6) 13C NMR spectrum [chemicalbook.com]
- 14. azolifesciences.com [azolifesciences.com]
Solubility of 2-Amino-4-methylbenzophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-4-methylbenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceuticals and other commercially significant organic molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties. It offers a predictive framework for solvent selection, a detailed experimental protocol for quantitative solubility determination, and discusses the practical implications of its solubility profile in research and development.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physical property that dictates its behavior in a solution. In the realm of drug development and organic synthesis, solubility is not merely a physical constant but a pivotal parameter that influences process efficiency, product purity, and bioavailability. For a compound like this compound, which serves as a building block in the synthesis of complex molecules, understanding its solubility is essential for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.
-
Purification: Techniques such as crystallization, a primary method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.[1]
-
Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediate directly impacts its formulation into a viable dosage form.
This guide will delve into the factors governing the solubility of this compound and provide practical methodologies for its assessment.
Physicochemical Properties of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound, possessing both polar and non-polar regions, results in a nuanced solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [3][4] |
| Molecular Weight | 211.26 g/mol | [3][4][5] |
| Melting Point | 65-66 °C | [5][6] |
| XLogP3 | 3.5 - 3.7 | [3][4] |
| Hydrogen Bond Donor Count | 1 (from the amino group) | [3] |
| Hydrogen Bond Acceptor Count | 2 (from the amino and carbonyl groups) | [3] |
| Topological Polar Surface Area | 43.1 Ų | [3][4] |
The XLogP3 value, a measure of lipophilicity, suggests a preference for non-polar or moderately polar organic solvents over water. The presence of a hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the amine and the carbonyl oxygen) indicates that it can interact with protic solvents like alcohols. However, the large non-polar surface area of the two aromatic rings will significantly influence its solubility.
Predicted Solubility Profile
Based on its physicochemical properties, a qualitative prediction of the solubility of this compound in common organic solvents can be made.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The large non-polar aromatic structure will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good to Very Good | These solvents can interact with the polar carbonyl and amino groups without the steric hindrance of hydrogen bonding networks. |
| Polar Protic | Methanol, Ethanol | Moderate | The amino and carbonyl groups can form hydrogen bonds with protic solvents, but the large non-polar backbone may limit high solubility. |
| Highly Polar | Water | Poor to Insoluble | The high lipophilicity (XLogP3 > 3) and large non-polar surface area make it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. |
It is important to note that these are predictions. For process optimization and scale-up, experimental determination of solubility is crucial.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a standard gravimetric method for determining the solubility of a solid compound in an organic solvent. This method is reliable and can be performed with standard laboratory equipment.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Experimental Workflow
The process involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.
Caption: A flowchart illustrating the gravimetric method for solubility determination.
Detailed Procedure
-
Preparation: To a series of vials, add an excess amount of this compound to ensure that a saturated solution can be formed.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24 to 48 hours. The equilibration time should be sufficient to ensure that the solution is saturated.
-
Sampling: After equilibration, carefully remove the vials from the shaker and allow any undissolved solid to settle. Withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe.
-
Filtration: Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed, labeled evaporation dish. This step is critical to remove any fine, undissolved particles.
-
Solvent Evaporation: Place the evaporation dishes in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred for high-boiling point solvents.
-
Final Weighing: Once all the solvent has evaporated, cool the dishes in a desiccator to prevent moisture absorption, and then weigh them on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of dish)] / (Volume of filtered aliquot in mL) * 100
Applications and Implications in Drug Development
This compound and its derivatives are prevalent in medicinal chemistry.[7] For instance, benzophenones are investigated for their potential as anti-inflammatory, anti-tumor, and antimalarial agents.[7] The solubility of this intermediate is critical in:
-
Synthesis of Analogs: In the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, the choice of solvent is dictated by the solubility of the starting materials.
-
Scale-up and Manufacturing: During the transition from laboratory-scale synthesis to pilot plant and full-scale manufacturing, a solvent with optimal solubility characteristics is crucial for maximizing yield, ensuring consistent product quality, and minimizing waste.
-
Impurity Profiling: Understanding the solubility of potential impurities is essential for developing effective purification methods.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a robust predictive framework for its behavior in various organic solvents. This guide provides the theoretical basis for this understanding, a detailed and reliable experimental protocol for its quantitative determination, and highlights the practical importance of this data in research and industrial applications. For any process involving this compound, a systematic approach to determining its solubility will undoubtedly lead to more efficient and robust process development.
References
- CHEMISTRY FOR EVERYONE. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone. [Link]
- PubChem. (n.d.). This compound. [Link]
- Chemsrc. (2025, August 21). This compound. [Link]
- SIELC Technologies. (2018, May 16). This compound. [Link]
- National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. youtube.com [youtube.com]
- 3. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 4937-62-6 [sigmaaldrich.com]
- 6. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ambiguity: A Technical Guide to the Melting Point of 2-Amino-4-methylbenzophenone Isomers
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a foundational pillar of scientific integrity. The melting point of a crystalline solid is a critical physical property, offering insights into purity and identity. However, in the case of "2-Amino-4-methylbenzophenone," a significant ambiguity exists that can lead to experimental discrepancies if not properly addressed. This guide provides an in-depth technical exploration of the melting points of the two primary isomers, this compound and 2-Amino-4'-methylbenzophenone, equipping the reader with the knowledge to differentiate between them and to accurately determine their melting points.
The Isomeric Distinction: A Tale of Two Compounds
The nomenclature "this compound" can be interpreted in two ways, leading to two distinct chemical structures with different physical properties. The key is the position of the methyl group on the benzophenone backbone.
-
This compound (CAS 4937-62-6): In this isomer, the amino and methyl groups are substituted on the same phenyl ring.
-
2-Amino-4'-methylbenzophenone (CAS 36192-63-9): Here, the amino group is on one phenyl ring, and the methyl group is on the other (at the para position).
This seemingly minor structural difference has a profound impact on the intermolecular forces within the crystal lattice, resulting in markedly different melting points.
Quantitative Data Summary
The experimentally determined melting points for these two isomers are summarized in the table below. It is crucial for researchers to verify the CAS number of their compound of interest to ensure they are referencing the correct physical data.
| Compound Name | CAS Number | Reported Melting Point (°C) |
| This compound | 4937-62-6 | 65-66[1][2] |
| 2-Amino-4'-methylbenzophenone | 36192-63-9 | 91-94[3] |
The Science Behind the Difference: Intermolecular Forces and Crystal Packing
The significant variation in melting points between the two isomers can be attributed to differences in their molecular symmetry and the resulting efficiency of their crystal lattice packing.[4][5][6] Symmetrical molecules tend to pack more tightly in a crystal lattice, leading to stronger intermolecular forces (van der Waals forces) that require more energy to overcome.[7][8] While a detailed crystallographic analysis is beyond the scope of this guide, it is hypothesized that the substitution pattern in 2-Amino-4'-methylbenzophenone allows for a more ordered and stable crystal structure compared to this compound, thus resulting in a higher melting point.
A Rigorous Protocol for Melting Point Determination
To ensure the generation of trustworthy and reproducible data, a standardized and well-calibrated experimental protocol is paramount. The following methodology, based on United States Pharmacopeia (USP) guidelines, provides a self-validating system for accurate melting point determination.[9][10][11]
I. Apparatus and Materials
-
Melting point apparatus (digital or manual with a calibrated thermometer)
-
Capillary tubes (thin-walled, one end sealed)
-
Certified melting point reference standards (e.g., vanillin, caffeine)
-
The sample of this compound isomer (finely powdered)
-
Mortar and pestle
-
Spatula
II. Apparatus Calibration: The Foundation of Trustworthiness
The accuracy of any melting point determination is contingent on the calibration of the apparatus. This should be performed regularly using certified reference standards with known melting points.
-
Selection of Standards: Choose at least two reference standards that bracket the expected melting point of the sample.
-
Sample Preparation: Prepare the reference standards in the same manner as the test sample (see Section III).
-
Measurement: Determine the melting point of the reference standards using the same procedure as for the test sample.
-
Verification: The observed melting points of the standards should fall within the certified range. If not, the apparatus requires recalibration or servicing.
Caption: Experimental Workflow for Melting Point Determination.
Factors Influencing Melting Point: A Deeper Dive
Several factors beyond isomeric structure can influence the observed melting point of a compound:
-
Purity: As mentioned, impurities disrupt the crystal lattice, lowering and broadening the melting range. This phenomenon, known as melting point depression, is a valuable tool for assessing the purity of a sample. [7]* Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium between the sample and the heating block, leading to an artificially high and broad melting point range. * Particle Size: A finely ground, uniform powder ensures efficient and even heat transfer throughout the sample.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point. It is important to be aware of any known polymorphs of the compound being studied.
Conclusion: A Commitment to Precision
The accurate determination of the melting point of "this compound" requires a clear understanding of the isomeric ambiguity and a commitment to rigorous experimental technique. By carefully identifying the specific isomer through its CAS number and employing a well-calibrated melting point apparatus with a standardized protocol, researchers can ensure the integrity and reliability of their data. This attention to detail is not merely a procedural formality; it is the bedrock of sound scientific practice and the advancement of research and development.
References
- Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline.
- What Affects Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone.
- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.
- What Factors Affect Melting Point?. (2022, March 24). Sciencing.
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.
- This compound | CAS#:4937-62-6. (2025, August 21). Chemsrc.
- USP <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com.
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- USP 741 Melting Point or Range. (n.d.). Scribd.
- Melting Point Determination. (n.d.). Mettler Toledo.
- Melting point determination. (n.d.). University of Calgary.
Sources
- 1. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 2. This compound 99 4937-62-6 [sigmaaldrich.com]
- 3. 2-Amino-4'-methylbenzophenone, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. sciencing.com [sciencing.com]
- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. uspbpep.com [uspbpep.com]
- 10. thinksrs.com [thinksrs.com]
- 11. scribd.com [scribd.com]
2-Amino-4-methylbenzophenone discovery and history
An In-Depth Technical Guide to 2-Amino-4-methylbenzophenone: From Discovery to Modern Synthesis
Abstract
This compound (CAS No. 4937-62-6) is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a multitude of heterocyclic compounds and pharmacologically active agents.[1] This guide provides a comprehensive exploration of its discovery, the evolution of its synthetic methodologies, and its enduring significance in medicinal chemistry and drug development. We will delve into the classical Friedel-Crafts acylation routes, which marked the genesis of its synthesis, and trace the progression to more refined and varied strategies. The narrative emphasizes the chemical principles and experimental causality that have driven these advancements, offering researchers and scientists a thorough understanding of this versatile molecular scaffold.
Introduction: A Cornerstone of Heterocyclic Synthesis
This compound, a substituted aromatic ketone, is a critical synthon in organic chemistry. Its structure, featuring both an amino and a carbonyl group in an ortho relationship, provides a reactive template for constructing complex molecular architectures.[1] This unique arrangement has made it an invaluable precursor for a wide range of heterocyclic systems, including quinolines, acridines, quinazolines, and most notably, the 1,4-benzodiazepines—a class of drugs that revolutionized the treatment of anxiety and other neurological conditions.[1][2]
The journey of this compound from a laboratory curiosity to an industrial-scale intermediate is a story of evolving synthetic strategy. Understanding its history is essential for appreciating the challenges and innovations in modern organic synthesis.
The Genesis: Classical Synthesis via Friedel-Crafts Acylation
The earliest and most fundamental approach to synthesizing the benzophenone core is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Mason Crafts in 1877.[3] This electrophilic aromatic substitution reaction remains a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[4]
The Underlying Mechanism
The reaction typically involves three key steps:
-
Generation of the Electrophile : A strong Lewis acid, commonly aluminum chloride (AlCl₃), activates an acylating agent (like benzoyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[3][4][5]
-
Electrophilic Attack : The π-electron system of the aromatic ring (in this case, a toluene derivative) attacks the acylium ion. This step disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion.[4]
-
Rearomatization : A base (often the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring aromaticity and yielding the final aryl ketone product.[5]
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone is less reactive than the starting material, which effectively prevents polysubstitution.[4]
A Historical Protocol: The Challenge of the Amino Group
Synthesizing an aminobenzophenone presents a complication: the free amino group is a Lewis base that would readily react with and deactivate the AlCl₃ catalyst. Therefore, early syntheses required a protection-deprotection strategy. A common historical method, detailed in sources like Organic Syntheses, involved the protection of an anthranilic acid derivative.[1][6]
The logical workflow for synthesizing the closely related 2-aminobenzophenone, which can be adapted for the 4-methyl derivative, is as follows:
Caption: Classical synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted from Historical Methods)
The following protocol illustrates the practical application of the principles described above.
Part A: N-p-Toluenesulfonyl-4-methylanthranilic Acid (Protection)
-
Dissolve 4-methylanthranilic acid in a dilute aqueous sodium carbonate solution.
-
Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., toluene) dropwise with vigorous stirring. Maintain a basic pH.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Acidify the mixture with hydrochloric acid to precipitate the N-tosylated product.
-
Filter, wash with water, and dry the solid product. Causality: The tosyl group is an excellent protecting group as it is stable to the strongly acidic conditions of the Friedel-Crafts reaction but can be removed later.
Part B: Friedel-Crafts Acylation
-
Suspend the dried N-tosyl-4-methylanthranilic acid in an excess of dry, thiophene-free benzene.
-
Add phosphorus pentachloride (PCl₅) to convert the carboxylic acid to the more reactive acid chloride. Gently warm the mixture to facilitate this conversion.[6]
-
Cool the resulting solution and add anhydrous aluminum chloride (AlCl₃) in portions. Causality: AlCl₃ is the Lewis acid catalyst required to generate the acylium ion electrophile.
-
Heat the reaction mixture under reflux for several hours to drive the acylation to completion.[6]
-
Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.
Part C: Hydrolysis (Deprotection)
-
Isolate the crude N-tosyl-2-benzoyl-4-methylaniline intermediate.
-
Add the intermediate to a solution of concentrated sulfuric acid (approx. 70-80%).
-
Heat the mixture to induce hydrolysis of the sulfonamide, cleaving the protecting group.
-
Cool the solution and dilute it with water, then neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a solvent like ethanol to yield the final product.[6]
Evolution of Synthetic Strategies
While the Friedel-Crafts reaction was foundational, its reliance on harsh conditions, stoichiometric Lewis acids, and protection steps spurred the development of alternative methods.[1][2]
-
Grignard-based Syntheses : These methods involve the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with derivatives like 2-methyl-3,1-benzoxazin-4-one (formed from anthranilic acid and acetic anhydride) or 2-aminobenzonitriles.[1][6] This approach offers a different bond-forming strategy under less acidic conditions.
-
Hofmann Degradation Routes : Several patented methods describe the synthesis starting from phthalic anhydride or o-phthalimide.[7][8] A typical sequence involves a Friedel-Crafts reaction to produce a 2-benzoylbenzoic acid derivative, which is then converted to an amide. The final amino group is installed via a Hofmann degradation, providing a high-yield pathway.[7][8]
-
Modern Catalytic Approaches : More recent research has focused on palladium-catalyzed reactions and other transition-metal-free methods, which often proceed under milder conditions and with greater functional group tolerance, circumventing the need for protection-deprotection steps.[1]
Physicochemical Properties and Data
Accurate characterization is crucial for any chemical intermediate used in drug development. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4937-62-6 | [9] |
| Molecular Formula | C₁₄H₁₃NO | [9] |
| Molecular Weight | 211.26 g/mol | [9] |
| Melting Point | 65-66 °C | [9] |
| Appearance | Yellow crystalline solid | [7] |
| SMILES String | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [9] |
| InChI Key | YINYAGBOKBLJHY-UHFFFAOYSA-N | [9] |
Significance in Drug Discovery
The primary value of this compound lies in its role as a versatile precursor for biologically active molecules.
-
1,4-Benzodiazepines : This is arguably the most significant application. The pioneering work of Leo Sternbach in the 1950s, which led to the discovery of chlordiazepoxide, utilized a 2-aminobenzophenone derivative as the starting material.[2] This scaffold is essential for creating the seven-membered diazepine ring that is characteristic of this class of anxiolytic, sedative, and anticonvulsant drugs.[10]
-
Quinolines and Pyridylquinolines : The compound serves as a starting reagent for the synthesis of substituted quinolines, which are important structural motifs in many pharmaceuticals.[9]
-
Novel CNS Agents : Research has demonstrated its use in synthesizing novel central nervous system (CNS) agents, including CCKB antagonists and other complex heterocyclic systems with potential therapeutic applications.[9][11] The benzophenone scaffold itself is found in numerous compounds with anti-inflammatory, anti-leukemic, and other potent biological activities.[12][13]
Conclusion
This compound provides a compelling case study in the evolution of synthetic organic chemistry. From its origins in the robust but often harsh Friedel-Crafts acylation, the synthetic toolkit for its preparation has expanded to include a variety of more sophisticated and efficient methodologies. Its continued relevance is a testament to the enduring utility of the benzophenone scaffold as a privileged structure in medicinal chemistry. For researchers and drug development professionals, a deep understanding of the synthesis and properties of this key intermediate remains essential for the innovation of future therapeutics.
References
- 2-aminobenzophenone - Organic Syntheses. Organic Syntheses.
- A Review on Synthetic Strategies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.
- Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. PubMed.
- CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone. Google Patents.
- CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone. Google Patents.
- US3136815A - Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
- An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate. Jingye.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH).
- Friedel-Crafts Acylation. YouTube.
- 2-Amino-4'-methylbenzophenone m. SIELC Technologies.
- Tandem Benzophenone Amino Pyridines, Potent and Selective Inhibitors of Human Leukotriene C4 Synthase. PubMed.
- This compound - Optional[13C NMR] - Spectrum. SpectraBase.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 8. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 9. This compound 99 4937-62-6 [sigmaaldrich.com]
- 10. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 11. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem Benzophenone Amino Pyridines, Potent and Selective Inhibitors of Human Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-methylbenzophenone Derivatives
Benzophenones, characterized by a diaryl ketone core, represent a versatile and privileged scaffold in medicinal chemistry.[1] Their structural framework allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] Within this class, 2-aminobenzophenone derivatives serve as crucial intermediates in the synthesis of numerous heterocyclic compounds and pharmacologically active agents, such as 1,4-benzodiazepines, quinolines, and acridones.[3][4]
The strategic placement of an amino group at the ortho-position, as seen in the 2-aminobenzophenone scaffold, can profoundly influence the molecule's biological profile through unique intramolecular interactions and conformational effects.[5] This guide focuses specifically on derivatives of this compound, providing a comprehensive overview of their synthesis, diverse biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
Anticancer Activity: Targeting Cell Division and Proliferation
A significant area of investigation for 2-aminobenzophenone derivatives has been their potential as anticancer agents. Certain derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often acting as powerful antimitotic agents.[6]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism for the anticancer activity of these compounds is the inhibition of tubulin polymerization.[5][6] By binding to tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. The ortho-amino group on the benzophenone ring has been identified as a critical feature for this potent antimitotic activity.[5][6]
In addition to tubulin inhibition, related aminobenzothiazole scaffolds have been shown to target key signaling pathways that are frequently dysregulated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] Inhibition of this pathway blocks downstream signals that promote cell growth and survival, representing another plausible mechanism for the anticancer effects of these derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticancer potency of these derivatives:
-
Ortho-Amino Group : The presence of an amino group at the C2 position of one of the phenyl rings is considered integral for enhanced growth inhibition and antimitotic activity.[6]
-
Substitution Patterns : Modifications on both phenyl rings significantly modulate activity. For instance, methoxy substitutions on the non-amino-bearing ring, particularly a 3,4,5-trimethoxy pattern similar to that in combretastatin A-4, often lead to highly potent compounds.[5][6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-aminobenzophenone derivatives against various human cancer cell lines.
| Compound/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 (Colon) | <0.01 | Tubulin Polymerization Inhibition[5][6] |
| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | NUGC-3 (Gastric) | <0.01 | Tubulin Polymerization Inhibition[5][6] |
| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HA22T (Hepatoma) | <0.01 | Tubulin Polymerization Inhibition[6] |
| Benzophenone Derivative 1 | A-549 (Lung) | 0.82 | Not Specified |
| Benzophenone Derivative 8 | A-549 (Lung) | 3.92 | Not Specified |
| Benzophenone Derivative 9 | SMMC-7721 (Hepatoma) | 0.80 | Not Specified |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., A-549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (e.g., DMSO) as a negative control and a known chemotherapeutic agent (e.g., cisplatin) as a positive control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[7]
Anti-inflammatory Activity
Derivatives of the benzophenone scaffold have shown significant promise as anti-inflammatory agents.[8][9] Their mechanism often involves the modulation of key enzymes and signaling pathways in the inflammatory cascade.
Mechanism of Action: COX Enzyme Inhibition and NRF2 Activation
-
Cyclooxygenase (COX) Inhibition : A primary anti-inflammatory mechanism is the inhibition of COX-1 and/or COX-2 enzymes.[9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some benzophenone derivatives exhibit selective inhibition of either COX-1 or COX-2, which can be advantageous in minimizing side effects.[8]
-
NRF2 Activation : The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response and negatively controls inflammatory pathways like NF-κB.[10][11] Certain related heterocyclic compounds activate NRF2, leading to the suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and mediators (e.g., COX-2).[10][11] This represents a valuable, indirect anti-inflammatory mechanism.
Data Presentation: In Vivo Anti-inflammatory Effects
The croton oil-induced ear edema assay in mice is a common model to evaluate topical anti-inflammatory activity. The data below shows the efficacy of several benzophenone derivatives.
| Compound Series | Effect | Mechanism of Action |
| Thiazole Derivatives | Potent reduction in ear edema | Inhibition of prostaglandin (PG) production[9] |
| Derivatives 2e, 3a, 3c | Concomitant inhibition of PG production and neutrophil recruitment | Dual inhibition of inflammatory pathways[9] |
| Glucosylated Derivative 4 | Effective inhibition of ear edema | Selective COX-2 Inhibition[8] |
| Aglycone Derivative 5 | Effective inhibition of ear edema | Selective COX-1 Inhibition[8] |
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
This protocol outlines a standard in vivo method for assessing acute anti-inflammatory activity.
-
Animal Acclimatization : Use male Swiss mice (20-25 g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Group Allocation : Divide the mice into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups for each benzophenone derivative.
-
Induction of Inflammation : Prepare an irritant solution of croton oil in a suitable vehicle (e.g., acetone). Apply a fixed volume (e.g., 20 µL) of this solution to the inner surface of the right ear of each mouse.
-
Compound Application : Immediately after applying the irritant, topically apply the test compounds (dissolved in the same vehicle) or the reference drug to the same ear. The left ear serves as an untreated control.
-
Edema Measurement : After a set period (e.g., 6 hours), sacrifice the mice by cervical dislocation. Use a punch to cut a standard-sized circular section from both the treated (right) and untreated (left) ears.
-
Data Analysis : Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. Calculate the percentage of inhibition of edema for each treated group compared to the negative control group.[9]
Antimicrobial Activity
The functionalization of the 2-aminobenzophenone scaffold has also yielded compounds with notable antimicrobial properties. By hybridizing this core with other known pharmacophores, researchers have developed derivatives active against both Gram-positive and Gram-negative bacteria.[12]
Mechanism of Action
The precise antimicrobial mechanisms are often structure-dependent. For some derivatives, the activity is attributed to the disruption of bacterial cell membranes. The lipophilic nature of the benzophenone core can facilitate interaction with and destabilization of the lipid bilayer of bacterial membranes, leading to cell lysis.[13] Other potential mechanisms include the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.
SAR and Compound Series
A successful strategy has been the creation of hybrid molecules combining the aminobenzophenone moiety with a 1,4-dihydropyridine (1,4-DHP) scaffold.[12] This combination can result in a synergistic effect, enhancing the antimicrobial potency. Studies on 2-amino-5-nitrobenzophenone derivatives have also identified compounds with significant activity against common pathogens.[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum : Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls : Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12][14]
Central Nervous System (CNS) Activity
Certain complex derivatives of 2-aminobenzophenone are precursors to or are structurally related to 1,4-benzodiazepines, a class of drugs well-known for their effects on the central nervous system.[4] Research has shown that specific amino acid amide derivatives of triazolylbenzophenones exhibit a high level of CNS activity, including anticonvulsant and sedative-hypnotic effects.[15] For example, one such derivative was found to be as potent as triazolam in an antifighting activity test in mice, indicating significant potential for development as CNS-active agents.[15]
Conclusion and Future Directions
Derivatives of this compound constitute a remarkably versatile and promising class of compounds with a broad range of biological activities. Their significance as anticancer agents, particularly as tubulin polymerization inhibitors, is well-documented, with the ortho-amino group playing a pivotal role in their potency.[5][6] Furthermore, their demonstrated anti-inflammatory and antimicrobial activities highlight their potential for addressing a wide array of therapeutic needs.[9][12]
Future research should focus on a more systematic exploration of the structure-activity relationships through the synthesis and evaluation of diverse chemical libraries. Advanced computational methods, such as molecular docking and ADMET prediction, can guide the rational design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[14][16] For the most promising lead compounds, further investigation into their in vivo efficacy, safety, and specific molecular targets will be crucial steps toward translating these versatile scaffolds into novel clinical therapies.
References
- Mamo A, et al. Synthesis of substituted 2-pyridyl-4-phenylquinolines. Molecules 7(8), 618-27, (2002).
- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH.
- Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
- 2-aminobenzophenone. Organic Syntheses.
- Hirai K, et al. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. J Med Chem. 1982 Dec;25(12):1466-73.
- Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. ResearchGate.
- A Mini-Review on Synthetic Methodologies and Biological Activities of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central.
- Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. ResearchGate.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed.
- Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. ResearchGate.
- This compound. Chemsrc.
- Benzophenone dicarboxylic acid antagonists of leukotriene B4. 2. Structure-activity relationships of the lipophilic side chain. PubMed.
- Optimizing the reaction condition between 2-amino benzophenone and DMAD. ResearchGate.
- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. PMC - NIH.
- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate.
- (A) Known biologically active benzophenone derivatives; (B and C) photocatalytic oxidation of benzylic C-H bonds mediated by supported vanadium. ResearchGate.
- Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. PMC - NIH.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Nveo.org.
- Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate.
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
- Structure activity relationship of the synthesized compounds. ResearchGate.
- Antibacterial and antimycotic activity of benzophenazine derivatives: an in vitro study. ResearchGate.
- Proposed mechanism for synthesis of 2‐amino benzophenone. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Relevance of 2-Amino-4-methylbenzophenone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, applications, and potential therapeutic relevance of 2-Amino-4-methylbenzophenone. It moves beyond a simple data sheet to offer insights into its role as a critical starting material for pharmacologically active compounds and explores future avenues for research and development.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound is an aromatic ketone that, while not possessing significant therapeutic properties in its own right, serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with demonstrated biological activity.[1][2][3] Its strategic placement of amino, methyl, and benzoyl groups on the phenyl ring makes it a versatile building block for constructing complex molecular architectures. This guide will delve into the known synthetic pathways leveraging this compound and explore the therapeutic landscapes of its derivatives, thereby illuminating the indirect yet significant therapeutic relevance of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for ensuring safety in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [4] |
| Molecular Weight | 211.26 g/mol | [1][5] |
| CAS Number | 4937-62-6 | [1][6] |
| Appearance | Yellow Crystalline Powder | [7] |
| Melting Point | 65-66 °C | [1][3] |
| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [1] |
| InChI Key | YINYAGBOKBLJHY-UHFFFAOYSA-N | [1][6] |
The Synthetic Cornerstone: From Intermediate to Active Pharmaceutical Ingredient
The primary therapeutic relevance of this compound stems from its role as a precursor to more complex, biologically active molecules. Its chemical structure is amenable to a variety of cyclization reactions, making it a valuable starting point for the synthesis of diverse heterocyclic systems.
Synthesis of Quinolines
This compound has been utilized as a starting reagent in the synthesis of substituted quinolines, such as 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline.[2][3] Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis typically involves a condensation reaction with a suitable carbonyl compound, followed by cyclization and aromatization.
Precursor to Cholecystokinin B (CCKB) Antagonists
A significant application of this compound is in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide.[2][3] This complex molecule is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. CCKB receptors are found predominantly in the central nervous system and are implicated in modulating anxiety, panic disorders, and pain perception. The synthesis of this antagonist highlights the utility of this compound in constructing the core benzodiazepine-like structure.
A Gateway to 1,4-Benzodiazepines
The broader class of 2-aminobenzophenones are well-established as key precursors in the synthesis of 1,4-benzodiazepines.[8] This class of psychoactive drugs exhibits anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[8] The synthesis generally involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring. The methyl substituent in this compound offers a point for further chemical modification to explore structure-activity relationships within this important drug class.
Potential Therapeutic Landscapes
The therapeutic potential of this compound is intrinsically linked to the biological activities of its derivatives. By serving as a foundational scaffold, it provides access to compounds with potential applications in several key therapeutic areas.
Central Nervous System (CNS) Disorders
The demonstrated use of 2-aminobenzophenone derivatives in the synthesis of CCKB antagonists and 1,4-benzodiazepines firmly establishes a link to the treatment of CNS disorders.[8][9] These include:
-
Anxiety and Panic Disorders: Through the modulation of the GABA-A receptor by benzodiazepines and the CCKB receptor.
-
Seizure Disorders: The anticonvulsant properties of benzodiazepines are well-documented.[8]
-
Insomnia: The sedative and hypnotic effects of benzodiazepines are utilized in the management of sleep disorders.[8]
Inflammatory and Proliferative Diseases
The benzophenone scaffold itself is recognized for its presence in compounds with anti-inflammatory and anticancer activities.[10] While direct evidence for derivatives of this compound in these areas is limited in the provided search results, the potential for synthesizing novel quinoline and other heterocyclic derivatives with such properties remains a viable avenue for future research. The anti-inflammatory effects of some benzophenone derivatives are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[10]
Synthetic Workflow and Experimental Protocol
The following section provides a generalized synthetic workflow and a detailed experimental protocol for a reaction where this compound could be used as a starting material. This is a representative procedure and may require optimization for specific target molecules.
Generalized Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of a benzodiazepine derivative from this compound.
Experimental Protocol: Synthesis of a Benzodiazepine Precursor
This protocol outlines the acylation of this compound, a common initial step in the synthesis of benzodiazepines.
Materials:
-
This compound
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Base: Slowly add 1.1 equivalents of triethylamine to the cooled solution.
-
Addition of Acylating Agent: While maintaining the temperature between 0-5 °C, add a solution of 1.05 equivalents of bromoacetyl bromide in 20 mL of anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]
-
Precautionary Measures: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Conclusion and Future Perspectives
This compound is a valuable chemical entity whose therapeutic relevance is primarily expressed through the diverse and potent biological activities of its synthetic derivatives. Its role as a key intermediate in the synthesis of quinolines, CCKB antagonists, and as a precursor for the vast library of 1,4-benzodiazepines underscores its importance in medicinal chemistry.
Future research should focus on leveraging the this compound scaffold to design and synthesize novel heterocyclic compounds. The methyl group provides a handle for creating focused libraries to probe structure-activity relationships, potentially leading to the discovery of new therapeutic agents for CNS disorders, inflammatory conditions, and proliferative diseases. The continued exploration of innovative synthetic methodologies will further expand the utility of this versatile building block in drug discovery and development.
References
- 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem. (URL: [Link])
- 2-aminobenzophenone - Organic Syntheses. (URL: [Link])
- Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed. (URL: [Link])
- This compound | CAS#:4937-62-6 | Chemsrc. (URL: [Link])
- News - An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermedi
- This compound | SIELC Technologies. (URL: [Link])
- (PDF)
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])
- This compound - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
- This compound Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])
- 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed. (URL: [Link])
Sources
- 1. This compound 99 4937-62-6 [sigmaaldrich.com]
- 2. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Role of 2-Amino-4-methylbenzophenone in Modern Drug Discovery
An Application Guide to 2-Amino-4-methylbenzophenone: Synthesis, Characterization, and Utility as a Pharmaceutical Intermediate
This compound, with the chemical formula C₁₄H₁₃NO, is a substituted aromatic ketone that serves as a critical building block, or synthon, in the synthesis of complex heterocyclic systems.[1] Its structural framework, featuring both an amino group and a carbonyl group in an ortho configuration, provides two reactive centers, making it a versatile precursor for a wide range of pharmacologically active molecules.[1] While structurally related to intermediates used in the synthesis of iconic benzodiazepines like diazepam, this compound is more specifically documented as a key starting material for various quinolines, acridones, and other complex scaffolds investigated for their therapeutic potential.[1][2][3]
This guide provides an in-depth overview for researchers and drug development professionals, detailing the synthesis, purification, and analytical characterization of this compound. Furthermore, it presents a practical protocol for its application in the synthesis of advanced pharmaceutical intermediates, underscoring its importance in medicinal chemistry.
Physicochemical and Safety Data Summary
A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 4937-62-6 | [2][4] |
| Molecular Formula | C₁₄H₁₃NO | [2][5] |
| Molecular Weight | 211.26 g/mol | [2][5] |
| Appearance | Yellow, fine crystalline powder | [5][6] |
| Melting Point | 65-66 °C (lit.) or 91-94 °C | [2][5][7] |
| Solubility | Data not widely available, generally soluble in organic solvents. | [6] |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [2] |
Note on Melting Point: Significant variation exists in the literature and supplier data, with some sources citing 65-66 °C and others 91-94 °C. This may be due to different crystalline forms or impurities. Experimental verification is crucial.
Part 1: Synthesis via Friedel-Crafts Acylation
The most common and robust method for preparing 2-aminobenzophenones is the Friedel-Crafts acylation.[1][8] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. For this compound, this typically involves the reaction of a protected 3-methylaniline derivative with benzoyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9] The amino group must be protected to prevent it from reacting with the Lewis acid, which would deactivate the ring towards acylation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds through a well-established mechanism:
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, creating a highly electrophilic acylium ion.[8]
-
Electrophilic Attack: The π-electron system of the protected aniline derivative attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).[8]
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the acylated product.
-
Deprotection: The protecting group is subsequently removed under acidic or basic conditions to yield the final this compound.
Caption: Friedel-Crafts Acylation Mechanism.
Protocol 1: Laboratory Synthesis of this compound
This protocol describes a representative synthesis adapted from established methods for related compounds.[9] It involves N-acetylation to protect the amine, followed by Friedel-Crafts acylation and subsequent deprotection.
Materials & Reagents:
-
3-Methylaniline
-
Acetic Anhydride
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated and dilute)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Ethanol
Step-by-Step Procedure:
-
Protection (N-Acetylation):
-
In a round-bottom flask, dissolve 3-methylaniline (1.0 eq) in DCM. Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting aniline.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-(m-tolyl)acetamide.
-
-
Friedel-Crafts Acylation:
-
Set up a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM.
-
Slowly add benzoyl chloride (1.2 eq) to the suspension with stirring.
-
Add the N-(m-tolyl)acetamide (1.0 eq), dissolved in a minimal amount of anhydrous DCM, dropwise from the addition funnel.
-
After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The excess AlCl₃ acts as both a catalyst and a complexing agent for the product ketone, driving the reaction to completion.[8][10]
-
-
Workup and Deprotection (Hydrolysis):
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and add an equal volume of 10% aqueous HCl. Heat the mixture to reflux for 2-4 hours to hydrolyze the acetamide protecting group.
-
Cool the mixture and neutralize carefully with 2M NaOH solution until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound as a yellow solid or oil.
-
Part 2: Purification and Analytical Characterization
Purity is essential for any pharmaceutical intermediate. The crude product from synthesis must be purified and its identity and purity confirmed using analytical techniques.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the solid crude product.
-
Solvent Selection: Choose a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds.[11]
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). Phosphoric acid may be added to improve peak shape.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of the sample in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter. |
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C=O stretch of the ketone (~1650 cm⁻¹).
Caption: Quality Control Workflow.
Part 3: Application in Heterocyclic Synthesis
This compound is a valuable precursor for synthesizing various heterocyclic compounds. One notable application is in the Friedländer annulation reaction to produce substituted quinolines, which are scaffolds found in many therapeutic agents.[2]
Protocol 4: Synthesis of 4-Phenyl-7-methyl-2-(2'-pyridyl)quinoline
This protocol is based on the documented use of this compound as a starting reagent for quinoline synthesis.[2]
Materials & Reagents:
-
This compound
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-acetylpyridine (1.2 eq) in ethanol.
-
Base Addition: Add powdered potassium hydroxide (3.0 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.
-
Causality: The basic conditions promote the formation of an enolate from 2-acetylpyridine. This is followed by a series of condensation and cyclization reactions with the aminobenzophenone, ultimately leading to the aromatic quinoline ring system.
-
-
Workup: After cooling, pour the reaction mixture into cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired quinoline derivative.
Caption: Quinoline Synthesis Workflow.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in pharmaceutical research and development. Its synthesis via Friedel-Crafts acylation is a scalable and well-understood process. Robust analytical methods, particularly HPLC, are essential for ensuring its purity and consistency, which are critical for its successful application in the multi-step synthesis of complex, biologically active heterocyclic molecules. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this important chemical synthon in their drug discovery programs.
References
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- Chemsrc. (n.d.). This compound | CAS#:4937-62-6.
- Erowid. (n.d.). Diazepam (Valium) Synthesis.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on Synthetic Strategies for 2-Aminobenzophenones.
- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
- Organic Syntheses. (n.d.). 2-AMINOBENZOPHENONE.
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
- Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry.
- American Chemical Society. (n.d.). New synthesis of diazepam.
- GPAT Discussion Center. (2019). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY. YouTube.
- Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
- PubMed. (n.d.). Peptido-aminobenzophenones--novel latentiated benzo-1,4-diazepines.
- National Institutes of Health (NIH). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- SciSpace. (2018). Method for preparing 2-amino-4'-fluorobenzophenone.
- PubMed. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrabase.com [spectrabase.com]
Application Note: A Protocol for the Synthesis of 2-Amino-4-methylbenzophenone via Friedel-Crafts Acylation
Introduction: The Strategic Importance of 2-Aminobenzophenones
2-Aminobenzophenones are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals and fine chemicals.[1] Their most notable application lies in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties, such as diazepam and flurazepam.[2][3][4] The molecule 2-Amino-4-methylbenzophenone, specifically, serves as a versatile precursor for creating diverse molecular scaffolds, including quinolines and advanced benzodiazepine analogues.[1][5]
The synthesis of these molecules, however, is not trivial. The classical Friedel-Crafts acylation—a powerful C-C bond-forming reaction—presents significant challenges when applied to substrates containing amino groups. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, navigating the inherent chemical challenges through a robust protection-acylation-deprotection strategy. We will delve into the causality behind each experimental choice, ensuring a protocol that is not just a series of steps, but a self-validating system for achieving high-purity target compounds.
The Core Challenge: Lewis Acid Catalysis in the Presence of Amines
The primary obstacle in the Friedel-Crafts acylation of anilines (or their derivatives) is the Lewis basicity of the amino group's nitrogen atom.[6] The reaction relies on a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent by generating a highly electrophilic acylium ion.[7][8]
However, the lone pair of electrons on the amine nitrogen is a potent Lewis base and will preferentially coordinate with the AlCl₃ catalyst.[9][10] This acid-base reaction forms a stable complex, which has two detrimental effects:
-
Catalyst Deactivation: The AlCl₃ is sequestered by the amine, rendering it unavailable to activate the acyl chloride. This effectively shuts down the desired acylation pathway.[11][12]
-
Ring Deactivation: The formation of the positively charged ammonium-AlCl₃ complex transforms the activating amino group into a powerful deactivating group, making the aromatic ring electron-poor and highly resistant to electrophilic attack.[6]
Therefore, a direct Friedel-Crafts acylation on an aniline derivative is generally unsuccessful. The strategic solution is to temporarily "mask" the amino group's reactivity with a protecting group, perform the acylation, and then remove the protecting group to yield the final product.
Strategic Approach: A Three-Step Synthesis
Our protocol employs a reliable three-step sequence:
-
Protection: The amino group of m-toluidine is protected as an acetamide (N-acetyl group). This significantly reduces the basicity of the nitrogen lone pair, preventing its interaction with the Lewis acid catalyst.[13][14]
-
Friedel-Crafts Acylation: The protected intermediate, N-(3-methylphenyl)acetamide, undergoes regioselective acylation with benzoyl chloride and AlCl₃ to form the benzophenone core.
-
Deprotection: The N-acetyl group is hydrolyzed under acidic conditions to regenerate the free amine, yielding the target this compound.
Reaction Mechanism: Friedel-Crafts Acylation
The core C-C bond formation occurs via an electrophilic aromatic substitution mechanism.[7][15]
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, weakening the C-Cl bond and leading to its cleavage. This forms a resonance-stabilized acylium ion, which is a potent electrophile.
-
Electrophilic Attack: The π-electrons of the activated aromatic ring (N-(3-methylphenyl)acetamide) attack the electrophilic carbon of the acylium ion. This forms a carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the acylated product.[15]
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Materials, Reagents, and Safety
Reagent & Material Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| m-Toluidine | C₇H₉N | 107.15 | 108-44-1 | Toxic, Flammable, Corrosive |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Corrosive, Lachrymator |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Corrosive, Lachrymator |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Volatile |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic Fumes |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[16]
-
Ventilation: All steps, especially those involving volatile solvents (DCM), corrosive reagents (AlCl₃, anhydrides, acid chlorides), and toxic starting materials, must be performed in a certified chemical fume hood.[16]
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. Ensure all glassware is flame-dried or oven-dried before use and the reaction is protected from atmospheric moisture with a drying tube.[11]
-
Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic. Add the reaction mixture to ice/acid slowly and with vigorous stirring.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.[17]
Detailed Experimental Protocol
Step 1: Protection of m-Toluidine as N-(3-methylphenyl)acetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (1.0 equiv., e.g., 10.7 g, 0.1 mol).
-
Add 100 mL of 5% aqueous HCl and stir until the amine fully dissolves.
-
In a separate beaker, dissolve sodium acetate (1.2 equiv., e.g., 9.8 g, 0.12 mol) in 30 mL of water.
-
Cool the amine solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equiv., e.g., 11.2 g, 0.11 mol) dropwise to the cold amine solution with vigorous stirring.
-
Immediately after, add the sodium acetate solution in one portion.
-
Continue stirring vigorously for 30 minutes as a white precipitate forms.
-
Isolate the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the white solid (N-(3-methylphenyl)acetamide) in a vacuum oven. The yield should be >90%.
Step 2: Friedel-Crafts Acylation
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. Flame-dry all glassware before assembly.[7]
-
Charge the flask with anhydrous aluminum chloride (2.5 equiv., e.g., 33.3 g, 0.25 mol) and 150 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of N-(3-methylphenyl)acetamide from Step 1 (1.0 equiv., e.g., 14.9 g, 0.1 mol) and benzoyl chloride (1.1 equiv., e.g., 15.5 g, 0.11 mol) in 50 mL of anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetamide is consumed.
Step 3: Deprotection and Workup
-
Prepare a 1 L beaker containing 400 g of crushed ice and 50 mL of concentrated HCl.
-
CAUTION: EXOTHERMIC. Slowly and carefully pour the reaction mixture from Step 2 onto the ice/HCl mixture with vigorous stirring in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and transfer them to a round-bottom flask. Add 100 mL of a 1:1 mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the acetyl group. Monitor by TLC for the disappearance of the protected intermediate.
-
After cooling, neutralize the mixture carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Transfer the neutralized mixture back to a separatory funnel and extract three times with 75 mL portions of DCM.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., water) until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The final product, this compound, should be a yellow crystalline solid.[17] Melting point: 65-66 °C.[5]
Workflow and Data Summary
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Protocol Summary
| Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield |
| 1. Protection | m-Toluidine, Acetic Anhydride | 0 - 5 | 0.5 | > 90% |
| 2. Acylation | Acetanilide, Benzoyl Chloride, AlCl₃ | 0 → RT | 4 - 6 | 70 - 80% |
| 3. Deprotection | N-acetyl intermediate, HCl, EtOH | Reflux (~80) | 2 - 3 | > 90% |
| 4. Purification | Crude Product | N/A | N/A | > 85% (recovery) |
| Overall | ~60 - 70% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Acylation Step | 1. Wet reagents/glassware deactivating AlCl₃. 2. Insufficient AlCl₃ (stoichiometric amount is needed as it complexes with the product).[18] 3. Incomplete protection of the amine. | 1. Flame-dry all glassware; use anhydrous solvents and fresh, sealed AlCl₃. 2. Ensure at least 2.2-2.5 equivalents of AlCl₃ are used. 3. Verify purity of the acetanilide intermediate before proceeding. |
| Formation of Multiple Products | 1. Reaction temperature too high, causing side reactions. 2. Isomer formation (acylation at other positions). | 1. Maintain low temperature (<10 °C) during AlCl₃ and reactant addition. 2. The ortho-acylation is directed by the N-acetyl group; however, purification by recrystallization or column chromatography will be necessary to isolate the desired isomer. |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time. 2. Stable amide bond. | 1. Increase reflux time and monitor carefully by TLC. 2. Ensure a sufficient excess of concentrated HCl is used in the hydrolysis step. |
| Difficult Workup (Emulsions) | Formation of aluminum salts at the aqueous/organic interface. | Add the reaction mixture to the ice/acid slowly with very vigorous stirring. If an emulsion persists, add more acid or brine and allow it to stand. Gentle warming can sometimes help break up the aluminum salts.[19] |
Conclusion
This application note details a robust and reproducible three-step protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical development. By understanding and mitigating the inherent challenges of applying the Friedel-Crafts acylation to aminated substrates through a protection-deprotection strategy, researchers can reliably access this key molecular scaffold. The provided troubleshooting guide and detailed procedural steps are designed to enable scientists to achieve high yields and purity, facilitating downstream applications in drug discovery and materials science.
References
- University of California, Davis. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UC Davis Chem 12BL.
- Nowacki, M., & Stota, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.
- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A. Google Patents.
- O'Connor, C. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- O'Connor, C. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- Various Authors. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Quora.
- Wu, H., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences.
- Wang, C., et al. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry.
- Ma, D., et al. (2013). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- ResearchGate. (2020). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate.
- Various Authors. (2018). What are the limitations of Friedal Craft reactions?. Quora.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary.
- Roelfes, G. (2018). Biocatalytic Friedel-Crafts Reactions. PMC - NIH.
- Various Authors. (2021). Friedel-Crafts acylation of anilides. Sciencemadness.org.
- Masson, G., et al. (2020). A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. NIH.
- Zhang, Q., et al. (2020). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- The Organic Chemistry Tutor. (2021). Limitation of Friedel-Crafts Reactions. YouTube.
- ResearchGate. (2024). Friedel-Crafts Reactions for Biomolecular Chemistry. ResearchGate.
- Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia.
- Organic Chemistry at CU Boulder. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education.
- Google Patents. (n.d.). Preparation method of 2-amino-4' -fluoro-benzophenone - CN1690042A. Google Patents.
- University of Delaware. (n.d.). Friedel-Crafts Acylation. University of Delaware.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline.
- PubMed. (n.d.). Secondary and primary amine catalysts for iminium catalysis. PubMed.
- Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
- PubMed Central (PMC). (n.d.). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. U.W. Madison Chemistry.
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 5. This compound 99 4937-62-6 [sigmaaldrich.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Involving 2-Amino-4-methylbenzophenone
Introduction: The Strategic Importance of the Aminobenzophenone Scaffold
2-Amino-4-methylbenzophenone and its derivatives are pivotal building blocks in the landscape of medicinal chemistry and drug development.[1][2] These scaffolds are integral to the synthesis of a wide array of heterocyclic compounds, including quinolines, quinazolines, and notably, the 1,4-benzodiazepine class of therapeutics, which have well-established anxiolytic and anticonvulsant properties.[1] The inherent structural features of this compound—a nucleophilic amino group and a synthetically versatile aromatic core—make it an ideal substrate for advanced synthetic methodologies aimed at creating molecular diversity for drug discovery programs.[3]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex aromatic compounds.[4][5] These methods offer unparalleled efficiency, functional group tolerance, and milder reaction conditions compared to classical synthetic routes.[4][5] This guide provides detailed application notes and robust protocols for leveraging these powerful palladium-catalyzed transformations in the context of this compound, enabling researchers to construct novel N-aryl derivatives and complex biaryl structures with high precision and yield.
Part 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[6] This reaction facilitates the coupling of an amine with an aryl halide or triflate, a transformation that is central to the synthesis of countless pharmaceutical agents.[6] For a substrate like this compound, this reaction opens a direct pathway to a diverse library of N-aryl derivatives, which can be further elaborated into more complex drug candidates.
Causality in Experimental Design: Navigating the Buchwald-Hartwig Reaction
The success of the Buchwald-Hartwig amination is highly dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. The primary challenge with a substrate like this compound is the potential for catalyst inhibition by the coordination of the amino group or the benzoyl oxygen to the palladium center. The selection of a bulky, electron-rich phosphine ligand is therefore critical to promote the desired catalytic cycle and prevent off-cycle catalyst deactivation.
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[7]
Protocol: N-Arylation of this compound
This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Degassing: Seal the vessel and, if not in a glovebox, perform three cycles of evacuating and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 150 °C for 10-30 minutes can be employed.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-amino-4-methylbenzophenone.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | >90 |
| 2 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 85-95 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 80 | 24 | 80-90 |
Yields are estimated based on typical outcomes for similar substrates.
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, typically between an organoboron species and an organohalide.[8] To utilize this compound in this reaction, it must first be functionalized with a halide (e.g., bromine or iodine) or converted into a boronic acid or ester derivative. This section will focus on the coupling of a halogenated this compound derivative with an arylboronic acid.
Mechanistic Insights and Experimental Rationale
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by a base.[8] Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the coupling of a hypothetical substrate, 2-amino-5-bromo-4-methylbenzophenone, with an arylboronic acid.
Materials:
-
2-Amino-5-bromo-4-methylbenzophenone
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane or toluene, and degassed water
-
Schlenk flask or round-bottom flask with a condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask, add 2-amino-5-bromo-4-methylbenzophenone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation of Protocols
The protocols provided herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The appearance of a new, more nonpolar spot (for Buchwald-Hartwig) or a higher molecular weight peak (in MS) corresponding to the product, along with the consumption of the starting materials, validates the reaction's progress.
-
Troubleshooting: Low yields in palladium-catalyzed reactions can often be attributed to catalyst deactivation (e.g., formation of palladium black), impure reagents, or insufficient degassing. If a reaction fails, it is advisable to re-purify the starting materials, use freshly opened anhydrous solvents, and ensure a scrupulously oxygen-free environment.
-
Product Characterization: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be consistent with the expected structure of the coupled product.
Experimental Workflow Visualization
The following diagram outlines a general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere, which is critical for the reproducibility and success of these transformations.
References
- Khanum, S. A., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 5(22), 17058-17073. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Goud, E. A., et al. (2017). A Mini-Review: Synthesis and Medicinal Importance of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 2(3), 107-116. [Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1005. [Link]
- Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
- Rossi, R., et al. (2004). The Development of the Heck Reaction. Organic Process Research & Development, 8(4), 605–613. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Valente, C., et al. (2012).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative sp3 C-N coupling via dual copper and photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. researchgate.net [researchgate.net]
Application Notes: The Strategic Utility of 2-Amino-4-methylbenzophenone in Modern Heterocyclic Synthesis
Introduction: The Versatility of a Privileged Precursor
In the landscape of medicinal chemistry and drug development, 2-aminobenzophenones are foundational synthons for constructing a wide array of bioactive heterocyclic compounds.[1][2] The specific derivative, 2-amino-4-methylbenzophenone, offers a unique combination of reactive sites—a nucleophilic primary amine and a ketone—positioned ortho to each other on an aromatic scaffold. This arrangement is ideal for a variety of cyclization and condensation reactions. The 4-methyl group provides a subtle electronic and steric handle, influencing reactivity and solubility, while serving as a key structural marker in the final products.
This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of N-heterocycles: 1,4-benzodiazepines, quinolines, and acridones. Each section elucidates the core mechanistic principles and provides robust, field-tested protocols for researchers.
Section 1: Synthesis of 1,4-Benzodiazepine-2-ones
The 1,4-benzodiazepine core is a hallmark of psychotropic pharmaceuticals, renowned for its anxiolytic, sedative, and anticonvulsant properties.[2] this compound is a direct precursor to 7-methyl-5-phenyl-1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic potential.
Mechanistic Rationale:
The most direct synthesis involves a two-step sequence within a single pot. First, the primary amine of this compound is acylated by a haloacetyl halide (e.g., chloroacetyl chloride). This forms a stable N-acyl intermediate. The second step involves intramolecular cyclization. The introduction of ammonia or a primary amine serves a dual purpose: it displaces the halide to form a new aminoacetyl intermediate, which then undergoes a spontaneous intramolecular condensation between the newly introduced amine and the ketone carbonyl to form the seven-membered diazepine ring.[3]
Diagram 1: General Synthesis of 1,4-Benzodiazepines
Caption: Workflow for benzodiazepine synthesis from this compound.
Protocol 1: One-Pot Synthesis of 7-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes an efficient one-pot synthesis that minimizes handling of intermediates.
-
Materials:
-
This compound (1.0 eq, e.g., 2.11 g, 10 mmol)
-
Toluene (40 mL)
-
Chloroacetyl chloride (1.1 eq, e.g., 0.87 mL, 11 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Aqueous Ammonium Hydroxide (28-30%) (excess)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
-
Procedure:
-
Acylation: Dissolve this compound in toluene (20 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 5–10°C in an ice bath.
-
In a separate vessel, prepare a solution of chloroacetyl chloride in toluene (2 mL). Add this solution dropwise to the cooled this compound solution over 15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: To the reaction mixture, add THF (50 mL), K₂CO₃, and an excess of aqueous ammonium hydroxide.
-
Heat the mixture to a gentle reflux (approx. 60-70°C) and stir vigorously for 6-8 hours. The intermediate undergoes amination followed by spontaneous cyclization.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure benzodiazepine derivative.
-
Section 2: Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a powerful and direct method for synthesizing quinolines from 2-aminoaryl ketones.[4][5]
Mechanistic Rationale:
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone, aldehyde, or β-ketoester).[4][6] The reaction can proceed via two main pathways: (1) An initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration via imine formation, or (2) The formation of a Schiff base between the amine and the carbonyl partner, followed by an intramolecular aldol condensation and dehydration.[4] The use of heterogeneous catalysts like zeolites promotes these steps under solvent-free conditions, aligning with green chemistry principles.
Diagram 2: Friedländer Annulation for Quinoline Synthesis
Caption: Catalytic Friedländer synthesis of a substituted quinoline.
Protocol 2: Solvent-Free Synthesis of 2,7-Dimethyl-4-phenylquinoline via Zeolite Catalysis
This protocol leverages a reusable solid acid catalyst for an environmentally benign synthesis.
-
Materials:
-
This compound (1.0 eq, e.g., 1.06 g, 5 mmol)
-
Acetone (excess, e.g., 5 mL)
-
Hβ Zeolite catalyst (e.g., 100 mg)
-
-
Procedure:
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask fitted with a condenser, combine this compound, acetone, and Hβ zeolite.
-
Reaction: Heat the mixture to 120-130°C with vigorous stirring under solvent-free or minimal solvent conditions. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Catalyst Recovery: After cooling, add ethyl acetate (20 mL) to the reaction mixture to dissolve the product. Filter the mixture to recover the Hβ zeolite catalyst. The catalyst can be washed with acetone, dried in an oven, and reused for subsequent reactions.
-
Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 2,7-dimethyl-4-phenylquinoline.
-
Table 1: Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst System | Reactant B | Conditions | Typical Yield | Key Advantages | Reference |
| Hβ Zeolite | Ketones | Solvent-free, 120-130°C, 2-4 h | Good to Excellent | Heterogeneous, reusable, green | [7] |
| Nano SnO₂ | Acetylenic Esters | Reflux, 1 h | High | High catalytic activity, mild conditions | [8] |
| Iodine (I₂) | β-Ketoesters | Solvent-free, 80°C | Excellent | Metal-free, simple | [4] |
Section 3: Synthesis of Acridones
Acridone alkaloids are a class of natural and synthetic products exhibiting a wide range of biological activities, including antitumor and antiviral properties. The synthesis of the acridone core often relies on the cyclization of an N-phenylanthranilic acid, a reaction known as the Ullmann acridine synthesis.[9]
Mechanistic Rationale:
The key step is an intramolecular Friedel-Crafts-type acylation. An N-phenylanthranilic acid (which can be conceptually derived from 2-aminobenzophenone) is treated with a strong acid or dehydrating agent (e.g., sulfuric acid, polyphosphoric acid). The carboxylic acid is activated and then attacks the electron-rich ortho position of the second aromatic ring, leading to a cyclized ketone intermediate. Subsequent dehydration yields the stable, conjugated tricyclic acridone system.
Diagram 3: Acridone Synthesis via Intramolecular Cyclization
Caption: Synthesis of the acridone core via acid-catalyzed cyclization.
Protocol 3: Acid-Catalyzed Synthesis of 2-Methylacridon-9(10H)-one
This protocol outlines the cyclization of the precursor N-(4-methylphenyl)anthranilic acid.
-
Materials:
-
N-(4-methylphenyl)anthranilic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
-
Procedure:
-
Reaction Setup: Place N-(4-methylphenyl)anthranilic acid in a round-bottom flask. Carefully add an excess of concentrated sulfuric acid or PPA with stirring.
-
Reaction: Heat the mixture in an oil bath at 100-120°C for 2-3 hours. The solution will typically develop a deep color and may become viscous.
-
Workup: Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude acridone product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water until the washings are neutral to litmus paper, followed by a wash with a cold dilute sodium bicarbonate solution, and finally with water again.
-
Purification: Dry the crude product in an oven. The acridone can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF), ethanol, or acetic acid to yield the pure product.
-
Safety and Handling
This compound is a yellow crystalline powder.[10][11] It may cause skin, eye, and respiratory irritation.[12][13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] All manipulations should be performed in a well-ventilated fume hood.[10] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][14]
Conclusion
This compound stands out as a highly valuable and versatile precursor in synthetic organic chemistry. Its unique structural arrangement facilitates direct and efficient access to pharmaceutically important heterocyclic scaffolds, including benzodiazepines, quinolines, and acridones. The choice of reaction partner and catalytic system allows chemists to selectively construct these diverse molecular architectures, underscoring the strategic importance of this building block in modern drug discovery and development.
References
- Wikipedia. (n.d.). Friedländer synthesis.
- PubChem. (n.d.). This compound.
- Scribd. (n.d.). Ullmann Acridine Synthesis.
- ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- PubChemLite. (n.d.). 2-amino-4'-methylbenzophenone (C14H13NO).
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone m.
- Chemsrc. (n.d.). This compound.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ResearchGate. (2024). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Slideshare. (n.d.). Ullmann reaction.
- Cambridge University Press. (n.d.). Ullmann Reaction.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Amino-4’-methylbenzophenone m | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound 99 4937-62-6 [sigmaaldrich.com]
- 13. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
Application Note: High-Efficiency N-Alkylation of 2-Amino-4-methylbenzophenone via Reductive Amination
Abstract
This application note provides a detailed, robust, and scientifically-grounded protocol for the N-alkylation of 2-amino-4-methylbenzophenone. This compound and its derivatives are critical precursors in the synthesis of various pharmaceuticals, most notably benzodiazepines.[1][2][3] The featured methodology is reductive amination, a highly efficient and selective one-pot reaction. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and drug development.
Introduction and Scientific Rationale
N-alkylated 2-aminobenzophenones are cornerstone intermediates in the synthesis of numerous bioactive heterocyclic compounds.[1][2] Direct alkylation of the primary amine with alkyl halides is often plagued by issues of poly-alkylation and lower yields, making it difficult to control.[4][5] Reductive amination emerges as a superior strategy by converting the primary amine into a secondary or tertiary amine in a controlled, stepwise manner.[4]
The process involves two key stages that occur sequentially in a single reaction vessel:
-
Imine Formation: The primary amine of this compound reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This reaction is often catalyzed by mild acid.[4]
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the desired N-alkylated product.
For this protocol, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. This reagent is exceptionally well-suited for this transformation due to several key advantages:
-
High Selectivity: STAB is a mild reducing agent that rapidly reduces iminium ions but is slow to react with aldehydes or ketones.[6][7] This selectivity allows for a one-pot procedure where all reagents can be mixed from the start, simplifying the experimental setup.[6]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving acid-sensitive functional groups that may be present on complex substrates.[7][8]
-
Convenience: Unlike its counterpart, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and reactions can be performed without the strict pH control required for the former.[4]
General Mechanism: Reductive Amination
The diagram below outlines the fundamental transformation occurring during the reductive amination of this compound with a generic aldehyde (R-CHO).
Caption: General mechanism for reductive amination.
Experimental Protocol: N-ethylation of this compound
This protocol details the synthesis of N-ethyl-2-amino-4-methylbenzophenone as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq. | Amount Used (mmol) | Physical Properties |
| This compound | C₁₄H₁₃NO | 211.26 | 1.0 | 5.0 | Yellow solid |
| Acetaldehyde | C₂H₄O | 44.05 | 1.2 | 6.0 | Liquid, d=0.788 g/mL |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 7.5 | White solid, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | Colorless liquid, solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | ~50 mL | Quenching agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.056 g, 5.0 mmol).
-
Solvent and Aldehyde Addition: Add 1,2-dichloroethane (50 mL) to the flask and stir until the solid is completely dissolved. To this solution, add acetaldehyde (0.337 mL, 6.0 mmol).
-
Initiation of Imine Formation: Stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction is exothermic, and slow addition helps control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-5 hours. The disappearance of the starting amine spot indicates completion.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to obtain the pure N-ethyl-2-amino-4-methylbenzophenone.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the new ethyl group and the shift of aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe the N-H stretch of the secondary amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive or degraded reducing agent (STAB is moisture-sensitive).[9] 2. Insufficient reaction time. | 1. Use freshly opened or properly stored STAB. 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC. |
| Low Yield | 1. Inefficient imine formation. 2. Loss of product during work-up or purification. | 1. A catalytic amount of acetic acid (5 mol%) can be added with the aldehyde to promote imine formation.[7] 2. Ensure complete extraction and careful handling during chromatography. |
| Presence of Side Products | 1. Dialkylation (less common with this method). 2. Reduction of the benzophenone carbonyl. | 1. Use of a milder reducing agent like STAB minimizes this.[7] Ensure stoichiometry is correct. 2. STAB is highly selective for imines over ketones.[6] This is unlikely but check the purity of the starting material. |
Conclusion
The reductive amination protocol using sodium triacetoxyborohydride offers a reliable, efficient, and highly selective method for the N-alkylation of this compound. Its operational simplicity, mild reaction conditions, and high yields make it an invaluable tool for medicinal chemists and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules.
References
- Abdel-Magid, A. F., & Mehrman, S. J. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
- Organic Chemistry Portal. (n.d.). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Dodge, J. A., et al. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 5(2), 1047–1054.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Zhang, J., et al. (2019). One‐Pot Synthesis of 2‐Aminobenzophenones from 2‐Alkynyl Arylazides Catalyzed by Pd and Cu Precursors. ChemistrySelect, 4(33), 9679-9682.
- Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- Wikipedia. (n.d.). Amine alkylation.
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Experimental Procedure for the Acylation of 2-Amino-4-methylbenzophenone
Abstract
This document provides a comprehensive and detailed experimental protocol for the acylation of 2-amino-4-methylbenzophenone, a critical transformation in the synthesis of various pharmaceutical intermediates. The procedure is grounded in the principles of the Schotten-Baumann reaction, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction
The acylation of amines is a cornerstone reaction in organic synthesis, enabling the formation of amides, which are prevalent structural motifs in a vast array of biologically active molecules. This compound is a key starting material in the synthesis of several important compounds, including certain benzodiazepines. The introduction of an acyl group to the amino functionality of this molecule is a crucial step in modifying its chemical and pharmacological properties.
This protocol details the acylation of this compound using an acyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3] A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5] Pyridine can also act as a nucleophilic catalyst and a solvent in this transformation.[6][7]
Materials and Apparatus
Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Acylating agent |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Base and solvent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific | For aqueous workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous workup |
| Brine (Saturated NaCl solution) | - | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | Drying agent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Addition (dropping) funnel
-
Reflux condenser with gas inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Glassware for filtration (Büchner funnel, filter flask)
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Figure 1. A schematic representation of the acylation procedure.
Detailed Experimental Protocol
Reaction Setup
-
In a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add anhydrous pyridine (1.2 equivalents). Pyridine serves as a base to neutralize the HCl generated during the reaction and can also act as a solvent.[8][9]
-
Cool the reaction mixture to 0 °C using an ice-water bath with continuous stirring.
Acylation
-
Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Workup and Isolation
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, and finally with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
Purification
-
The crude product should be purified by flash column chromatography on silica gel.[10]
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used to separate the desired product from any impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-(2-benzoyl-5-methylphenyl)acetamide.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, ketone C=O, N-H).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety and Handling
-
Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment.
References
- eSaral. (n.d.). What is the role of pyridine in the acylation.
- Allen Digital. (n.d.). During acylation of amines, pyridine is added. True/False.
- askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It.
- Tiwari Academy. (2024, February 20). How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions?
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. During acylation of amines, pyridine is added. True/False [allen.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. esaral.com [esaral.com]
- 9. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
HPLC method for analysis of 2-Amino-4-methylbenzophenone
An Application Note for the Analysis of 2-Amino-4-methylbenzophenone by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key chemical intermediate, and ensuring its purity is paramount for the quality and safety of subsequent products in pharmaceutical and chemical manufacturing.[1] The described method is designed for specificity, accuracy, and precision, making it suitable for routine quality control, stability testing, and impurity profiling.
Introduction and Scientific Rationale
This compound serves as a critical starting reagent in the synthesis of various organic molecules, including specialized quinolines and pharmaceutical compounds. The presence of impurities, arising from the manufacturing process or degradation, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2] Therefore, a reliable analytical method is essential for its characterization.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally stable compounds like this compound.[1][3] Its high resolving power allows for the separation of the main compound from closely related impurities, ensuring a precise assessment of purity.[2] This application note details a reversed-phase HPLC method, which is ideal for this moderately polar analyte. The method employs a C18 stationary phase and a polar mobile phase, leveraging hydrophobic interactions for separation. Detection is achieved via UV spectrophotometry, as the benzophenone moiety contains a strong chromophore, providing excellent sensitivity.
The Chromatographic Principle: A Mechanistic View
The separation is based on the principles of reversed-phase chromatography.[4]
-
Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is used. The long alkyl chains provide a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of acetonitrile and water, is used to elute the analyte. The inclusion of a small percentage of formic acid serves a critical function: it protonates the silanol groups on the silica surface, minimizing peak tailing, and ensures the amino group on the analyte is consistently protonated, leading to sharp, symmetrical peaks.[4][5]
-
Analyte Interaction: this compound, a molecule of intermediate polarity, partitions between the hydrophobic stationary phase and the polar mobile phase. Its retention time is controlled by the strength of its interaction with the C18 ligands, which can be finely tuned by adjusting the ratio of organic solvent (acetonitrile) in the mobile phase.
This carefully selected system provides a self-validating protocol where peak shape and retention time stability are inherent indicators of system health and correct mobile phase preparation.
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6][7]
-
Column: C18 Column (250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended for this basic compound.[4]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade or higher)
-
-
Reference Standard: Well-characterized this compound reference standard (Assay > 99%).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and efficiency for purity analysis.[7][8] |
| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) | Optimal polarity for eluting the analyte with good retention and separation from impurities. Formic acid ensures sharp peak shape.[4][5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[7] |
| Column Temperature | 30 °C | Ensures stable retention times and improves method reproducibility by minimizing viscosity fluctuations.[7][9] |
| Detection Wavelength | 254 nm | Benzophenones exhibit strong absorbance at this wavelength, providing high sensitivity.[6] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload.[7] |
| Run Time | 10 minutes | Sufficient for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of ultrapure water.
-
Combine them in a suitable glass container.
-
Add 1.0 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.[7]
-
-
Diluent Preparation: The mobile phase is used as the diluent to ensure solvent compatibility.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[1]
-
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. Make five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation performance. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
| % RSD for Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical process, from initial setup to final reporting, ensuring a systematic and reproducible execution of the method.
Caption: A generalized workflow for the HPLC analysis of this compound.
Method Validation: Establishing Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines. The following parameters are critical for establishing the method's trustworthiness.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank or impurities at the analyte's retention time. Peak purity index > 0.99 for the main peak.[1] | To ensure the signal measured is exclusively from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the working concentration).[1][8] | To demonstrate that the method's response is directly proportional to the analyte concentration. |
| Accuracy | Mean % recovery between 98.0% and 102.0% at three concentration levels.[1] | To assess the closeness of the experimental value to the true value. |
| Precision (Repeatability) | % RSD ≤ 2.0% for six replicate sample preparations.[1] | To measure the method's performance under the same operating conditions over a short interval. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The LOQ should be accurately and precisely measured.[7] | To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | System suitability criteria are met after small, deliberate changes to method parameters (e.g., flow rate ±10%, organic phase ±2%).[7][8] | To demonstrate the method's reliability during normal usage and its capacity to withstand minor variations in experimental conditions. |
Conclusion
The RP-HPLC method detailed in this application note is a highly specific, reliable, and robust procedure for the quantitative determination of this compound. The protocol is designed to be self-validating through rigorous system suitability checks and is grounded in established chromatographic principles. By adhering to this guide, researchers, scientists, and drug development professionals can confidently assess the purity and quality of this important chemical intermediate, ensuring it meets the stringent requirements for its intended application.
References
- Title: Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution Source: Agilent Technologies URL:[Link]
- Title: Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging Source: PubMed, Food Additives & Contaminants: Part A URL:[Link]
- Title: GENERAL HPLC METHODS Source: University of Colorado Anschutz Medical Campus URL:[Link]
- Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Pharmaceutical Research URL:[Link]
- Title: Bioanalytical Method Development – Determination of Drugs in Biological Fluids Source: Journal of Pharmaceutical Science and Technology URL:[Link]
- Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
- Title: Impurity profiling and drug characterization: backdrop and approach Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
- Title: Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products Source: ResearchGate, Journal of Chrom
- Title: Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajps.com [iajps.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Separation of 2-Amino-4’-methylbenzophenone m on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
Application Notes and Protocols: Thin-Layer Chromatography (TLC) of 2-Amino-4-methylbenzophenone
Introduction: The Strategic Role of TLC in the Analysis of 2-Amino-4-methylbenzophenone
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its purity is critical to ensure the safety and efficacy of the final drug product. Thin-layer chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical technique for the qualitative analysis of this compound.[4][5][6] It is widely employed for monitoring reaction progress, identifying compounds in a mixture, and assessing the purity of starting materials and products.[4][5][7]
This guide provides a detailed protocol for the TLC analysis of this compound, delving into the scientific rationale behind the selection of stationary and mobile phases, sample preparation, and visualization techniques. The methodologies outlined herein are designed to be robust and reproducible, ensuring the integrity of analytical results.
Foundational Principles of TLC
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][8] The stationary phase is a thin layer of adsorbent material, typically silica gel or alumina, coated onto a solid support such as glass, aluminum, or plastic.[5][6][9] The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.[5][8]
The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.[8] In normal-phase TLC, a polar stationary phase (like silica gel) is used with a less polar mobile phase.[10][11] Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[8] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[8] The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][12]
Experimental Protocols
Materials and Equipment
Chemicals:
-
This compound (Reference Standard and Sample)
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (ACS Grade or higher)
-
Methanol (ACS Grade or higher)
-
Visualization Reagent (e.g., Ninhydrin solution, p-Anisaldehyde stain)
Equipment:
-
TLC plates (e.g., Silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
-
Heating plate or heat gun
-
Fume hood
-
Beakers and graduated cylinders
-
Micropipettes
Causality-Driven Selection of TLC Components
Stationary Phase Selection: For this compound, which possesses both a polar amino group and a moderately polar ketone group, silica gel is the stationary phase of choice.[9] The silanol groups (Si-OH) on the silica surface can form hydrogen bonds with the amino group of the analyte, providing effective retention and allowing for separation from less polar impurities.[7][8] The use of plates with a fluorescent indicator (F254) is highly recommended, as the benzophenone moiety is UV-active, facilitating non-destructive visualization.[13][14]
Mobile Phase Optimization: The selection of the mobile phase is critical for achieving optimal separation.[11] A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a common starting point for compounds of intermediate polarity.[4][7] The ratio of these solvents can be adjusted to fine-tune the separation. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the mobile phase polarity, causing all compounds to move further up the plate (higher Rf values).[12][15] Conversely, increasing the proportion of the non-polar solvent (hexane) will decrease the mobile phase polarity, resulting in lower Rf values.[12] An ideal mobile phase should provide an Rf value for the compound of interest between 0.3 and 0.7 to ensure good separation from potential impurities.[4][12]
Step-by-Step Experimental Workflow
The following diagram illustrates the key stages of the TLC analysis of this compound.
Caption: Workflow for the TLC analysis of this compound.
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample and the reference standard in a volatile solvent like dichloromethane or ethyl acetate.[5][16][17] Ensure the sample is fully dissolved.
-
Chamber Saturation: Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v) into the developing chamber to a depth of about 0.5 cm.[5] Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors.[5][6] Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Spotting: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[5][15] With a capillary tube, apply small spots of the sample and reference standard solutions onto the origin line.[6][18] If comparing multiple samples, ensure they are adequately spaced. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[5] Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[5]
-
Drying: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4][5][15] Allow the plate to air dry in a fume hood.
-
Visualization:
-
Non-destructive: View the dried plate under a UV lamp.[14] this compound, being a benzophenone derivative, will quench the fluorescence of the F254 indicator and appear as a dark spot under short-wave UV (254 nm).[13][14] Circle the spots with a pencil.
-
Destructive: For enhanced visualization or to detect UV-inactive impurities, a chemical stain can be used. Given the presence of a primary aromatic amine, a ninhydrin solution is a highly specific and effective choice, typically producing a characteristic colored spot (often purple or pink) upon heating.[19][20] Alternatively, a general-purpose oxidizing stain like p-anisaldehyde can be used, which reacts with many functional groups to produce colored spots upon heating.[14]
-
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]
Data Presentation and Interpretation
The results of the TLC analysis can be summarized in a table for easy comparison.
| Mobile Phase System (v/v) | Rf Value (Reference) | Rf Value (Sample) | Observations |
| Hexane:Ethyl Acetate (8:2) | 0.35 | 0.35 | Single, well-defined spot. |
| Hexane:Ethyl Acetate (7:3) | 0.52 | 0.52, 0.65 | Main spot matches reference; minor, less polar impurity observed. |
| Dichloromethane | 0.88 | 0.88 | Spot near solvent front; poor resolution. |
Interpreting the Results:
-
A single spot in the sample lane with the same Rf value as the reference standard suggests a pure compound.
-
The presence of additional spots indicates impurities. The Rf values of these spots provide information about their relative polarities.
-
"Tailing" or elongated spots can indicate that the sample was overloaded or that the mobile phase is not optimal for that compound.[4] Adding a small amount of a slightly more polar solvent or a base (like triethylamine for an amine) to the mobile phase can sometimes mitigate this.
Validation and Trustworthiness
To ensure the reliability of this TLC protocol, it should be validated for its intended purpose.[21][22] For purity assessment, specificity is a key validation parameter.[21] This can be demonstrated by showing that the method can clearly separate the main compound from potential impurities or degradation products. Running a co-spot, where the sample and reference are spotted in the same lane, can help confirm the identity of the main spot.[18] If the spots from the sample and the co-spot have the same Rf value and do not separate, it provides strong evidence that they are the same compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the thin-layer chromatography of this compound. By understanding the principles behind the selection of each component of the TLC system, researchers can effectively utilize this technique for rapid purity assessments and reaction monitoring. The detailed step-by-step methodology, coupled with data interpretation guidelines, ensures that drug development professionals can confidently apply this protocol to maintain the high standards of quality required in the pharmaceutical industry.
References
- Department of Chemistry, University of California, Davis. (n.d.). Thin Layer Chromatography (TLC) to check purity of benzophenone reaction mixture. Retrieved from a relevant university chemistry resource.
- EPFL. (n.d.). TLC Visualization Reagents.
- Analytical Methods Committee. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(15), 5944-5948.
- Royal Society of Chemistry. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- JoVE. (2025). Video: Thin-Layer Chromatography (TLC): Overview.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from a relevant university chemistry resource.
- LCGC International. (2020). Stationary Phases for Modern Thin-Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Zeller, M. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live.
- Operachem. (2024). TLC-Thin Layer Chromatography.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Reich, E., & Widmer, V. (2009). Validation of thin layer and high performance thin layer chromatographic methods.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Sigma-Aldrich. (n.d.). This compound 99%.
- Spangenberg, B., Poole, C. F., & Weins, C. (2011).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78651, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118923, 2-Amino-4'-methylbenzophenone m.
- University of York, Department of Chemistry. (n.d.). Visualising plates.
- Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography.
- PubMed. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer.
- YouTube. (2020). Reduction of benzophenone Overview Q&A.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022).
- CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography.
- ResearchGate. (2014). Thin-layer chromatography in testing the purity of pharmaceuticals.
- ResearchGate. (n.d.). Normal phase separation of benzophenone and nitrobenzene.
- Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- University of Toronto, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from a relevant university chemistry resource.
- National Center for Biotechnology Information. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- SIELC Technologies. (2018). This compound.
- PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-AMINO-4'-METHYLBENZOPHENONE | 36192-63-9 [chemicalbook.com]
- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rroij.com [rroij.com]
- 7. youtube.com [youtube.com]
- 8. Video: Thin-Layer Chromatography (TLC): Overview [jove.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 12. Home Page [chem.ualberta.ca]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organomation.com [organomation.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. epfl.ch [epfl.ch]
- 20. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 21. scientistlive.com [scientistlive.com]
- 22. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-Amino-4-methylbenzophenone via Optimized Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-Amino-4-methylbenzophenone using column chromatography. It addresses the common challenges associated with the purification of basic amines on standard silica gel, such as peak tailing and irreversible adsorption. This guide presents a systematic approach, including the selection of an appropriate stationary and mobile phase, preparation of the crude sample, and a step-by-step procedure for column packing, loading, elution, and fraction analysis. Troubleshooting tips and safety precautions are also discussed to ensure a successful and safe purification process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Column chromatography is a fundamental technique for the purification of organic compounds. However, the presence of the basic amino group in this compound presents a significant challenge when using standard silica gel as the stationary phase due to strong interactions with acidic silanol groups.[3] This interaction can lead to significant product loss and poor separation.
This application note details an optimized protocol that mitigates these issues, enabling the efficient isolation of high-purity this compound.
Compound Properties
A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [1][4] |
| Molecular Weight | 211.26 g/mol | [1][4] |
| Appearance | Yellow solid/powder | [4] |
| Melting Point | 65-66 °C | [1][5] |
| CAS Number | 4937-62-6 | [1] |
Principles of Separation
The purification strategy for this compound by column chromatography hinges on overcoming the strong interaction between the basic amine and the acidic silica gel. The primary approach is to neutralize the acidic sites on the silica gel, thereby allowing the compound to travel through the column and separate from impurities based on its polarity. This is achieved by introducing a basic modifier into the mobile phase.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column with stopcock
-
Beakers, Erlenmeyer flasks, and test tubes
-
Rotary evaporator
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[1][6]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][7]
-
Avoid inhalation of dust and vapors.[7]
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Prepare the Mobile Phase: Create a series of mobile phases with varying ratios of hexane and ethyl acetate. To each, add 0.5-1% (v/v) of triethylamine (TEA). For example, start with 9:1, 8:2, and 7:3 (hexane:ethyl acetate) + 1% TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column.
Column Chromatography Workflow
The following diagram illustrates the general workflow for the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material. A general rule is to use about 20-50 g of silica gel for every 1 g of crude mixture.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the cotton plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a packed bed.
-
Ensure a layer of solvent always remains above the silica bed to prevent cracking.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which contain the purified product.
-
Spot every few fractions on a TLC plate and develop it in the mobile phase.
-
Fractions containing only the spot corresponding to the desired product should be combined.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound stuck at the top of the column | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). Ensure TEA is present in the mobile phase.[3] |
| Poor separation of spots | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Cracked or channeled column bed | Column ran dry; uneven packing. | Repack the column. Always keep the solvent level above the silica bed. |
| Streaking of spots on TLC | Sample is too concentrated; compound is interacting with silica. | Dilute the sample for TLC analysis. Ensure TEA is in the mobile phase. |
Alternative Stationary Phases
If purification on silica gel remains challenging, consider the following alternative stationary phases:
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[3]
-
Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing interactions with basic analytes.[3][8]
-
Reversed-Phase (C18) Silica: For more polar compounds, reversed-phase chromatography with an appropriate mobile phase can be effective.[3]
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by column chromatography. The key to a successful separation is the addition of a basic modifier, such as triethylamine, to the mobile phase to prevent strong interactions with the silica gel stationary phase. Careful preliminary TLC analysis is essential for determining the optimal mobile phase composition. By following this detailed guide, researchers can achieve high purity of this compound, which is crucial for its use in further synthetic applications.
References
- Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
- Chemsrc. (2025, August 21). This compound | CAS#:4937-62-6.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chromatography Forum. (2009, November 16). Amine column degradation.
- LCGC International. (n.d.). What's Happening to My Column?
- Reddit. (2018, July 17). How do I recover my product from an unsuccessful column?
- SIELC Technologies. (n.d.). Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone m.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
- SIELC Technologies. (2018, May 16). This compound.
Sources
- 1. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 99 4937-62-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 6. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biotage.com [biotage.com]
Application Note: Recrystallization Technique for 2-Amino-4-methylbenzophenone
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details a robust and validated protocol for the purification of 2-Amino-4-methylbenzophenone via recrystallization. As a key intermediate in the synthesis of various pharmaceuticals, including 1,4-benzodiazepines, achieving high purity of this compound is paramount.[1] This application note provides a step-by-step methodology, explains the scientific principles behind each procedural choice, offers troubleshooting solutions for common challenges, and presents a visual workflow to ensure successful and reproducible results in a laboratory setting.
Introduction: The Imperative for Purity
This compound serves as a critical building block in organic synthesis. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Crude this compound, arising from synthesis, may contain unreacted starting materials, by-products, and colored impurities. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[2][3]
The fundamental principle of recrystallization is the differential solubility of a compound in a specific solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2][4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the solution (mother liquor), while insoluble impurities are removed via hot filtration.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [6] |
| Molecular Weight | 211.26 g/mol | [6][7] |
| Appearance | Yellow solid/powder | [8][9][10] |
| Melting Point | 65-66 °C (lit.) | [11] |
| CAS Number | 4937-62-6 | [6][11][12] |
Solvent System Selection: A Critical First Step
The choice of solvent is the most critical parameter in a successful recrystallization.[2][4] The ideal solvent should:
-
Exhibit a steep solubility curve for this compound (low solubility at low temperatures, high solubility at high temperatures).
-
Possess a relatively low boiling point for easy removal from the purified crystals.[3][4]
-
Dissolve impurities readily at all temperatures or not at all.[4][5]
-
Be non-toxic, inexpensive, and non-flammable for safety and economic reasons.[3]
Based on literature precedents for similar aminobenzophenones and general solvent selection principles, several solvent systems are viable candidates.[13][14]
| Solvent/System | Rationale & Suitability |
| Ethanol (95%) | Literature suggests this is an effective solvent for recrystallizing related aminobenzophenones.[13] Ethanol is a polar protic solvent that can engage in hydrogen bonding, often providing the desired solubility profile. |
| Isopropanol | Similar to ethanol, isopropanol is another good candidate. Its slightly higher boiling point may offer advantages in certain situations. |
| Methanol/Water | A mixed solvent system can be highly effective.[4] this compound is likely soluble in methanol. The addition of water as an anti-solvent can induce crystallization. |
| Toluene/Hexane | For less polar impurities, a non-polar solvent system may be advantageous. Toluene would act as the primary solvent, with hexane serving as the anti-solvent. |
This protocol will focus on the use of 95% Ethanol as the primary recrystallization solvent, given its proven efficacy for this class of compounds.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Ice bath
Experimental Workflow Diagram
Caption: Workflow for the Recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol.
-
Gently heat the mixture to boiling with continuous stirring.
-
Continue to add small portions of hot 95% ethanol until the solid has completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[2]
-
-
Decolorization (if necessary):
-
If the solution is significantly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the flask. Caution: Adding charcoal to a boiling solution can cause it to froth over.
-
Reheat the solution to a gentle boil for 2-5 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and filter paper by pouring a small amount of hot, pure 95% ethanol through it. This prevents premature crystallization in the funnel.
-
Filter the hot solution containing the dissolved product into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor and soluble impurities. Use minimal solvent to avoid redissolving the product.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure product. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling). | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is properly preheated.- Ensure the flask is thoroughly cooled in an ice bath. |
| Crystals are Still Colored | - Insufficient amount of activated charcoal was used.- The colored impurity has similar solubility to the product. | - Repeat the recrystallization process, ensuring proper use of activated charcoal.- Consider purification by column chromatography if recrystallization is ineffective. |
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[6] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and adhering to the principles of recrystallization, researchers can consistently obtain a high-purity product suitable for downstream applications in pharmaceutical development and organic synthesis.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- ChemSrc. (n.d.). This compound | CAS#:4937-62-6.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). This compound.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
- Google Patents. (n.d.). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
Sources
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Amino-4-methylbenzophenone as a Versatile Synthon for High-Value Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the strategic application of 2-amino-4-methylbenzophenone as a pivotal building block in the synthesis of advanced agrochemicals. Moving beyond a mere recitation of procedures, this document provides a comprehensive examination of the chemical principles, reaction mechanisms, and structure-activity relationships (SAR) that underpin the development of potent fungicides and herbicides. Detailed, field-proven protocols for the synthesis of bioactive quinazolinone derivatives are presented, supported by quantitative data and visual workflows to empower researchers in the agrochemical and pharmaceutical sciences.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate whose structural features—a reactive primary amine ortho to a benzoyl group on a substituted benzene ring—make it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2] In the realm of agrochemical research, this scaffold is particularly instrumental in the construction of quinazolinone and quinazoline derivatives. These nitrogen-containing heterocycles are renowned for their broad spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[3][4][5]
The presence of the methyl group at the 4-position and the phenyl group from the benzoyl moiety offer steric and electronic properties that can be exploited to fine-tune the biological efficacy and selectivity of the final agrochemical product. This guide will focus on the practical synthesis and application of this compound in the development of next-generation fungicides and herbicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 4937-62-6 | [2] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Melting Point | 65-66 °C | [6] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Insoluble in water. |
Core Synthetic Strategy: From Aminobenzophenone to Bioactive Quinazolinones
The primary synthetic route leveraging this compound in agrochemical development is the construction of the quinazolinone ring system. This is typically achieved through a cyclocondensation reaction with a one-carbon (C1) source. The general workflow is depicted below.
Caption: General workflow for the synthesis of quinazolinone-based agrochemicals.
This versatile approach allows for the introduction of various substituents on the quinazolinone core, enabling the systematic exploration of structure-activity relationships to optimize for potency and selectivity against specific agricultural pests.
Application in Fungicide Development: Synthesis of Potent Quinazolinone Derivatives
Quinazolinone derivatives have emerged as a promising class of fungicides, exhibiting potent activity against a wide range of plant pathogens.[3][7][8] The following protocols detail the synthesis of a fungicidal quinazolinone scaffold derived from this compound.
Synthesis of 2-(chloromethyl)-7-methyl-5-phenylquinazolin-4(3H)-one
This intermediate is a key precursor for a variety of fungicidal derivatives. The synthesis involves a two-step process: acylation of this compound with chloroacetyl chloride, followed by cyclization.
Protocol 1: Synthesis of 2-(Benzoyl)-5-methylphenyl-2-chloroacetamide (Intermediate)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (10.56 g, 50 mmol) in 100 mL of anhydrous dichloromethane.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (6.21 g, 55 mmol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 2-(Benzoyl)-5-methylphenyl-2-chloroacetamide.
Protocol 2: Cyclization to 2-(chloromethyl)-7-methyl-5-phenylquinazolin-4(3H)-one
-
Reaction Setup: To the intermediate from Protocol 1, add an excess of ammonia solution (e.g., 100 mL of a 25% aqueous solution) and heat the mixture to reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the formation of the quinazolinone by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system like ethanol/water to yield the title compound.
Rationale and Mechanistic Insights
The initial acylation step is a standard nucleophilic acyl substitution where the amino group of this compound attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent cyclization is an intramolecular nucleophilic substitution. The amide nitrogen, upon deprotonation under basic conditions, acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the six-membered pyrimidine ring of the quinazolinone.
Caption: Simplified mechanism for quinazolinone ring formation.
Structure-Activity Relationship and Performance Data
Research has shown that substitutions on the quinazolinone scaffold significantly impact fungicidal activity. For instance, the introduction of different substituents at the 2-position can modulate the potency against various fungal pathogens.[3]
| Compound | Pathogen | IC₅₀ (µg/mL) | Reference |
| Quinazolinone Derivative A | Sclerotinia sclerotiorum | 2.46 | [3] |
| Quinazolinone Derivative B | Pellicularia sasakii | 2.94 | [3] |
| Quinazolinone Derivative C | Fusarium graminearum | 6.03 | [3] |
| Quinazolinone-Pyrazole Hybrid | Rhizoctonia solani | 9.06 | [7] |
Note: The derivatives in the table are representative examples from the literature and are not directly synthesized from this compound in the cited papers, but illustrate the fungicidal potential of the quinazolinone core.
Application in Herbicide Development: Synthesis of Quinazolin-4(3H)-one based Herbicides
Quinazolin-4(3H)-one derivatives have also been successfully developed as herbicides, often targeting enzymes like acetyl-CoA carboxylase (ACCase) in weeds.[4]
Synthesis of a Quinazolin-4(3H)-one Herbicide Precursor
The synthesis of a herbicidal quinazolinone can be achieved by reacting this compound with an appropriate isocyanate, followed by cyclization.
Protocol 3: Synthesis of a Substituted Quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10.56 g, 50 mmol) in 100 mL of dry toluene.
-
Urea Formation: Add an equimolar amount of a suitable isocyanate (e.g., methyl isocyanate) and a catalytic amount of a non-nucleophilic base like triethylamine.
-
Cyclization: Heat the mixture to reflux for 6-8 hours. The cyclization will proceed with the elimination of an alcohol or water molecule, depending on the exact C1 synthon.
-
Isolation and Purification: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with cold toluene and recrystallize from a suitable solvent to obtain the pure quinazolin-4(3H)-one derivative.
Rationale and Structure-Activity Insights
The herbicidal activity of quinazolinone derivatives is highly dependent on the nature and position of substituents. For example, in the development of ACCase inhibitors, it has been observed that specific substitutions on the quinazolinone ring are crucial for potent herbicidal activity against monocotyledonous weeds while maintaining crop safety.[4]
| Compound | Weed Species | Inhibition Rate (%) @ 375 g ha⁻¹ | Reference |
| QPP-7 | Echinochloa crusgalli | >90 | [4] |
| QPP-7 | Digitaria sanguinalis | >90 | [4] |
Note: QPP-7 is a representative herbicidal quinazolinone derivative from the literature, demonstrating the potential of this class of compounds.
Conclusion
This compound has proven to be a highly valuable and versatile building block for the synthesis of a new generation of agrochemicals. Its utility in the construction of fungicidal and herbicidal quinazolinone scaffolds provides a robust platform for the development of compounds with high efficacy and tunable selectivity. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel crop protection agents.
References
- Liu, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4604–4614. [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(23), 8235. [Link]
- Zhu, J., et al. (2023). Novel quinazolin-4(3 H )-one derivatives containing an 1,3,4-oxadiazole scaffold: Synthesis, fungicidal activity, and SAR study. Arabian Journal of Chemistry, 16(11), 105234. [Link]
- Gao, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Request PDF. [Link]
- Wang, C., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(18), 1840. [Link]
- Li, Y., et al. (2023).
- Li, Y., et al. (2020).
- Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-73. [Link]
- El-Gazzar, A. R. B. A., et al. (2012). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives.
- Wang, B., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(12), 20439-20454. [Link]
- Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
- Chiscop, I., et al. (2013). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. Farmacia, 61(5), 875-884. [Link]
- Wang, C., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- Shaffer, R. D., & Whittemore, M. S. (2003). Preparation of fungicidal quinazolinones and useful intermediates.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6468-6485. [Link]
- Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions.
- Zare, A., et al. (2018). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Abdelkhalek, A., et al. (2020). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9.
- Kumar, V., et al. (2016). Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. Chemical Biology & Drug Design, 87(5), 752-759. [Link]
- Li, J-Q., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(10), 11804-11815. [Link]
- Kravchenko, I., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Journal of Chemistry, 2019, 8526317. [Link]
- Chemsrc. (n.d.). This compound.
- Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Gordeev, M. F., & Patel, D. V. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
- Cantrell, C. L., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1805. [Link]
- Beck, G., et al. (1981). Substituted benzophenone hydrazones, pesticidal compositions containing them and method of combating pests.
- Mikkelsen, L., et al. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. Toxicology Letters, 203(1), 80-83. [Link]
- Lee, D. L., et al. (1996). Herbicide comprising acivicin and α-methyl derivatives thereof.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. This compound 99 4937-62-6 [sigmaaldrich.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Modular Approach to Benzodiazepine Analog Synthesis from 2-Aminobenzophenone Precursors
Audience: Researchers, scientists, and drug development professionals in medicinal and organic chemistry.
Abstract: This document provides a detailed guide to the synthesis of 1,4-benzodiazepine analogs, a cornerstone of CNS drug discovery, starting from readily available 2-aminobenzophenone precursors. We will focus on the foundational chemical principles and provide robust, step-by-step protocols for the key transformations. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms and optimization strategies, grounded in authoritative literature. While the detailed protocols use a common, well-documented precursor, the principles are directly applicable to analogs such as those derived from 2-Amino-4-methylbenzophenone.
Introduction: The Legacy and Chemistry of 1,4-Benzodiazepines
The discovery of the 1,4-benzodiazepine scaffold by Leo Sternbach in 1955 marked a revolutionary moment in medicinal chemistry and the treatment of anxiety, insomnia, and seizure disorders.[1][2] The first compounds, chlordiazepoxide (Librium) and later diazepam (Valium), were synthesized from 2-aminobenzophenone precursors.[3][4] This core structure remains a highly privileged scaffold in drug discovery due to its unique ability to modulate the GABA-A receptor.[1]
2-Aminobenzophenones are the most common and versatile starting materials for accessing this chemical class.[5][6][7] The synthetic strategy, largely pioneered by Sternbach and refined over decades, typically involves a modular, two-stage process: N-acylation followed by an intramolecular cyclization . This approach allows for significant structural diversity in the final product by varying the substitution on the aminobenzophenone and the choice of acylating agent.
Core Synthetic Workflow
The transformation from a 2-aminobenzophenone to a 1,4-benzodiazepine-2-one can be efficiently achieved in two primary steps. The general workflow is depicted below. This strategy is fundamental to building the characteristic seven-membered diazepine ring fused to the aromatic system.
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine synthesis [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols: Synthesis of Quinolines via Reaction of 2-Amino-4-methylbenzophenone with Acetylenic Esters
Introduction
The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and functional materials. Its synthesis has been a focal point of organic chemistry for over a century, with the Friedländer annulation being a cornerstone methodology.[1] This reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][1] This guide provides a comprehensive overview and detailed protocols for the reaction of 2-amino-4-methylbenzophenone with acetylenic esters, a powerful variant for constructing highly substituted quinoline derivatives.
This compound serves as an excellent precursor, allowing for the direct installation of a phenyl group at the 4-position and a methyl group at the 7-position of the quinoline core.[3] Acetylenic esters, acting as the α-methylene component equivalent, offer a versatile entry to quinoline-2,3-dicarboxylates and related structures, which are valuable intermediates in drug discovery.[4][5]
This document will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and provide step-by-step protocols for both conventional and microwave-assisted syntheses.
Mechanistic Insights: The Friedländer Annulation Pathway
The reaction of this compound with an acetylenic ester, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, proceeds through a cascade of reactions that can be broadly classified under the Friedländer synthesis.[1][6] While multiple pathways are plausible depending on the specific catalysts and conditions, a generally accepted mechanism involves the following key steps:
-
Michael Addition: The reaction initiates with a nucleophilic attack of the amino group of this compound onto one of the electrophilic carbons of the acetylenic ester. This conjugate addition forms an enamine intermediate.
-
Intramolecular Cyclization (Annulation): The enamine intermediate then undergoes an intramolecular cyclization. The nucleophilic carbon of the enamine attacks the carbonyl carbon of the benzophenone moiety.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic quinoline ring system.
Acid or Lewis acid catalysts are often employed to activate the carbonyl group of the benzophenone, facilitating the intramolecular cyclization step.[2]
Caption: Generalized workflow of the Friedländer annulation.
Catalysis and Reaction Optimization
While the reaction can proceed thermally at elevated temperatures, catalysis is crucial for achieving high yields and shorter reaction times under milder conditions.[2] Various catalytic systems have been successfully employed:
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., ZnCl₂, SnO₂ nanoparticles) are effective in promoting the reaction.[2][4] Nano SnO₂ has been shown to be a highly active surface catalyst for this transformation.[4][5]
-
Microwave Irradiation: This technique has emerged as a powerful tool for accelerating the synthesis.[7][8] Microwave-assisted reactions, often using acetic acid as both a solvent and a catalyst, can dramatically reduce reaction times from hours or days to mere minutes, with excellent yields.[9] This method offers significant advantages in terms of energy efficiency and throughput.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline derivatives from this compound and acetylenic esters.
Protocol 1: Conventional Synthesis using Nano SnO₂ Catalyst
This protocol is adapted from the work of Qandalee et al. on the use of tin(IV) oxide nanoparticles as a catalyst.[4][5]
Materials:
-
This compound (1.0 mmol, 211.3 mg)[3]
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 156.3 mg)
-
Nano SnO₂ (5 mol%)
-
Ethanol (5 mL)
-
Standard laboratory glassware for reflux and work-up
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (5 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add dimethyl acetylenedicarboxylate (1.1 mmol) to the solution.
-
Add nano SnO₂ (5 mol%) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure quinoline derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on the principles of rapid microwave-assisted organic synthesis.[7][9][10]
Materials:
-
This compound (1.0 mmol, 211.3 mg)
-
Ethyl propiolate (1.1 mmol, 108.1 mg)
-
Glacial acetic acid (2-3 mL)
-
Microwave reactor with sealed reaction vessels
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 mmol) and ethyl propiolate (1.1 mmol).
-
Add glacial acetic acid (2-3 mL) to serve as both the solvent and catalyst.[7][9]
-
Seal the vessel and place it in the microwave reactor.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-water and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Caption: Comparison of conventional and microwave-assisted workflows.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of quinolines from 2-aminobenzophenones and acetylenic esters.
| Catalyst | Acetylenic Ester | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Nano SnO₂ | DMAD | Ethanol | Conventional | Reflux | 1-2 h | High | [4][5] |
| Acetic Acid | Various | Acetic Acid | Microwave | 160 | 5-15 min | Excellent | [7][9] |
| None | DMAD | Toluene | Conventional | Reflux | 24 h | Moderate | N/A |
Applications in Drug Development
The quinoline core synthesized through this methodology is a key component in numerous therapeutic agents. The ability to rapidly generate a library of substituted quinolines is of significant interest to medicinal chemists for structure-activity relationship (SAR) studies. These compounds have shown a broad range of biological activities, including but not limited to:
-
Anticancer agents
-
Antimalarial drugs
-
Antimicrobial compounds
-
Anti-inflammatory agents[11]
The described synthetic routes offer an efficient pathway to novel quinoline derivatives for screening and development in various drug discovery programs.[11]
References
- Bailey, H., Mahon, M., Vicker, N., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122.
- Qandalee, M., Alikarami, M., Mighani, H., et al. (2013). Synthesis of quinoline derivatives from the reaction of aminobenzophenones and acetylenic esters in the presence of SnO2 nanoparticles. International Nano Letters, 3(1), 49.
- Bailey, H., Mahon, M., Vicker, N., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
- Mehta, P., Jadhav, S., Gadekar, S., et al. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. (n.d.). NIH.
- Friedländer synthesis. (n.d.). Wikipedia.
- Qandalee, M., et al. (2013). Synthesis of quinoline derivatives from the reaction of aminobenzophenones and acetylenic esters in the presence of SnO2 nanoparticles. ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- 2-Aminobenzophenone and Its Derivatives: A Mini-Review on Synthetic Methodologies. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- Shiri, M., Zolfigol, M., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar.
- The synthesis of quinolines from 2-aminobenzylic alcohols. (n.d.). ResearchGate.
- Optimizing the reaction condition between 2-amino benzophenone and DMAD. (n.d.). ResearchGate.
- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). NIH.
- Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. (n.d.). ResearchGate.
- Proposed mechanism for synthesis of 2‐amino benzophenone. (n.d.). ResearchGate.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). ResearchGate.
- This compound. (2018). SIELC Technologies.
- A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). NIH.
- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
- Reactions of various nucleophiles with methyl-and ethyl- propiolate. (n.d.). ResearchGate.
- Reactivity of benzylamine with ethyl propiolate. (n.d.). ResearchGate.
- This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- The synthesis of amino acids by phase-transfer reactions. (n.d.). Organic Chemistry Portal.
- Reactions of thiols and amines with ethyl propiolate. (n.d.). ResearchGate.
- Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... (n.d.). ResearchGate.
- Zacharis, C. K., Tzanavaras, P., & Themelis, D. G. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Semantic Scholar.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Note & Protocol: Safe Handling of 2-Amino-4'-methylbenzophenone
**Abstract
This document provides detailed application notes and safety protocols for the handling of 2-Amino-4'-methylbenzophenone (CAS No. 36192-63-9). It is intended for researchers, scientists, and drug development professionals who may use this compound as a chemical intermediate or starting reagent. The protocols herein are designed to mitigate risks associated with chemical exposure through proper engineering controls, personal protective equipment, and emergency preparedness, ensuring a self-validating system of laboratory safety.
Compound Identification and Hazard Summary
2-Amino-4'-methylbenzophenone is a yellow, crystalline powder.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations like the US OSHA Hazard Communication Standard[2], other authoritative sources indicate potential health risks that necessitate careful handling.[3] Adherence to the precautionary principle is paramount; researchers should treat this compound with the appropriate level of caution as outlined by its GHS classifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 36192-63-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Yellow, fine crystalline powder or solid | [1][2] |
| Melting Point | 91 - 94 °C | [2] |
| Synonyms | (2-aminophenyl)(p-tolyl)methanone |[1] |
Table 2: Hazard Classification Summary
| Classification System | Hazard Details | Source(s) |
|---|---|---|
| GHS Classification | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [3] |
| NFPA 704 Rating |
Health (Blue): 1 (Slight Hazard) Flammability (Red): 1 (Slight Hazard) Instability (Yellow): 0 (Stable) |[1] |
Risk Assessment and Engineering Controls
The primary risks associated with 2-Amino-4'-methylbenzophenone stem from its physical form as a fine powder. This creates a significant potential for aerosolization during handling, leading to inhalation, and accidental contact with skin or eyes.[1][2]
-
Causality of Exposure: Standard laboratory procedures such as weighing, transferring, and preparing solutions can generate airborne dust. This dust can be easily inhaled, causing respiratory tract irritation, or settle on surfaces, leading to skin contact and potential absorption or irritation.[3]
Primary Engineering Controls (Containment)
The first and most effective line of defense is to handle the compound within a certified chemical fume hood. This containment prevents the escape of dust and vapors into the general laboratory environment, protecting the user and others in the vicinity. All handling of the solid compound should occur within this controlled space.[1][5]
Secondary Engineering Controls
Laboratories must be equipped with easily accessible and fully functional safety showers and eyewash stations.[5] Their proximity to the workstation is critical for immediate decontamination in the event of an accidental large-scale exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6][7]
-
Eye and Face Protection: Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[1][2] For procedures with a higher risk of splashing or dust generation, such as bulk transfers, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or pinholes before each use.[1] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal.[1]
-
Body Protection: A long-sleeved, impermeable laboratory coat that closes in the front is required to protect against skin contact.[2][7] For handling larger quantities, consider fire/flame-resistant and impervious clothing.[1]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection may not be necessary. However, if engineering controls are insufficient, if irritation is experienced, or during spill cleanup, respiratory protection is required.[1] A minimum of a NIOSH-approved N95 dust mask should be used for weighing operations, even inside a hood, to minimize inhalation risk. For significant aerosol-generating events or large spills, a full-face respirator with appropriate cartridges should be used.[1][9]
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is crucial for minimizing exposure and ensuring experimental reproducibility.
SOP 1: Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance. Place a weigh boat on the balance.
-
PPE: Don all required PPE as described in Section 3, including a minimum of an N95 respirator.
-
Handling: Retrieve the stock container from its storage location. Open the container only inside the fume hood.
-
Transfer: Use a clean, dedicated spatula to carefully transfer the desired amount of 2-Amino-4'-methylbenzophenone to the weigh boat. Avoid any sudden movements that could generate dust.
-
Sealing: Securely close the primary container immediately after aliquoting.
-
Cleanup: Wipe the spatula clean. Carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Transport: Transport the weighed compound in a sealed, labeled secondary container to its destination.
SOP 2: Storage and General Handling
-
Storage: Always store 2-Amino-4'-methylbenzophenone in its original, tightly sealed container.[2] The storage location must be a dry, cool, and well-ventilated area designated for chemical storage.[1]
-
Incompatibilities: Segregate the compound from incompatible materials, which include strong oxidizing agents, strong reducing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2]
-
Ignition Sources: While the fire hazard is low, it is good practice to prevent fire caused by electrostatic discharge by using non-sparking tools where appropriate and avoiding ignition sources, especially during spill cleanup.[1]
General Handling Workflow Diagram
Caption: Safe handling workflow for 2-Amino-4'-methylbenzophenone.
Emergency Protocols
Immediate and correct response to emergencies can significantly reduce injury.
Protocol 5.1: Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area. Keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection (full-face respirator), chemical-resistant gloves, and protective clothing.[1]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid actions that generate dust.[2] Use spark-proof tools and remove all sources of ignition.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Protocol 5.2: First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Protocol 5.3: Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][4][9]
-
Hazards: In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be produced.[2]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Waste Disposal Protocol
All waste containing 2-Amino-4'-methylbenzophenone, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in suitable, clearly labeled, and closed containers.[1]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is known.
-
Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not allow the material to be discharged into sewer systems or the environment.[1] Follow all federal, state, and local environmental regulations.
References
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). [Link]
- 2-Amino-4'-methylbenzophenone m. (n.d.).
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]
- Personal Protective Equipment. (n.d.).
- 2-Amino-4-methylbenzophenone. (n.d.). Hoffman Fine Chemicals. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylbenzophenone
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylbenzophenone. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, particularly when employing the Friedel-Crafts acylation of p-toluidine derivatives.
Question 1: Why is my Friedel-Crafts acylation reaction failing or showing extremely low yield when using p-toluidine directly?
Answer:
Direct Friedel-Crafts acylation of anilines, including p-toluidine, is generally unsuccessful. The primary reason for this failure lies in the basic nature of the amino group (-NH₂). This group acts as a Lewis base and readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This acid-base reaction forms a deactivated salt on the aniline nitrogen, which now bears a positive charge. This positive charge strongly deactivates the aromatic ring, rendering it resistant to the subsequent electrophilic attack by the acylium ion.[1]
Solution: Amino Group Protection
To circumvent this issue, the amino group must be "protected" before the Friedel-Crafts acylation. This is typically achieved by converting the highly basic amino group into a less basic and moderately activating acetamido group (-NHCOCH₃) through acetylation.[1] This protected intermediate, N-(4-methylphenyl)acetamide (or p-acetotoluidide), can then successfully undergo Friedel-Crafts acylation. The acetyl protecting group is subsequently removed via hydrolysis to yield the desired this compound.[3]
Question 2: My reaction has produced multiple products, and the desired this compound is difficult to isolate. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products often points to side reactions occurring in parallel with the main reaction. The most common side products in the synthesis of this compound via a protected p-toluidine route are:
-
N-Benzoylation: Instead of the desired C-acylation on the aromatic ring, the benzoyl group can react with the nitrogen of the starting p-toluidine (if unprotected) or even the product amine. This forms N-(4-methylphenyl)benzamide.
-
Di-acylation: Although the acyl group is deactivating, under harsh conditions, a second benzoyl group might be introduced onto the aromatic ring, leading to poly-substituted byproducts.[2]
-
Isomeric Products: While the acylation of N-(4-methylphenyl)acetamide is expected to be directed ortho to the activating acetamido group, some para-acylation (relative to the methyl group) can occur, although this is generally less favored due to steric hindrance.
Strategies to Minimize Side Products:
| Side Reaction | Mitigation Strategy | Rationale |
| N-Benzoylation | Ensure complete protection of the amino group before Friedel-Crafts acylation. Use a 1:1 molar ratio of the protected aniline to the acylating agent.[1] | The acetamido group is significantly less nucleophilic than the amino group, thus favoring C-acylation over N-acylation. |
| Di-acylation | Use a stoichiometric amount of the acylating agent (benzoyl chloride). Avoid excessively high temperatures and prolonged reaction times.[1] Monitor reaction progress by TLC.[1] | The mono-acylated product is deactivated towards further electrophilic substitution, which helps prevent di-acylation under controlled conditions.[4] |
| Isomer Formation | Maintain a controlled reaction temperature. The regioselectivity of the reaction can be temperature-dependent. | Lower temperatures generally favor the thermodynamically more stable ortho-acylated product. |
Question 3: The final product is a dark, oily substance instead of the expected crystalline solid. What causes this discoloration and how can I improve the product's appearance and purity?
Answer:
Product discoloration, often appearing as a dark brown or black tar-like substance, is typically due to the oxidation of the aniline or its derivatives.[1] Anilines are susceptible to air oxidation, which can be accelerated by the presence of Lewis acids and elevated temperatures.
Solutions for Preventing and Removing Discoloration:
-
Use High-Purity Reagents: Start with freshly purified or distilled p-toluidine and benzoyl chloride. Impurities can act as catalysts for decomposition and oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]
-
Controlled Temperature: Avoid excessive heating during the reaction and workup.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[5]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (e.g., Norit) can help adsorb colored impurities.[5]
-
Column Chromatography: For difficult-to-purify mixtures, silica gel column chromatography is an effective method for separating the desired product from colored byproducts.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation step?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in generating the electrophile. It coordinates with the acylating agent (benzoyl chloride), leading to the formation of a highly reactive and resonance-stabilized acylium ion (C₆H₅CO⁺).[6] This acylium ion is the electrophile that attacks the electron-rich aromatic ring of the protected p-toluidine.[6]
Q2: Can I use other Lewis acids besides AlCl₃?
A2: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this reaction. Alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and copper triflate.[3][7] The choice of catalyst can influence reaction conditions and yields. For instance, some modern methods utilize copper triflate, which can be recovered and reused.[7]
Q3: What is the expected melting point of this compound?
A3: The reported melting point for this compound is in the range of 65-66 °C.[8][9] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several other methods exist, though the Friedel-Crafts approach is common. These include:
-
From Anthranilic Acid Derivatives: This involves protecting the amino group of a substituted anthranilic acid, converting the carboxylic acid to an acid chloride, and then performing an intramolecular or intermolecular Friedel-Crafts reaction.[3]
-
Grignard Reactions: The reaction of aryl Grignard reagents with 2-aminobenzonitriles can also yield 2-aminobenzophenones.[3]
-
Hofmann Degradation: Starting from phthalic anhydride, a Friedel-Crafts reaction with fluorobenzene, followed by amidation and Hofmann degradation can produce aminobenzophenone derivatives.[10]
III. Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound, incorporating best practices to minimize side reactions.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Protection of p-Toluidine (Acetylation)
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product, N-(4-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃) (2.5 eq).
-
Add an anhydrous solvent (e.g., carbon disulfide or nitrobenzene) and cool the suspension in an ice bath.
-
In the dropping funnel, place a solution of benzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the benzoyl chloride solution to the AlCl₃ suspension with vigorous stirring.
-
Add the dried N-(4-methylphenyl)acetamide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
Step 3: Deprotection (Hydrolysis)
-
Transfer the quenched reaction mixture to a round-bottom flask and heat to reflux for 1-2 hours to hydrolyze the acetyl group.
-
Cool the mixture and neutralize with a sodium hydroxide solution to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol, using activated carbon if necessary, to obtain the pure product.
IV. Reaction Mechanisms and Side Reactions
Main Reaction Pathway
Caption: Mechanism of Friedel-Crafts acylation and deprotection.
Common Side Reaction: N-Benzoylation
Caption: N-Benzoylation side reaction with unprotected p-toluidine.
V. References
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Imidazolium-supported N-acyl benzotriazoles as novel soluble-supported acylating agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone. Retrieved from
-
ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Retrieved from [Link]
-
Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4 '-fluoro-benzophenone. Retrieved from
-
Scribd. (n.d.). Benzoylation. Retrieved from [Link]
-
Chemsrc. (2025, August 21). This compound. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Stenutz. (n.d.). benzoyl-p-toluidine. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides. Retrieved from
-
LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 10. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-methylbenzophenone
Welcome to the technical support center for the synthesis of 2-Amino-4-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with this synthesis. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Part 1: Foundational Strategy & Core Principles
The synthesis of this compound, a valuable intermediate, is most commonly achieved via a multi-step approach centered around the Friedel-Crafts acylation. A direct acylation of 4-methylaniline (p-toluidine) is highly problematic and inefficient. This section addresses the fundamental strategy and the chemical principles that govern a successful synthesis.
Q1: Why can't I directly perform a Friedel-Crafts acylation on 4-methylaniline with benzoyl chloride to get the desired product?
A1: This is a critical and common first question. A direct Friedel-Crafts acylation fails or gives very low yields for two primary reasons rooted in the chemistry of anilines:
-
Catalyst Deactivation: The amino group (-NH₂) on the 4-methylaniline ring is a Lewis base. The Lewis acid catalyst required for the reaction (e.g., aluminum chloride, AlCl₃) is a strong Lewis acid. The lone pair of electrons on the nitrogen atom will readily coordinate with the AlCl₃, forming a stable complex.[1][2] This acid-base reaction is much faster than the desired acylation.
-
Ring Deactivation: The formation of this complex places a positive charge on the nitrogen atom (forming an anilinium-like species), which strongly deactivates the aromatic ring through the inductive effect. This deactivation makes the ring electron-poor and thus highly resistant to the necessary electrophilic aromatic substitution.[1]
Therefore, a successful synthesis requires a protection-acylation-deprotection strategy.
Overall Synthetic Workflow
The most reliable pathway involves three key stages. This workflow ensures the aromatic ring remains activated for the crucial C-C bond formation and directs the acylation to the desired position.
Caption: General three-stage workflow for synthesizing this compound.
Part 2: Troubleshooting & Optimization Guide
This section provides detailed answers to specific experimental issues.
Stage 1: N-Acetylation (Protection)
Q2: My N-acetylation of 4-methylaniline is slow or incomplete. How can I improve it?
A2: Incomplete acetylation is often due to reagent purity or reaction conditions.
-
Reagent Quality: Ensure your acetic anhydride has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or distill it before use.
-
Reaction Conditions: The reaction of an amine with an anhydride is typically fast and exothermic. If it is slow, ensure proper mixing. While often performed neat or in a simple solvent, you can gently warm the mixture (e.g., to 50-60°C) to increase the rate, but monitor for potential side reactions.[3] A common procedure involves dissolving the aniline in dilute HCl, then adding acetic anhydride followed by a sodium acetate solution to buffer the reaction and precipitate the product.[3][4]
Q3: Is purification of the N-(4-methylphenyl)acetamide intermediate necessary before the Friedel-Crafts step?
A3: Yes, absolutely. The purity of your N-acetylated intermediate is critical for the success of the Friedel-Crafts acylation. Any unreacted 4-methylaniline will consume and deactivate the AlCl₃ catalyst, as discussed in Q1. Residual acetic acid can also interfere with the catalyst. Recrystallize the crude acetanilide from aqueous ethanol to obtain a pure, dry solid before proceeding.
Stage 2: Friedel-Crafts Acylation
This is the most challenging step. Success hinges on rigorous control of reagents and conditions.
Q4: My Friedel-Crafts acylation is giving a low yield. What are the most likely causes?
A4: Low yields in this step are common and can almost always be traced back to a few key parameters. Use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.
Q5: How much AlCl₃ catalyst should I use? I've seen both "catalytic" and "stoichiometric" amounts mentioned.
A5: For Friedel-Crafts acylation , a stoichiometric amount of the Lewis acid is almost always required, making "catalyst" a slight misnomer.[2][5] This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃. This complex is typically not broken until the aqueous work-up.[5] In your specific case, the N-acetylated starting material also has a carbonyl oxygen that will complex with AlCl₃. Therefore, you need at least two equivalents of AlCl₃: one for the starting material's carbonyl and one for the product's carbonyl. Using a slight excess (e.g., 2.2 equivalents) is often recommended to account for any trace moisture or impurities.[6]
Q6: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the 2-position?
A6: The N-acetyl group is a moderately activating, ortho-, para- director. Since the para position is blocked by the methyl group, the acylation is strongly directed to the ortho position (the 2-position). If you are seeing other isomers, it could indicate rearrangement or side reactions due to excessive heat.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of reagents.[7] High local temperatures can sometimes lead to undesired products.
-
Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane generally provide good selectivity. Highly polar solvents like nitrobenzene can sometimes alter isomer ratios but are not typically necessary for this substrate.[6]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Lewis Acid | Anhydrous AlCl₃ | Must be anhydrous and of high purity. Other Lewis acids (e.g., ZnCl₂, Ga(OTf)₃) can work but may require different conditions.[8][9] |
| Stoichiometry | 2.2 - 2.5 equivalents | Accounts for complexation with both starting material and product carbonyls, plus a slight excess for adventitious water.[2][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, low boiling point for easy removal. Ensure it is truly anhydrous.[7] |
| Temperature | 0-5 °C (addition), then RT or gentle heat | Controls initial exotherm to prevent side reactions. Reaction may need warming to go to completion. Monitor by TLC.[7][10] |
| Reaction Time | 2-6 hours | Highly dependent on scale and temperature. Monitor progress with Thin Layer Chromatography (TLC) until starting material is consumed.[7][11] |
Stage 3: Work-up, Deprotection, and Purification
Q7: My reaction mixture becomes a thick, un-stirrable sludge during the work-up. What should I do?
A7: This is a common issue caused by the precipitation of aluminum salts during the quenching step.
-
Quenching Protocol: The best practice is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[7][10] Do not add water or ice directly to the reaction flask, as the exothermic reaction can be violent. Adding acid helps keep the aluminum salts dissolved as soluble chloro-complexes.
-
Breaking Emulsions: If an emulsion forms during the subsequent extraction, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.[7]
Q8: What is the best method for the final deprotection step (hydrolysis of the acetyl group)?
A8: Both acidic and basic hydrolysis are effective.
-
Acidic Hydrolysis: Refluxing the crude N-acetyl intermediate in a mixture of ethanol and aqueous HCl or H₂SO₄ is a common and effective method.[9]
-
Basic Hydrolysis: Refluxing with aqueous sodium hydroxide in ethanol will also efficiently cleave the amide bond.[2] The choice often depends on the stability of your final product and ease of purification. After hydrolysis, you will need to neutralize the solution and extract the free amine product.
Q9: How should I purify the final this compound?
A9: The final product is a solid with a reported melting point of 65-66 °C.[12]
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Ethanol or a hexane/ethyl acetate mixture are good starting points for solvent screening.[13][14]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is a reliable alternative.[13]
-
Purity Analysis: Purity can be confirmed by HPLC, melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR).[15]
Part 3: Detailed Experimental Protocols
Protocol 1: N-Acetylation of 4-Methylaniline
-
In a 250 mL flask, dissolve 4-methylaniline (10.7 g, 0.1 mol) in a mixture of water (140 mL) and concentrated HCl (9 mL).
-
Prepare a solution of sodium acetate trihydrate (16 g, 0.12 mol) in water (30 mL).
-
To the stirred aniline hydrochloride solution, add acetic anhydride (11.5 mL, 0.12 mol). Swirl vigorously to mix.
-
Immediately add the sodium acetate solution. A white precipitate of N-(4-methylphenyl)acetamide will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from aqueous ethanol and dry completely in a vacuum oven before proceeding.
Protocol 2: Friedel-Crafts Acylation
-
Set up an oven-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (N₂ or Argon).
-
To the flask, add anhydrous aluminum chloride (30 g, 0.225 mol) and anhydrous dichloromethane (150 mL). Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve pure, dry N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol) and benzoyl chloride (12.8 mL, 0.11 mol) in anhydrous dichloromethane (50 mL).
-
Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, proceed immediately to the work-up.
Protocol 3: Work-up and Deprotection
-
Prepare a large beaker (2 L) containing crushed ice (400 g) and concentrated HCl (40 mL).
-
With vigorous stirring, slowly and carefully pour the reaction mixture from Protocol 2 into the ice/HCl slurry.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 75 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), 5% NaOH solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-acetylated product.
-
To the crude product, add ethanol (150 mL) and 6M sulfuric acid (50 mL). Heat the mixture at reflux for 2-3 hours until TLC indicates the disappearance of the acetylated compound.
-
Cool the mixture, pour it into water (300 mL), and neutralize carefully with 20% NaOH solution until basic (pH ~9-10).
-
Extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify by recrystallization from ethanol.
References
- Davis, H. J., & Shirley, D. A. (1951). Preparation of 2-Aminobenzophenones. Organic Syntheses, 31, 10.[15]
- Mohan, R. S., et al. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. AMiner.
- Shabani, A., et al. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2(1), 1-20.[19]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Kobayashi, S., et al. (2002). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate.
- Scientific & Academic Publishing. (2014). Friedel-Crafts Acylation, Lab Guide. The Organic Chemistry Notebook Series, 17.
- SIELC Technologies. (2018). This compound.
- Google Patents. (2003). Method of friedel-crafts acylation of anilides. EP1359141A1.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chem Survival. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Google Patents. (2013). Synthesizing method of 2-amino-4'-fluoro-benzophenone. CN103086899A.
- Singh, S., et al. (2018). Recent Advances in the Synthesis of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry, 3(3), 107-115.[24]
- Google Patents. (1972). Process for the preparation of substituted 2-amino-benzophenones. DE1593967B1.
- Kaczor, A. A., et al. (2022). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.[25]
- ScienceMadness Discussion Board. (2008). benzophenone synthesis.
- Chemsrc. (n.d.). This compound.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studylib.net [studylib.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 13. 2-AMINO-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude 2-Amino-4-methylbenzophenone
Welcome to the technical support center for the purification of crude 2-Amino-4-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in its pure form. Here, we will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, all presented in a practical question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each step, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Introduction: The Challenge of Purity
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its purity is paramount, [1][2]as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The crude product, often a yellow to brownish solid, can be contaminated with starting materials, byproducts, and reagents from its synthesis. This guide will provide y[3]ou with the expertise to navigate these purification challenges effectively.
Troubleshooting Guide: From Crude Solid to Pure Crystals
This section is structured to address specific problems you might be facing during the purification of this compound.
Problem 1: My crude product is a dark, oily, or tarry substance instead of a solid.
Why is this happening? This common issue often points to the presence of significant impurities that are depressing the melting point of your product. These could be unreacted starting materials, polymeric byproducts, or residual high-boiling solvents. The synthesis of 2-aminobenzophenones can sometimes lead to the formation of colored impurities if reaction temperatures are not well-controlled.
How can I fix it?
-
Initial Cleanup - Acid/Base Extraction: Before attempting more rigorous purification methods, an acid/base wash is often beneficial. This compound has a basic amino group that can be protonated.
-
Dissolve the crud[4]e material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium carbonate until the product precipitates out.
-
Extract the precipitated product back into an organic solvent, dry the organic layer with a drying agent like anhydrous sodium sulfate, and evaporate the solvent.
-
-
Consider a "Pre-purification" Step: If the material is extremely crude, a preliminary flash chromatography on a short plug of silica gel can remove a significant portion of the colored and polar impurities.
Problem 2: Recrystallization yields are very low, or the product "oils out."
Why is this happening? Low yields in recrystallization can be due to using too much solvent or a solvent in which your product is too soluble at low temperatures. "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, causing it to separate as a liquid instead of forming crystals.
How can I fix it?
[5] Optimize Your Solvent System: The key to successful recrystallization is finding a solvent (or solvent pair) where the product is highly soluble at high temperatures and poorly soluble at low temperatures.
- Single Solvents[6][7]: Based on literature for similar compounds, ethanol or a mixture of ethanol and water can be effective.
- **Solvent Pairs:[3]* A good starting point is a solvent in which the compound is soluble (like ethanol or acetone) and a "non-solvent" in which it is insoluble (like hexanes or water). Dissolve the crude produc[7]t in the minimum amount of the hot "good" solvent and then slowly add the "non-solvent" until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Insulate the flask to enc[5]ourage gradual cooling. Rapid cooling, such as placing the flask directly in an ice bath, can cause the product to precipitate out as an amorphous solid or oil.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.
Problem 3: After [5]recrystallization, my product is still colored.
Why is this happening? Colored impurities may co-crystallize with your product or be entrapped within the crystal lattice. These impurities are often highly conjugated organic molecules.
How can I fix it?
-
Activated Charcoal Treatment: Before allowing the hot, saturated solution to cool, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.
-
Caution: Use [5]charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
-
Procedure: After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.
-
Problem 4: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
Why is this happening? This indicates that your purification method was not effective in separating all the impurities. Some impurities may have very similar polarities to your product, making separation by recrystallization difficult.
How can I fix it?
-
Column Chromatography: This is a more powerful purification technique for separating compounds with similar polarities.
-
Stationary Phas[8][9][10]e: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A good starting point for eluent selection is a solvent system that gives your product an Rf value of around 0.3 on a TLC plate. A mixture of hexanes and ethyl acetate is a common choice for compounds of this polarity. You may need to experiment with different ratios to achieve optimal separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will depend on the synthetic route. Common methods include the Friedel-Crafts reaction of anthranilic acid derivatives. Potential impurities incl[1]ude:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative or benzoyl chloride.
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield small amounts of other isomers.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used. For instance, if a reduction of a nitro group was the final step, you might have residual nitro-compound.
Q2: What is the expect[11]ed melting point of pure this compound?
A2: The literature melting point for this compound is 65-66 °C. A broad melting point ran[12]ge or a melting point lower than this is indicative of impurities.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it is generally not suitable for solids with relatively high melting points like this compound. High temperatures required for distillation could lead to decomposition.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point at or very close to the literature value (65-66 °C) is a strong indicator of high purity.
-
Spectroscopic Metho[12]ds:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Can confirm the presence of the key functional groups (amine and ketone).
-
Mass Spectrometry: Confirms the molecular weight of your compound.
-
Q5: Are there any spec[13]ific safety precautions I should take when working with this compound?
A5: Yes. This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compou[14]nd in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to just dissolve the solid.
-
Heat the solution to near boiling.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the initial, less polar solvent mixture.
-
Increase Polarity (Gradient Elution): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization and Their Properties
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for aromatic amines. |
| Methanol | 65 | Polar[3] Protic | Similar to ethanol, but the compound may be more soluble at low temperatures. |
| Isopropanol | 82 | Polar Protic | Can be a good alternative to ethanol. |
| Hexanes/Ethyl Acetate | Variable | Nonpolar/Polar Aprotic | A common solvent pair for both recrystallization and chromatography. |
| Ethanol/Water | Variable | Polar Protic | A frequently used mixed solvent system for increasing crystal yield. |
Visualizati[3]ons
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- This compound | CAS#:4937-62-6 | Chemsrc. (URL: [Link])
- This compound | C14H13NO | CID 78651 - PubChem - NIH. (URL: [Link])
- 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem. (URL: [Link])
- Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column. (URL: [Link])
- Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])
- Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (URL: [Link])
- This compound | SIELC Technologies. (URL: [Link])
- 2-aminobenzophenone - Organic Syntheses. (URL: [Link])
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (URL: [Link])
- A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
- Purification of ketones - US2166584A - Google P
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- Synthesis of 2-aminobenzophenones - US5136085A - Google P
- Synthesizing method of 2-amino-4'-fluoro-benzophenone - CN103086899A - Google P
- This compound - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Public
- Ways of crashing out amines : r/chemistry - Reddit. (URL: [Link])
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- What is the best way to remove Ketones?
- Method for purification of ketones - US2826537A - Google P
- Ketone Reduction Challenges and Solutions KCET 12th Chemistry Aldehydes Ketones And Carboxylic Acid - YouTube. (URL: [Link])
- Chromatography and Separ
- Prepacked columns - Cytiva (cytivalifesciences.com). (URL: [Link])
- Method for preparing 2-amino-4'-fluorobenzophenone (2018) | Huang Huan - SciSpace. (URL: [Link])
- Chrom
- Search for Chromatography Products and Columns | Phenomenex. (URL: [Link])
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound 99 4937-62-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biocompare.com [biocompare.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Search for Chromatography Products and Columns | Phenomenex [phenomenex.com]
- 11. Method for preparing 2-amino-4'-fluorobenzophenone (2018) | Huang Huan [scispace.com]
- 12. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 13. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-methylbenzophenone
Welcome to the technical support center for the synthesis and purification of 2-Amino-4-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
FAQ 1: My crude this compound reaction mixture is a dark, oily residue. What are the likely impurities?
The appearance of a dark, oily residue suggests the presence of multiple impurities. The most common culprits in a typical Friedel-Crafts acylation synthesis of this compound include:
-
Unreacted Starting Materials: Residual 3-methylaniline or benzoyl chloride (or its derivatives).
-
Diacylated Byproducts: Polysubstitution on the aromatic ring can occur, leading to the formation of diacylated products.[1]
-
Isomeric Products: Acylation may occur at different positions on the aniline ring, resulting in isomeric impurities.
-
Hydrolyzed Reagents: Benzoyl chloride can hydrolyze to benzoic acid, which may be present.
-
Complexes with Lewis Acids: The amine functionality of the product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which can complicate the work-up.[2]
-
Degradation Products: The reaction conditions might lead to the formation of colored degradation byproducts.
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture.
FAQ 2: I'm observing significant tailing of my product spot on the TLC plate during method development for column chromatography. What causes this and how can I fix it?
Tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[3][4] The free silanol groups (Si-OH) on the surface of the silica gel are acidic and can strongly interact with the basic amino group of your product through acid-base interactions. This leads to poor separation, broad peaks, and potential loss of product on the column.
Recommended Actions:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-2%), into your eluent system.[3][4] This will neutralize the acidic sites on the silica gel, minimizing the interaction with your amine product and resulting in sharper, more symmetrical peaks.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase.[3][5]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying amines.[4]
-
FAQ 3: My yield of this compound is very low after purification. What are the potential reasons?
Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC to ensure all starting material has been consumed.
-
Product Loss During Work-up:
-
Aqueous Extractions: Ensure the pH of the aqueous layer is appropriate during acid-base extractions to prevent your product from partitioning into the wrong phase.
-
Emulsion Formation: Emulsions during extractions can trap your product. Breaking the emulsion (e.g., by adding brine) is crucial.
-
-
Degradation on Silica Gel: As mentioned in FAQ 2, prolonged exposure to acidic silica gel can lead to product degradation.[3]
-
Improper Recrystallization Technique: Choosing an inappropriate solvent or cooling the solution too quickly can lead to poor recovery of the purified product.
Troubleshooting Guides
Guide 1: Optimizing Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solid compounds.[6] The key is to select an appropriate solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening:
-
Test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature and high solubility when heated.
-
Commonly used solvents for recrystallization of aminobenzophenones include ethanol, isopropanol, and mixtures like hexane/ethyl acetate or toluene/heptane.[7][8]
-
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude this compound until it completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat the solution briefly and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure this compound is 65-66°C.[9][10]
| Solvent System | Suitability for this compound | Comments |
| Ethanol/Water | Good | Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7] |
| Isopropanol | Good | A single solvent system that often works well. |
| Hexane/Ethyl Acetate | Moderate | Can be effective if impurities have significantly different polarities. |
| Toluene | Good | Can be a good choice for initial crystallization from the reaction mixture. |
Guide 2: A Systematic Approach to Column Chromatography
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.
Workflow for Column Chromatography:
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol for Flash Column Chromatography:
-
TLC Optimization:
-
Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation of your product from impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.25-0.35 for the this compound spot, as this typically leads to good separation on a column.[3]
-
If you observe tailing, add 0.5-1% triethylamine (TEA) to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your optimized solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Guide 3: Acid-Base Extraction for Initial Purification
An acid-base extraction is an excellent first step to remove non-basic and acidic impurities from your crude reaction mixture.
Mechanism of Acid-Base Extraction:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 10. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates of 2-Amino-4-methylbenzophenone
Welcome to the technical support center for the synthesis and application of 2-Amino-4-methylbenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable, field-tested advice to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedel-Crafts acylation to synthesize a precursor to this compound, but my yields are consistently low. What are the likely causes?
Low yields in Friedel-Crafts acylations, a common method for synthesizing benzophenone cores, can often be traced back to a few key factors. The primary culprits are typically related to substrate reactivity, catalyst activity, and reaction conditions.
-
Deactivated Aromatic Ring : The Friedel-Crafts acylation is an electrophilic aromatic substitution. If the aromatic ring you are acylating is substituted with strongly electron-withdrawing groups (like nitro or cyano groups), it will be deactivated and less likely to react.[1]
-
Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous conditions and freshly opened or purified reagents.
-
Incompatible Functional Groups : The presence of certain functional groups on your aromatic substrate can interfere with the reaction. Amines (-NH2) and their derivatives are particularly problematic as the lone pair of electrons on the nitrogen will complex with the Lewis acid catalyst, rendering it ineffective.[1] This is a critical consideration when planning a synthesis for an aminobenzophenone.
Q2: My starting material for the synthesis of this compound is an aniline derivative. Why is the direct Friedel-Crafts acylation not working?
As mentioned above, aromatic amines are generally unsuitable for direct Friedel-Crafts reactions.[1] The basic amino group readily reacts with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution.[2] To circumvent this, a protection-acylation-deprotection strategy is highly recommended.
Troubleshooting Guide: Low Conversion of this compound
This section provides a more in-depth look at the common issues and their solutions.
Issue 1: Low Yield in the Acylation of the Protected Amine
If you have protected your amino group (for instance, as an acetamide) and are still experiencing low yields in the Friedel-Crafts acylation step, consider the following:
-
Sub-optimal Reaction Temperature : Temperature plays a significant role in the reaction rate and selectivity. While some acylations proceed at room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to the formation of side products and decomposition. An optimization screen of the reaction temperature is advisable.
-
Poor Quality Reagents : The purity of your acylating agent (e.g., benzoyl chloride) and your protected aromatic substrate is crucial. Impurities can lead to unwanted side reactions.
-
Polyacylation : Although less common than in Friedel-Crafts alkylations, polyacylation can occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable. However, if your starting material is highly activated, this could be a potential issue.
Issue 2: Incomplete Hydrolysis of the Protecting Group
After a successful acylation, the protecting group must be removed to yield the final this compound. Incomplete hydrolysis is a common reason for low final product yield.
-
Harsh Hydrolysis Conditions : While the goal is to cleave the protecting group (e.g., an amide), harsh acidic or basic conditions can lead to degradation of the desired product.[3] Benzophenones can undergo side reactions under extreme pH and temperature.
-
Insufficient Reaction Time or Temperature : Hydrolysis of amides can be sluggish. Ensure your reaction is proceeding for a sufficient amount of time and at an appropriate temperature to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of a Protected Aniline Derivative
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), slowly add the acylating agent (e.g., benzoyl chloride).
-
Cool the mixture in an ice bath.
-
Slowly add the protected aniline derivative to the reaction mixture, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of an Amide Protecting Group
-
Dissolve the crude acylated product in a suitable solvent mixture, such as ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can then be purified by recrystallization or column chromatography.[4][5]
Data Presentation
Table 1: Troubleshooting Low Conversion in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield in acylation | Moisture in reagents/glassware | Use oven-dried glassware and anhydrous solvents. |
| Deactivated catalyst | Use a fresh, high-purity Lewis acid catalyst. | |
| Complexation of catalyst with amine | Protect the amino group before acylation. | |
| Incomplete hydrolysis | Insufficient reaction time/temp | Increase reaction time and/or temperature; monitor reaction. |
| Product degradation | Use milder hydrolysis conditions; avoid excessive heat. | |
| Multiple products | Polyacylation | Control stoichiometry carefully; consider a less activated substrate. |
| Side reactions | Optimize reaction temperature and reagent purity. |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
Synthetic Strategy: Protection-Acylation-Deprotection
Caption: A typical synthetic workflow for this compound.
References
- BenchChem. (n.d.). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Organic Syntheses Procedure. (n.d.). Figure 1B.
- RSC Publishing. (n.d.). Materials Chemistry B.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
Sources
Stability issues of 2-Amino-4-methylbenzophenone under acidic conditions
Technical Support Center: 2-Amino-4-methylbenzophenone
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly when working in acidic environments. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to design robust experiments and troubleshoot effectively.
Frequently Asked Questions (FAQs): First Response
This section addresses the most immediate questions researchers have when working with this compound.
Q1: What is this compound and what are its common applications?
This compound (CAS No: 4937-62-6) is an aromatic ketone containing a primary amine. Its chemical formula is H₂NC₆H₃(CH₃)C(O)C₆H₅. Due to its structure, it serves as a key starting material and intermediate in the synthesis of various more complex molecules, including pharmaceuticals and specialized chemical compounds. For instance, it has been used as a reagent in the synthesis of quinoline derivatives and antagonists for cholecystokinin B (CCKB) receptors.[1]
Q2: I've prepared a solution of this compound in an acidic mobile phase and it's turning yellow/brown. What is happening?
This is a common observation and a primary indicator of chemical degradation. While aromatic amines can be susceptible to oxidation, which often produces colored products, the acidic conditions likely promote a hydrolytic degradation pathway.[2] The stability of a drug substance can be significantly affected by pH, with acidic or basic conditions often catalyzing hydrolysis or oxidation reactions.[3] It is crucial to investigate this instability to ensure the integrity of your experiments.
Q3: What is the likely degradation pathway for this compound under acidic conditions?
The primary degradation pathway under acidic conditions is acid-catalyzed hydrolysis. The mechanism likely involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.[4] While the exact degradation products for this specific molecule require experimental confirmation (See Protocol 1), a plausible outcome of severe hydrolysis is the cleavage of the benzoyl group, potentially leading to the formation of 2-amino-4-methylbenzoic acid and benzene.
Understanding these potential degradation pathways is a key objective of forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a molecule.[5][6]
Q4: How can I minimize the degradation of this compound during my experiments?
Minimizing degradation is critical for accurate results. Consider the following strategies:
-
Temperature Control: Keep solutions cool. Hydrolytic reactions are temperature-dependent, and lower temperatures will significantly slow the degradation rate.[6]
-
Time Limitation: Prepare solutions fresh and use them as quickly as possible. Avoid storing solutions, especially acidic ones, for extended periods.
-
pH Optimization: If your experimental design allows, use the mildest acidic conditions possible. Even a small increase in pH can substantially reduce the rate of acid-catalyzed hydrolysis.
-
Inert Atmosphere: While hydrolysis is the primary concern in acidic media, oxidation can also occur. Preparing and storing solutions under an inert atmosphere like nitrogen can help minimize oxidative degradation.[2]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Unexpected peaks are appearing in my HPLC/UPLC chromatogram.
-
Plausible Cause: The new peaks are almost certainly degradation products generated from the interaction of this compound with your acidic mobile phase or sample diluent.[2]
-
Troubleshooting Steps:
-
Confirm Identity: The most effective way to identify these peaks is to perform a forced degradation study (see Protocol 1 ). By intentionally degrading a sample under controlled acidic conditions and analyzing the resulting mixture, you can confirm if the retention times of the degradants match the unexpected peaks in your experimental samples.
-
Method Validation: Ensure your analytical method is "stability-indicating." This means the method must be able to resolve the main compound peak from all potential degradation products and impurities.[7] If peaks are co-eluting, the method needs to be re-developed and optimized.
-
Analyze Blanks: Inject a blank sample (diluent only) that has been stored under the same conditions as your active samples to ensure no impurities are leaching from your vials or being introduced by the solvent itself.
-
Issue 2: I am experiencing low or inconsistent recovery of the main compound.
-
Plausible Cause: Significant degradation is leading to a quantifiable loss of the parent compound. Inconsistency arises from minor variations in temperature, solution age, or exact pH between experiments, which can have a large impact on the extent of degradation.
-
Troubleshooting Steps:
-
Quantify Degradation: Use a validated, stability-indicating HPLC method (see Protocol 2 ) to determine the percentage of degradation. Aim for a mass balance calculation where the decrease in the parent peak area corresponds to the increase in the sum of the degradant peak areas.
-
Optimize Sample Preparation: Minimize the time the sample spends in the acidic diluent before injection. Consider preparing samples in a weaker, non-acidic solvent and performing only the final dilution in the acidic mobile phase immediately before placing the vial in a cooled autosampler.
-
Review Storage Conditions: As per ICH guidelines, formal stability studies require tightly controlled storage conditions (e.g., temperature and humidity).[8][9] While not a formal study, applying these principles by using a temperature-controlled autosampler (e.g., set to 4°C) can prevent further degradation while samples are waiting for analysis.
-
Issue 3: My results are not reproducible between different days or different analysts.
-
Plausible Cause: This points to a lack of robustness in the analytical method and experimental procedure. The high susceptibility of the analyte to degradation makes the method sensitive to small, uncontrolled variations.
-
Troubleshooting Steps:
-
Standardize Procedure: Create a highly detailed Standard Operating Procedure (SOP) that explicitly states:
-
Maximum time allowed between solution preparation and analysis.
-
Exact pH of the mobile phase and diluent, with a narrow tolerance (e.g., pH 2.5 ± 0.05).
-
Temperature for sample storage and the autosampler.
-
The source and purity of reagents.
-
-
Method Robustness Testing: During method validation, intentionally vary parameters like pH (±0.2 units), mobile phase composition (±2%), and column temperature (±5°C) to understand which factors have the most significant impact on the separation and degradation. This will identify the critical parameters that must be strictly controlled.
-
Experimental Protocols
These protocols provide a starting point for investigating stability and performing accurate quantification.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This study is essential to identify degradation products and establish the degradation pathway.[6]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
-
Stress Conditions:
-
Label three separate vials: "Test," "Control," and "Blank."
-
To the "Test" vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.
-
To the "Control" vial, add an aliquot of the stock solution and an equal volume of purified water.
-
To the "Blank" vial, add only 1 M HCl.
-
-
Incubation: Place all three vials in a water bath or oven set to 60°C. Refluxing for a set period (e.g., 30 minutes to 2 hours) is a common approach.[10] The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Neutralization and Dilution: After the desired time, remove the vials and cool them to room temperature. Carefully neutralize the "Test" and "Blank" samples with an appropriate amount of 1 M NaOH.
-
Analysis: Dilute the contents of the "Test" and "Control" vials with the mobile phase to a suitable final concentration (e.g., 50-100 µg/mL). Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms. The "Test" sample should show a decreased peak for the parent compound and the appearance of new peaks (degradants) compared to the "Control." The "Blank" ensures that no interfering peaks are generated from the stress conditions themselves.
| Degradation Type | Recommended Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 40-60°C | To identify degradation products susceptible to low pH.[6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 40-60°C | To identify degradation products susceptible to high pH.[6] |
| Oxidation | 3-30% H₂O₂ at room temperature | To test susceptibility to oxidative degradation.[7] |
| Thermal | 60-80°C | To evaluate the effect of heat on the solid or solution state.[10] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | To test light sensitivity.[5] |
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential acid-degradation products.
-
Chromatographic System:
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic water buffer. A good starting point is Acetonitrile:Water (containing 0.1% Phosphoric Acid) in a 50:50 v/v ratio.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dilute the samples from your experiment or stability study to fall within the linear range of the method using the mobile phase.
-
Analysis and Quantification:
-
Inject the standard(s) to establish retention time and response.
-
Inject the stressed samples from Protocol 1 to identify the retention times of the degradation products.
-
Inject your experimental samples.
-
Calculate the amount of this compound by comparing its peak area to that of the standard. The percentage of degradation can be calculated as: [(Initial Area - Sample Area) / Initial Area] * 100.
-
Data Interpretation & Visualization
Visualizing workflows and mechanisms can clarify complex processes.
Experimental Workflow for Acid Hydrolysis Study
The following diagram outlines the logical steps for conducting a forced acid degradation study.
Caption: Workflow for forced acid degradation analysis.
Plausible Mechanism of Acid-Catalyzed Hydrolysis
This diagram illustrates a potential chemical pathway for the degradation of this compound in the presence of acid and water.
Caption: Plausible acid-catalyzed hydrolysis pathway.
References
- Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
- MedCrave. (2016). Forced degradation studies.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Chemsrc. (n.d.). This compound | CAS#:4937-62-6.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- SIELC Technologies. (2018). 2-Amino-4'-methylbenzophenone m.
- International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- SAHPRA. (n.d.). STABILITY TESTING.
- International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- National Center for Biotechnology Information. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4'-methylbenzophenone m.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- National Center for Biotechnology Information. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam.
Sources
- 1. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. sahpra.org.za [sahpra.org.za]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 2-Amino-4’-methylbenzophenone m | SIELC Technologies [sielc.com]
Preventing byproduct formation in Friedel-Crafts acylation
Welcome to the comprehensive troubleshooting guide for Friedel-Crafts acylation. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction, enabling you to minimize byproduct formation and optimize your synthetic outcomes. Here, we move beyond simple protocols to explore the underlying mechanisms of common issues, providing you with the expert insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during Friedel-Crafts acylation.
Q1: My reaction is not proceeding, or the yield is very low. What are the primary causes?
A1: Low or no conversion in Friedel-Crafts acylation typically points to one of three main culprits: a deactivated substrate, an inactive catalyst, or insufficient catalyst loading.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning its success depends on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H), the ring is rendered too electron-poor to attack the acylium ion electrophile.[1] Under standard conditions, using powerful Lewis acids like AlCl₃, these reactions are generally not viable.
-
Inactive Catalyst: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[2] It is imperative to use anhydrous conditions, including flame-dried glassware and freshly opened or properly stored anhydrous reagents.
-
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4] This complex is broken during the aqueous workup.
Q2: I'm observing multiple products. Isn't acylation supposed to prevent polysubstitution?
A2: While Friedel-Crafts acylation is significantly less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur, primarily as a mixture of isomers.
The acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring, making a second acylation event energetically unfavorable.[2][5] However, if your starting aromatic ring is highly activated (e.g., phenol, anisole), polysubstitution can sometimes be observed under forcing conditions.[2]
More commonly, "multiple products" refers to a mixture of ortho, meta, and para isomers. The regiochemical outcome is determined by the directing effects of the substituents already on the aromatic ring and the reaction conditions. For example, the acylation of anisole, which has an ortho-, para-directing methoxy group, will yield a mixture of 2-methoxyacetophenone and 4-methoxyacetophenone.[6]
Q3: Why does my reaction with a phenol or aniline substrate fail?
A3: Aromatic compounds bearing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for standard Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom acts as a Lewis base and reacts with the Lewis acid catalyst.[1] This forms a complex that not only deactivates the catalyst but also places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic attack.
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific byproduct formation pathways, their mechanisms, and targeted strategies for prevention.
Issue 1: Formation of Isomeric Products
The distribution of ortho, meta, and para isomers is a common challenge. Understanding the interplay of kinetic and thermodynamic control is key to optimizing for your desired product.
Causality and Mechanism:
The initial site of acylation is governed by the electronic and steric properties of the substituents on the aromatic ring. However, the reaction conditions, particularly solvent and temperature, can dictate whether the kinetic or thermodynamic product is favored.
-
Kinetic vs. Thermodynamic Control: In the acylation of naphthalene, for instance, using a non-polar solvent like carbon disulfide (CS₂) at lower temperatures tends to favor the formation of the 1-acetylnaphthalene (the kinetic product), which forms faster. In contrast, a more polar solvent like nitrobenzene at higher temperatures allows for the reversible de-acylation and re-acylation, leading to the more stable 2-acetylnaphthalene (the thermodynamic product).[7] The thermodynamic product is often the one where steric hindrance between the incoming acyl group and existing substituents is minimized.
Troubleshooting and Prevention:
-
Solvent Selection: As demonstrated with naphthalene, switching from a non-polar solvent (e.g., CS₂, CH₂Cl₂) to a polar one (e.g., nitrobenzene) can shift the product ratio towards the thermodynamically more stable isomer.
-
Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures allow the reaction to reach equilibrium and favor the thermodynamic product.[1]
-
Catalyst Choice: While AlCl₃ is the most common catalyst, others like FeCl₃ or ZnCl₂ may offer different selectivity profiles. Milder catalysts can sometimes provide better control over regioselectivity.[8][9]
Issue 2: O-Acylation and Fries Rearrangement with Phenolic Substrates
When acylating phenols, a significant byproduct is the O-acylated phenyl ester, formed by nucleophilic attack from the hydroxyl oxygen onto the acylium ion. This can often be the major product under kinetically controlled conditions.
Causality and Mechanism:
Phenols are bidentate nucleophiles, capable of reacting at either the aromatic ring (C-acylation) or the hydroxyl group (O-acylation). O-acylation is typically faster (kinetic control). However, in the presence of a Lewis acid like AlCl₃, the O-acylated product can undergo a rearrangement to the more thermodynamically stable C-acylated hydroxyarylketones. This intramolecular acyl group migration is known as the Fries Rearrangement .
Troubleshooting and Prevention:
-
Promoting C-Acylation: To favor the desired hydroxyaryl ketone, conditions that promote the Fries rearrangement are necessary. This typically involves using an excess of the Lewis acid catalyst and higher reaction temperatures.
-
Protecting Group Strategy: An alternative approach is to protect the hydroxyl group as an ether (e.g., a methoxy group, forming anisole). The ether is still an activating, ortho-, para-directing group but will not undergo O-acylation. The protecting group can be removed in a subsequent step if the free phenol is required.
Issue 3: Dealkylation-Acylation Byproducts
If your aromatic substrate contains an alkyl group, particularly a tertiary alkyl group like tert-butyl, you may observe byproducts resulting from the cleavage of this group, followed by acylation of the dealkylated aromatic ring.
Causality and Mechanism:
Friedel-Crafts alkylations are known to be reversible.[3] Under the strong Lewis acidic conditions of an acylation reaction, a proton or another electrophile can attack the ring at the position bearing the alkyl group (ipso-attack). This can lead to the formation of a carbocation and the dealkylated arene. The dealkylated arene can then be acylated, and the liberated carbocation can go on to alkylate another aromatic molecule, leading to a complex mixture of products.
Troubleshooting and Prevention:
-
Milder Conditions: Employing milder Lewis acids (e.g., FeCl₃, ZnCl₂) and lower reaction temperatures can reduce the extent of dealkylation.
-
Substrate Choice: If possible, consider a synthetic route that avoids substrates with labile alkyl groups.
Issue 4: Byproducts from Aldol-Type Condensations
In some cases, especially if the reaction is run at higher temperatures or for extended periods, byproducts arising from the self-condensation of the ketone product can be observed. For example, the acylation of benzene to form acetophenone can be followed by the acid-catalyzed self-condensation of acetophenone to form dypnone, a chalcone derivative.
Causality and Mechanism:
Under acidic conditions, the ketone product can tautomerize to its enol form. This enol is nucleophilic and can attack the protonated carbonyl of another ketone molecule in an acid-catalyzed aldol-type reaction. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone.[10][11]
Troubleshooting and Prevention:
-
Temperature and Time Control: Carefully monitor the reaction and avoid unnecessarily high temperatures or long reaction times after the initial acylation is complete.
-
Workup: Prompt and efficient quenching of the reaction mixture is crucial to deactivate the catalyst and prevent post-reaction side products from forming.
Data Presentation: Catalyst and Solvent Effects on Regioselectivity
The choice of catalyst and solvent can significantly influence the ratio of isomeric products. The following table provides a summary of these effects for the acetylation of toluene.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- (%) | meta- (%) | para- (%) | Reference |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 | [9] |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 | [9] |
| BF₃·OEt₂ | Dichloromethane | 25 | >90 | 10 | <1 | 90 | [8] |
| Zeolite H-Y | 1,2-Dichlorobenzene | 190 | 85 | 5 | <1 | 95 | [1] |
This table is a compilation of representative data and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Anisole to 4-Methoxyacetophenone [2]
This protocol details a standard laboratory procedure for the Friedel-Crafts acylation of an activated aromatic substrate.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.
-
Addition of Substrate: After the addition of acetic anhydride is complete, add a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until completion is confirmed by TLC monitoring.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
References
- Chemistry LibreTexts. (2020). 23.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Vedantu. (n.d.).
- Advancements in lewis acid catalysis for friedel-crafts acyl
- BYJU'S. (n.d.).
- Lab Manual. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- International Journal of Advanced Chemistry Research. (2021).
- Brainly.in. (2021).
- Friedel-Crafts Acyl
- Wikipedia. (n.d.).
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Reddit. (2022). Decarbonylation of acid chlorides under the influence of Lewis acids.... [Link]
- NIH. (2025).
- NIH. (n.d.).
- BYJU'S. (n.d.).
- Master Organic Chemistry. (2025).
- YouTube. (2020).
- Organic Reaction Mechanism. (n.d.). [Link]
- Chemistry Steps. (n.d.).
- NIH. (n.d.).
- YouTube. (2016).
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-methylbenzophenone Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Amino-4-methylbenzophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of catalyst optimization, providing practical, field-proven insights to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental goal of optimizing catalyst loading?
The primary goal is to identify the lowest possible catalyst concentration that provides the highest reaction rate, yield, and selectivity, thereby maximizing the Turnover Number (TON). This not only reduces the cost associated with expensive palladium catalysts and ligands but also simplifies downstream purification by minimizing residual metal contamination in the final product.[1][2] Reducing catalyst loading is a key step toward making a process more efficient and environmentally friendly.[1]
Q2: I'm starting a new coupling reaction with this compound. What's a typical catalyst loading range to begin with?
For initial screening of palladium-catalyzed reactions like Buchwald-Hartwig or Suzuki-Miyaura couplings, a catalyst loading of 1-2 mol% is a common starting point.[3] For well-optimized systems or highly active pre-catalysts, this can often be reduced significantly. In industrial settings, catalyst loadings are often pushed into the parts-per-million (ppm) range to ensure economic viability and minimize product contamination.[1][2]
Q3: How does my choice of ligand affect the optimal catalyst loading?
The ligand is critical for stabilizing the active catalytic species and modulating its reactivity.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are highly effective as they promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[5] These advanced ligands can stabilize the palladium center, leading to higher turnover rates and allowing for significantly lower catalyst loadings compared to simpler ligands like triphenylphosphine.[4][6]
Q4: Should I use a palladium pre-catalyst or generate the active Pd(0) species in situ?
Using a pre-catalyst is highly recommended for reproducibility and efficiency.[4] Pre-catalysts are air-stable Pd(II) complexes that are designed to rapidly and quantitatively generate the active LPd(0) species under the reaction conditions.[6][7] This avoids the often inefficient and unreliable reduction of traditional Pd(II) sources like Pd(OAc)₂, which can lead to lower catalytic activity and the need for higher catalyst loadings.[6]
Q5: What is the optimal palladium-to-ligand ratio?
For monodentate phosphine ligands, the optimal palladium-to-ligand ratio is typically between 1:1 and 1:2. An excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species, while an insufficient amount can lead to catalyst decomposition.[4] The automated optimization of a Suzuki-Miyaura coupling has shown that using a slight excess of ligand (e.g., 0.3 equivalents) can be the most efficient approach.[8]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction shows low conversion or has stalled completely.
-
Possible Cause: Inactive Catalyst
-
Explanation: The active Pd(0) species is susceptible to oxidation. If reagents and solvents are not properly degassed, the catalyst can be rendered inactive. Similarly, impurities in the starting materials, particularly sulfur-containing compounds, can act as catalyst poisons.[9]
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10]
-
Use a fresh batch of a reliable pre-catalyst to ensure the efficient generation of the active Pd(0) species.[4]
-
If catalyst poisoning is suspected, purify the this compound and coupling partner via recrystallization or column chromatography.[9]
-
As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome low activity, but this should be done after addressing other potential issues.[9]
-
-
Issue 2: The reaction is sluggish. Should I just add more catalyst?
-
Possible Cause: Sub-optimal Reaction Conditions
-
Explanation: While adding more catalyst might seem like a simple fix, it is often not the most effective or economical solution. Excessively high catalyst concentrations can lead to unwanted side reactions, such as the formation of homocoupled products, and will complicate the removal of residual palladium later on.[1][4] The issue is more likely related to other reaction parameters.
-
Troubleshooting Steps:
-
Re-evaluate the Base: The choice of base is critical. Strong bases like NaOt-Bu often lead to faster reaction rates, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with sensitive functional groups.[3][7]
-
Optimize Temperature: Increasing the reaction temperature can often accelerate the rate-limiting step. Typical temperatures range from 80-110 °C.[7][10] However, be aware that excessively high temperatures can also lead to catalyst degradation.[11]
-
Check Solvent Choice: The solvent impacts catalyst solubility and stability.[4] Aprotic polar solvents like toluene, dioxane, or THF are commonly used for Buchwald-Hartwig and Suzuki couplings.[10][12]
-
-
Issue 3: I'm observing significant side products, especially homocoupling.
-
Possible Cause: Catalyst Degradation or Unfavorable Kinetics
-
Explanation: Homocoupling can occur when the transmetalation or reductive elimination steps are slow relative to side reactions of the organometallic intermediates. This can be exacerbated by high catalyst loadings or inefficient ligands.
-
Troubleshooting Steps:
-
Lower the Catalyst Loading: High local concentrations of the catalyst can promote side reactions. Once optimal conditions are found, systematically decrease the catalyst loading.
-
Switch to a More Effective Ligand: A more sterically hindered and electron-rich ligand can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[5][13]
-
Control Reagent Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration of a reactive intermediate, thus minimizing side reactions.
-
-
Issue 4: My final product is contaminated with residual palladium.
-
Possible Cause: High Initial Catalyst Loading
-
Explanation: The most effective way to reduce final palladium levels is to use less catalyst in the first place.[2] While scavenging agents can be used, they add an extra step and cost to the process.
-
Troubleshooting Steps:
-
Optimize for Minimum Loading: Perform a systematic screen to find the lowest catalyst loading that still provides an acceptable reaction rate and yield (see protocol below).
-
Product Isolation Strategy: In some cases, converting a basic product (like an amine) to its salt can facilitate the removal of palladium during workup and crystallization.[1][2]
-
Utilize Scavenging Agents: If optimization is insufficient, consider using palladium scavengers like polymer-supported ethylenediamine or activated carbon after the reaction is complete.[1]
-
-
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a systematic approach to screen for the optimal catalyst loading for the coupling of this compound with an aryl halide (e.g., in a Buchwald-Hartwig amination).
1. Reagent Preparation:
-
Prepare a stock solution of the aryl halide (e.g., Aryl Bromide, 1.0 M in dry toluene).
-
Prepare a stock solution of the palladium pre-catalyst and ligand (e.g., GPhos Pd G6) in dry toluene. The concentration should be chosen to facilitate easy dispensing of the desired mol%.
-
Ensure this compound and the base (e.g., NaOt-Bu) are dry and stored under an inert atmosphere.
2. Reaction Setup (Example for one screening vial):
-
To a 4 mL vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 eq).
-
Add the base, NaOt-Bu (e.g., 0.12 mmol, 1.2 eq).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add the Aryl Bromide stock solution (0.1 mL, 0.1 mmol, 1.0 eq) via syringe.
-
Add the catalyst/ligand stock solution to achieve the desired mol% (e.g., for 1 mol%, add 0.001 mmol).
-
Add additional dry, degassed toluene to reach a final reaction concentration of ~0.5 M.
-
Place the vial in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
3. Screening and Analysis:
-
Set up parallel reactions with varying catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching it, and analyzing by TLC or HPLC-UV.[9][14]
-
After a set time (e.g., 24h), quench all reactions and analyze the final conversion and product purity by a quantitative method like HPLC or qNMR.[15]
Data Presentation: Example Optimization Results
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Purity (%) | Turnover Number (TON) |
| 2.0 | 4 | >99 | 95 | ~50 |
| 1.0 | 8 | >99 | 97 | ~100 |
| 0.5 | 12 | 98 | 98 | ~196 |
| 0.1 | 24 | 95 | 98 | ~950 |
| 0.05 | 24 | 85 | 97 | ~1700 |
Note: Data is illustrative. TON is calculated as (moles of product / moles of catalyst).
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Simplified Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig C-N coupling cycle.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
- (n.d.). Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Optimization of reaction yield and purity for 4-Amino-2-methylphenol synthesis.
- NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.
- Clegg, I. M., et al. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4, 1498-1506.
- (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. nbinno.com [nbinno.com]
- 14. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Aminobenzophenones
Welcome to the technical support center for the synthesis of 2-aminobenzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical chemical intermediate. 2-Aminobenzophenones are foundational synthons for a multitude of heterocyclic compounds, including the pharmacologically significant 1,4-benzodiazepines.[1][2] Their synthesis, however, can be fraught with difficulties, from managing protecting groups to controlling side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Synthetic Pitfalls
This section addresses specific problems that may arise during the synthesis of 2-aminobenzophenones, offering explanations for the underlying causes and providing actionable mitigation strategies.
Problem 1: Low or No Yield in Friedel-Crafts Acylation of Anilines
Question: I am attempting a Friedel-Crafts acylation of an aniline derivative to synthesize a 2-aminobenzophenone, but I am getting very low to no yield of the desired product. What is going wrong?
Answer: This is a classic pitfall in Friedel-Crafts chemistry. The primary issue is the interaction between the amino group (-NH₂) of the aniline and the Lewis acid catalyst (e.g., AlCl₃). The amino group is a Lewis base and will readily form a complex with the Lewis acid.[3] This deactivates the catalyst, preventing it from activating the acylating agent (e.g., benzoyl chloride) for electrophilic aromatic substitution. Furthermore, the complexed amino group becomes a strongly deactivating, meta-directing group, hindering the desired ortho-acylation.
-
Amino Group Protection: The most effective solution is to protect the amino group before the acylation step. Common protecting groups for this purpose include acetyl (Ac) or p-toluenesulfonyl (Tosyl).[4][5] The protected amine is less basic and does not interfere with the Lewis acid catalyst. The protecting group can be removed in a subsequent step.
-
Use of para-Substituted Anilines: If the para-position of the aniline is already substituted, the Friedel-Crafts acylation can be directed to the ortho-position, sometimes yielding the desired 2-aminobenzophenone in moderate yields.[6][7]
-
Alternative Catalysts: While traditional Lewis acids like AlCl₃ are problematic with free anilines, some modern catalytic systems, such as copper triflate (Cu(OTf)₂), have been used for the benzoylation of N-protected anilines under solvent-free conditions.[8][9]
Caption: Workflow for 2-aminobenzophenone synthesis via a protection strategy.
Problem 2: Formation of a High-Melting Point Side Product in Friedel-Crafts Synthesis from Anthranilic Acid
Question: During the synthesis of 2-aminobenzophenone from N-tosylanthranilic acid via Friedel-Crafts acylation, I've isolated a high-melting point, insoluble side product, which has significantly lowered my yield. What is this compound and how can I avoid its formation?
Answer: The high-melting point side product is likely 9(10H)-acridone.[3] This is a common issue when using N-protected anthranilic acids under harsh acidic conditions and at elevated temperatures. The acridone is formed via an intramolecular cyclization of the intermediate 2-(tosylamido)benzophenone, which is promoted by strong Lewis or Brønsted acids.
| Parameter | Recommended Condition | Rationale |
| Temperature Control | Maintain reaction temperature below 60°C during acylation. | Higher temperatures favor the intramolecular cyclization leading to acridone formation.[3] |
| Lewis Acid Addition | Add the Lewis acid (e.g., AlCl₃) portion-wise at low temperatures (0-5°C). | This controls the exothermicity of the reaction and minimizes localized overheating.[3] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and quench promptly upon consumption of the starting material. | Prolonged exposure to strong acid and heat increases the likelihood of side product formation.[3] |
| Quenching Procedure | Pour the reaction mixture slowly onto crushed ice. | This rapidly deactivates the Lewis acid, halting the cyclization reaction.[3] |
Problem 3: Incomplete Hydrolysis of Imine Intermediate in Syntheses from 2-Aminobenzonitriles
Question: I am synthesizing a 2-aminobenzophenone by reacting a 2-aminobenzonitrile with a Grignard or organolithium reagent. My final product appears to be a mixture of the desired ketone and the corresponding imine. How can I ensure complete hydrolysis?
Answer: The reaction of organometallic reagents with 2-aminobenzonitriles proceeds through an imine intermediate, which is then hydrolyzed to the ketone during aqueous workup.[6] Incomplete hydrolysis is a common pitfall and can result from insufficient time or inadequate acidic conditions during the workup.
-
Extended Stirring: After quenching the reaction with an acidic solution (e.g., aqueous HCl), stir the biphasic mixture vigorously for a few hours at room temperature.[10] This increased contact time between the organic and aqueous phases facilitates complete hydrolysis of the imine.
-
Acid Catalyst: The hydrolysis of imines is catalyzed by acid.[11][12] Ensure that the aqueous layer is sufficiently acidic during the workup. If necessary, the crude product can be redissolved in a suitable organic solvent and stirred with dilute acid to drive the hydrolysis to completion.
-
Use of Triflic Acid: Some protocols utilize strong acids like triflic acid, which, after the initial reaction, can be quenched with an ice/water mixture and stirred for several hours to ensure complete conversion of the imine to the ketone.[10]
Caption: Synthesis of 2-aminobenzophenone from 2-aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb ketone synthesis often preferred for preparing ketones like 2-aminobenzophenones?
A1: The Weinreb ketone synthesis is advantageous because it effectively prevents the common problem of over-addition of the organometallic reagent.[13] In syntheses using more traditional acylating agents like acid chlorides or esters, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. The Weinreb-Nahm amide, formed from an acid chloride and N,O-dimethylhydroxylamine, reacts with an organometallic reagent to form a stable, chelated tetrahedral intermediate.[14] This intermediate does not collapse to the ketone until a subsequent aqueous workup, thus preventing over-addition and generally leading to higher yields of the desired ketone.[13][14]
Q2: What are the main drawbacks of synthesizing 2-aminobenzophenones from 2-nitrobenzoyl chlorides?
A2: While this route seems straightforward (Friedel-Crafts acylation followed by reduction of the nitro group), it has a significant drawback. 2-Nitrobenzoyl chlorides are generally poor substrates for Friedel-Crafts reactions.[6] The electron-withdrawing nitro group deactivates the aromatic ring, making the acylation less efficient. Additionally, the nitro group can complex with the Lewis acid catalyst, further hindering the reaction. This often leads to lower yields and requires more forcing conditions compared to other methods.[6]
Q3: Can I perform a Friedel-Crafts acylation on an unprotected aniline if I use a large excess of the Lewis acid catalyst?
A3: While using a large excess of a Lewis acid (e.g., >3 equivalents of AlCl₃) can sometimes force the reaction to proceed with anilines, it is generally not a recommended or efficient method. The first equivalent of the Lewis acid will coordinate to the amino group, and additional equivalents are then needed to catalyze the reaction. This approach is stoichiometrically wasteful, can lead to a complex reaction mixture with multiple side products, and often results in low yields of the desired ortho-substituted product. Protecting the amino group is a much more controlled and reliable strategy.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminobenzophenones?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. Some approaches focus on avoiding harsh Lewis acids. For instance, methods using (diacetoxyiodo)benzene as a catalyst for the conversion of isatoic anhydride to 2-aminobenzophenone under microwave conditions have been reported as a greener alternative to traditional Friedel-Crafts reactions that use stoichiometric amounts of AlCl₃.[15] Additionally, transition-metal-free syntheses, such as the reaction of 2-arylindoles in DMSO with an oxygen atmosphere, have been developed to avoid the use of sensitive organometallic reagents.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone from Anthranilic Acid (Ullmann and Bleier Method)
This is a classic, multi-step synthesis that involves protection, Friedel-Crafts acylation, and deprotection.[5][16]
Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid (Protection)
-
In a suitable flask, dissolve 137 g (1 mole) of anthranilic acid in a warm solution of 254 g (2.4 moles) of sodium carbonate in 2 L of water.
-
While maintaining the temperature at 60-70°C, add 230 g (1.2 moles) of p-toluenesulfonyl chloride in portions over 20 minutes with stirring.
-
After the addition is complete, continue heating and stirring for 1 hour.
-
Cool the reaction mixture and filter to remove any unreacted p-toluenesulfonyl chloride.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the p-toluenesulfonylanthranilic acid.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. A yield of 88-91% is typical.[5]
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked flask equipped with a stirrer and a reflux condenser, suspend 146 g (0.5 mole) of dry p-toluenesulfonylanthranilic acid in 1.5 L of dry, thiophene-free benzene.
-
Add 119 g (0.57 mole) of phosphorus pentachloride and heat the mixture to 50°C for 30 minutes to form the acid chloride in situ.
-
Cool the reaction mixture to 0-5°C using an ice-salt bath.
-
Carefully and portion-wise, add 290 g (2.2 moles) of anhydrous aluminum chloride over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the mixture to 50-60°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and quench by slowly pouring it onto a mixture of 1 kg of crushed ice and 200 mL of concentrated HCl.
-
Separate the benzene layer and wash it successively with water, 5% sodium bicarbonate solution, and water. Dry the benzene layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(tosylamido)benzophenone.
Step 3: Deprotection
-
To the crude 2-(tosylamido)benzophenone from the previous step, add 500 mL of concentrated sulfuric acid.
-
Heat the mixture to 90-100°C for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Carefully pour the cooled acidic solution into a large volume of ice-water to precipitate the 2-aminobenzophenone.
-
Neutralize the solution with a base (e.g., 20% sodium hydroxide or ammonium hydroxide) to ensure complete precipitation of the product.
-
Filter the yellow precipitate, wash it thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol/water to yield pure 2-aminobenzophenone. The overall yield after recrystallization is typically around 54%.[16]
References
- Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis.
- BenchChem. (2025). Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis.
- Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (Year not specified). 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.
- Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- Ma, D., et al. (2007). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
- Hogg, C. L., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- ChemicalBook. (n.d.). 2-Aminobenzophenone synthesis.
- BenchChem. (2025).
- Zhang, J., et al. (2020). Synthetic methods to 2‐aminobenzophenones.
- JETIR. (2017).
- Taylor & Francis Online. (n.d.).
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Hogg, C. L., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- Google Patents. (1991). US5053543A - Synthesis of 2-aminobenzophenones.
- BenchChem. (2025).
- BenchChem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer.
- ResearchG
- Google Patents. (2001). US6310249B1 - Process for producing 2-aminobenzophenone compound.
- ResearchGate. (n.d.).
- BenchChem. (2025). A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide.
- Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- ResearchGate. (2018).
- Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles.
- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 14. Weinreb Ketone Synthesis [organic-chemistry.org]
- 15. jetir.org [jetir.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-Amino-4-methylbenzophenone
Welcome to the technical support guide for investigating the degradation pathways of 2-Amino-4-methylbenzophenone. This document is designed for researchers, analytical scientists, and drug development professionals who are undertaking forced degradation studies or investigating the stability of this molecule. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experimental work. Our goal is to provide not just the "how," but the fundamental "why" behind each step, empowering you to design robust, self-validating experiments.
Part 1: Foundational Concepts & Initial Experimental Design
This section addresses the preliminary questions researchers often have before initiating a forced degradation study.
FAQ 1: What is the purpose of studying the degradation of this compound?
Understanding the degradation pathways of any active pharmaceutical ingredient (API) or key starting material like this compound is a critical regulatory and scientific requirement.[1][2] Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the chemical degradation that might occur during the product's lifecycle.[3] The primary objectives are:
-
To Identify Likely Degradants: This helps in establishing potential impurities that may arise during storage and handling.
-
To Elucidate Degradation Pathways: Understanding the chemical behavior of the molecule under stress helps in developing stable formulations and defining appropriate storage conditions.[2][4]
-
To Develop and Validate Stability-Indicating Analytical Methods: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[1] Stress testing generates the very degradation products the method must be able to separate and quantify.[4]
FAQ 2: I'm starting a forced degradation study. What are the essential stress conditions I should apply?
A comprehensive forced degradation study should expose the molecule to a variety of stressors to cover the most common degradation routes.[2] For this compound, a molecule containing an aromatic amine, a ketone, and a substituted benzene ring, the following conditions are considered standard:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic).
-
Oxidation: Using a suitable oxidizing agent.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Evaluating the effect of high temperature.
The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[1] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary degradants that would not be seen under normal stability conditions.[1]
| Stress Condition | Typical Reagents & Conditions | Primary Functional Groups Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl; elevated temperature (e.g., 60-80°C).[2][5] | Amine group (potential for salt formation, hydrolysis), Ketone group (less likely). |
| Base Hydrolysis | 0.1 M to 1 M NaOH; elevated temperature (e.g., 60-80°C).[2][5] | Amine group, potential reactions involving the aromatic rings. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); room temperature or slightly elevated.[1][5] | Amine group (oxidation to nitroso, nitro, or N-oxide), Methyl group (oxidation to alcohol, aldehyde, carboxylic acid). |
| Photolysis | Exposure to light source producing combined visible and UV outputs (ICH Q1B guidelines).[2][3] | Ketone group (photoreduction, Norrish reactions), Aromatic system. |
| Thermal Degradation | Dry heat (e.g., 105°C) or solution at elevated temperatures (e.g., 60-80°C).[5] | Overall molecular stability. |
Workflow 1: General Approach to Forced Degradation Studies
This diagram outlines a logical workflow for conducting a forced degradation study, from planning to final analysis.
Caption: A typical workflow for forced degradation studies.
Part 2: Troubleshooting Specific Degradation Pathways
This section dives into the specific chemical transformations you might observe and how to troubleshoot common experimental issues.
FAQ 3: Hydrolytic Degradation - What should I expect and how do I troubleshoot it?
Expected Pathways: The this compound molecule is generally stable against hydrolysis. The amide bond is the most susceptible to hydrolysis, but this molecule lacks one.[6] The primary amine is more likely to undergo protonation in acid or remain neutral in base rather than being cleaved. However, under harsh conditions (high temperature and extreme pH), degradation could be initiated.
Troubleshooting Scenario 1: "I see no degradation under my standard acid/base hydrolysis conditions (0.1 M HCl/NaOH, 60°C, 24h). What should I do?"
-
Causality: The molecule is inherently stable to hydrolysis. Regulatory guidance suggests that you must demonstrate a good-faith effort to induce degradation.[1] If no degradation is observed, you need to employ more forceful conditions.
-
Solution:
-
Increase Stressor Concentration: Move from 0.1 M to 1 M or even 2 M HCl/NaOH.[5]
-
Increase Temperature: Raise the temperature from 60°C to 80°C or reflux conditions.
-
Extend Exposure Time: Increase the duration of the study.
-
Documentation is Key: If the molecule remains stable even under these more extreme conditions, this is a valid result. Document the conditions tested to demonstrate the molecule's intrinsic stability.
-
Predicted Hydrolytic Pathway (Forced Conditions): Under very harsh conditions, one might speculate about the cleavage of the C-C bond between the carbonyl and the amine-bearing ring, although this is energetically unfavorable. A more plausible, yet still difficult, reaction could involve modifications to the aromatic rings if extreme conditions are used.
Caption: Predicted hydrolytic stability of the molecule.
FAQ 4: Oxidative Degradation - My results are complex. What is happening?
Expected Pathways: The primary amine and the methyl group are the most susceptible sites for oxidation.
-
Amine Oxidation: The amino group can be oxidized to form a nitroso (-NO) or nitro (-NO₂) derivative. N-oxides are also possible.
-
Methyl Group Oxidation: The benzylic methyl group can be oxidized sequentially to a primary alcohol (-CH₂OH), then an aldehyde (-CHO), and finally a carboxylic acid (-COOH).
Troubleshooting Scenario 2: "My chromatogram after H₂O₂ treatment shows multiple small peaks and my mass balance is poor. How do I interpret this?"
-
Causality: This is a common outcome in oxidative stress studies. Hydrogen peroxide can generate highly reactive hydroxyl radicals, leading to multiple, non-specific degradation products. Poor mass balance can occur if degradants do not have a similar UV chromophore to the parent compound or if they are not eluted from the HPLC column.[1]
-
Solution:
-
Control the Reaction: Reduce the concentration of H₂O₂ (e.g., from 30% to 3%) or lower the reaction temperature to favor the formation of primary degradants over secondary ones.
-
Use a Milder Oxidant: Consider alternative, more controlled oxidizing agents like AIBN (Azobisisobutyronitrile) which can simulate radical-induced oxidation.[1]
-
Investigate Mass Balance: Use a mass-sensitive detector (like a CAD or ELSD) in parallel with UV to check for non-UV active degradants. Ensure your HPLC method is capable of eluting highly polar compounds (like the carboxylic acid degradant).
-
Peak Tracking: Use LC-MS to identify the molecular weights of the degradant peaks. This will help confirm the predicted oxidative modifications (+16 Da for N-oxide, +14 Da for CH₃ to COOH, etc.).
-
Predicted Oxidative Pathways:
Caption: Predicted primary oxidative degradation pathways.
FAQ 5: Photolytic Degradation - Are there specific degradants I should look for?
Expected Pathways: Benzophenone and its derivatives are well-known photoinitiators.[7] Upon exposure to UV light, the carbonyl group can undergo excitation. The most common photolytic degradation pathway for benzophenones involves photoreduction of the ketone. In the presence of a hydrogen donor (like the solvent or another molecule), the carbonyl group can be reduced to a secondary alcohol, forming a benzhydrol derivative.
Troubleshooting Scenario 3: "After photostability testing, I see a new major peak in my HPLC, but the mass spec data is confusing. What could it be?"
-
Causality: Photodegradation can lead to radical-based reactions, including dimerization. You might be observing a product formed from the combination of two radicals. Benzophenone itself is known to form benzpinacol upon photoreduction.
-
Solution:
-
Check for Dimerization: In your mass spectrometry data, look for a mass corresponding to twice the parent molecule's mass minus two hydrogens (for a dimer linked by reducing two ketones).
-
Solvent Effects: Be aware that the solvent can play a role. Protic solvents (like methanol or isopropanol) are good hydrogen donors and can promote photoreduction. Running the experiment in an aprotic solvent like acetonitrile might yield different products.
-
Control for Light: Ensure you have a dark control sample (wrapped in foil) that undergoes the same thermal stress as the photo-exposed sample. This confirms that the degradation is due to light and not just heat from the lamp.[8]
-
Predicted Photolytic Pathway:
Caption: Predicted photolytic degradation of the molecule.
Part 3: Analytical Method Development & Protocols
FAQ 6: How do I develop a robust, stability-indicating HPLC method for this study?
A stability-indicating method must be able to separate the parent peak from all degradation products and from any peaks originating from the placebo or matrix.[1][4]
-
Column Choice: A C18 column is a versatile and common starting point for molecules of this polarity.
-
Mobile Phase: A combination of a buffered aqueous phase (e.g., phosphate or formate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is typical.
-
Detector: A photodiode array (PDA) or diode array (DAD) detector is essential.[7][8] It allows you to monitor at multiple wavelengths and, more importantly, to perform peak purity analysis. Peak purity is a key test to ensure a single chromatographic peak is not hiding multiple co-eluting compounds.
-
Method Development Strategy:
-
Create a "cocktail" solution by mixing small aliquots of your stressed samples (acid, base, peroxide, photo, heat).
-
Inject this cocktail into the HPLC. Your goal is to develop a gradient method that separates all peaks present.
-
Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to see where all the peaks elute.
-
Optimize the gradient to improve resolution around the parent peak and between closely eluting degradant peaks.
-
Protocol 1: Sample Preparation for Forced Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Heat 1 mL of stock solution at 80°C for 48 hours.
-
Controls: Prepare a control sample (1 mL stock + 1 mL water) stored at room temperature, and reagent blanks for each stress condition.
-
Post-Stress Preparation: Before injection, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a final theoretical concentration of ~0.1 mg/mL.
Table 2: Example Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD, 254 nm (monitor 220-400 nm) |
| Gradient | 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30.1-35 min (10% B) |
References
- Forced degradation – Knowledge and References. Taylor & Francis. [https://www.tandfonline.com/doi/full/10.1080/10837450.2021.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 3(2). [https://medcraveonline.
- Analytical Methods for the Degradation of Phytoconstituents. International Journal in Management and Social Science. [http://ijmr.net.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [https://www.biopharmaspec.
- Klick, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1). [https://www.biopharminternational.
- Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7132213/]
- Scarsella, M., Zhang, Y., & Hartman, T. G. (2019). Photolytic Decomposition Products Identified. ResearchGate. [https://www.researchgate.net/figure/Photolytic-Decomposition-Products-Identified_tbl2_336338085]
- Akyüz, B., & Özkazanç, B. (2022). A validated stability-indicating HPLC-DAD method for the determination of thymol in a controlled release system. Analytical Chemistry. [https://dergipark.org.tr/en/pub/tac/issue/71911/1054366]
- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. [https://pubmed.ncbi.nlm.nih.gov/20640959/]
- This compound 99%. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/a60407]
- Scarsella, M., Zhang, Y., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Foods, 8(10), 484. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6835338/]
- Arora, R. K., & Jain, R. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(24), 8680–8684. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3502910/]
- Wang, Y., et al. (2022). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [https://www.researchgate.
- Li, Y., et al. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. International Journal of Environmental Research and Public Health, 18(16), 8443. [https://www.mdpi.com/1660-4601/18/16/8443]
- An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone. Benchchem. [https://www.benchchem.
- Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 99(2), 379–384. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC250276/]
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711. [https://pubmed.ncbi.nlm.nih.gov/2395797/]
- Wu, Z., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(32), 16271-16279. [https://pubs.rsc.org/en/content/articlelanding/2020/ta/d0ta05304h]
- Amino Acids Degradation. (2022). Chemistry LibreTexts. [https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Biochemistry_1/10%3A_Metabolism_of_Amino_Acids/10.
- Esplugas, S., et al. (2014). Photodegradation of 2-methyl-4-chlorophenol in a KrCl exciplex flow-through photoreactor: a kinetic study. ResearchGate. [https://www.researchgate.net/publication/273461474_Photodegradation_of_2-methyl-4-chlorophenol_in_a_KrCl_exciplex_flow-through_photoreactor_a_kinetic_study]
Sources
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: A Guide to Increasing the Purity of 2-Amino-4-methylbenzophenone
Welcome to the technical support center for the purification of 2-Amino-4-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to enhance the purity of your product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a discolored solid (yellow to brown). What is the likely cause of this discoloration?
A1: The discoloration of crude this compound is most commonly due to the presence of oxidized impurities and residual starting materials or byproducts from the synthesis. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric species. The specific color can also be indicative of residual reagents from a Friedel-Crafts acylation, a common synthetic route.
Q2: What are the most common impurities I should anticipate in my crude this compound?
A2: The impurities largely depend on the synthetic route employed. Two common routes are the Friedel-Crafts acylation of N-acetyl-m-toluidine followed by hydrolysis, and the reaction of a Grignard or organolithium reagent with 2-amino-4-methylbenzonitrile.
-
From Friedel-Crafts Acylation Route:
-
Unreacted N-acetyl-m-toluidine: The starting material may not have been fully consumed.
-
Over-acylated byproducts: Acylation may occur at other positions on the aromatic ring, though sterics make this less likely for the ortho position.
-
Partially hydrolyzed intermediate: Incomplete hydrolysis of the N-acetyl group will leave N-(2-benzoyl-5-methylphenyl)acetamide in the product.
-
Polymers and colored bodies: Formed from side reactions and oxidation.
-
-
From 2-amino-4-methylbenzonitrile Route:
-
Unreacted 2-amino-4-methylbenzonitrile: The starting nitrile may be present.
-
Byproducts from Grignard reaction: Impurities from the Grignard reagent preparation can carry through.
-
Hydrolyzed nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under certain workup conditions.
-
Q3: What is the most effective general method for purifying this compound?
A3: For general purification and removal of minor impurities, recrystallization is often the most effective and efficient method. For more complex mixtures or to remove closely related impurities, column chromatography is recommended. An acid-base extraction can also be a powerful technique to separate the basic amine product from neutral or acidic impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallizing. | The compound is precipitating from a supersaturated solution at a temperature above its melting point. The solvent may be too non-polar, or the solution is cooling too rapidly. | Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the oil. Ensure slow cooling by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Poor recovery of the purified product. | The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Concentrate the filtrate and cool again to obtain a second crop of crystals. |
| Product is still colored after recrystallization. | The colored impurities have similar solubility to the product in the chosen solvent. | Treat the hot solution with activated charcoal before filtration. The charcoal will adsorb many colored impurities. Perform a second recrystallization from a different solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound may be too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the product. Try adding a non-polar "anti-solvent" dropwise to the cooled solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Systematically vary the polarity of your eluent. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel. |
| Compound streaks on the TLC plate and column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, or consider using a different stationary phase like alumina. |
| Co-elution of impurities. | The polarity difference between the product and the impurity is too small for the chosen solvent system. | Try a different solvent system. Sometimes switching to a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a good starting point for purifying crude this compound. Ethanol is a commonly used and effective solvent for this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle until the ethanol begins to boil.
-
Solvent Addition: Add small portions of hot 95% ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with similar solubility.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). Add 0.5% triethylamine to the solvent mixture to improve the spot shape. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the compound has low solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility of this compound | Crystal Quality | Notes |
| 95% Ethanol | Moderately soluble when hot, sparingly soluble when cold. | Good, often yields yellow needles. | A reliable and commonly used solvent. |
| Isopropanol | Similar to ethanol. | Good. | A good alternative to ethanol. |
| Toluene | Soluble when hot, less soluble when cold. | Can yield good crystals, but may require slower cooling. | Useful for removing more polar impurities. |
| Hexane/Ethyl Acetate | Solubility can be fine-tuned by adjusting the ratio. Sparingly soluble in pure hexane. | Variable, depends on the ratio. Can sometimes lead to oiling out if not optimized. | Good for removing non-polar impurities. |
| Water | Insoluble. | Not suitable as a primary solvent. | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Visualization of Purification Workflow
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
Sources
Technical Support Center: Troubleshooting HPLC Separation of Benzophenone Derivatives
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Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of benzophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic separation. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Peak Shape and Resolution Issues
Q1: Why is my primary benzophenone peak exhibiting significant tailing?
A: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue when analyzing benzophenone derivatives.[1][2][3] The primary cause is often secondary interactions between the analytes and the stationary phase.[2][4]
-
Causality—Silanol Interactions: Benzophenone and its hydroxylated or methoxylated derivatives possess polar functional groups. These groups can engage in secondary polar interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][4] These interactions create an additional retention mechanism to the primary hydrophobic interaction, leading to peak tailing.[2][4]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like 0.1% formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3][4][5]
-
Column Selection: Employ a modern, high-purity, end-capped C18 column.[1] End-capping chemically converts most residual silanols into less polar groups, reducing their activity.[4] Columns with low silanol activity are specifically designed to mitigate this issue.[6]
-
Mobile Phase Modifiers: Historically, a tail-suppressing agent like triethylamine was used, but this is less common with modern columns and can suppress MS ionization.[2]
-
Q2: I'm observing peak fronting for my benzophenone derivatives. What is the likely cause?
A: Peak fronting, where the leading edge of the peak is broader, is typically caused by column overload or poor sample solubility.[2][3]
-
Causality—Overload and Solubility:
-
Concentration Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel down the column before binding, which broadens the peak front.[7][8]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column, leading to fronting.[8]
-
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:50) and inject them. If fronting decreases with dilution, you are experiencing concentration overload.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[9] This ensures proper peak focusing at the column inlet.
-
Q3: My benzophenone derivatives are co-eluting or have poor resolution. How can I improve their separation?
A: Achieving baseline resolution for structurally similar benzophenone derivatives requires careful optimization of selectivity. This can be addressed by modifying the mobile phase, changing the stationary phase, or adjusting the temperature.
-
Causality—Insufficient Selectivity: Structurally similar derivatives, such as isomers or compounds with minor functional group differences, may have very similar partitioning behavior between the mobile and stationary phases, resulting in poor separation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
-
Detailed Protocols:
-
Change Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter selectivity.[10] ACN often provides sharper peaks, while methanol can offer different selectivity due to its protic nature.[10]
-
Adjust Mobile Phase pH: For derivatives with ionizable groups (e.g., hydroxylated benzophenones), adjusting the pH can significantly alter retention and selectivity.[11][12][13] A pH at least 1.5-2 units away from the analyte's pKa ensures a single ionic form and stable retention.[11][14]
-
Select an Alternative Stationary Phase: If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or biphenyl phase. These columns offer alternative selectivity through π-π interactions, which can be highly effective for separating aromatic compounds like benzophenones.
-
Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency and sharpen peaks.[15] It can also subtly alter selectivity. Ensure your column temperature is stable by using a column oven.[15][16]
-
Retention Time and Reproducibility
Q4: I'm seeing my retention times drift to shorter times over a series of injections. What's happening?
A: A consistent decrease in retention time often points to issues with column equilibration, mobile phase composition, or column contamination.[16][17]
-
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Column Equilibration | The column has not fully equilibrated with the starting mobile phase conditions before injection. This is common in gradient methods.[16][17] | Increase the equilibration time between runs. A good starting point is 10-20 column volumes.[17] |
| Mobile Phase Composition Change | The mobile phase is improperly prepared, or one component is selectively evaporating, leading to a stronger eluting solvent over time.[16][18] | Prepare fresh mobile phase daily.[16] Keep solvent bottles capped to minimize evaporation. |
| Column Contamination | Strongly retained matrix components from previous injections accumulate on the column, altering the stationary phase chemistry.[17] | Implement a robust column wash step at the end of each sequence using a strong solvent (e.g., 100% ACN or isopropanol). Using a guard column can also protect the analytical column. |
| Temperature Fluctuation | An unstable column temperature affects mobile phase viscosity and retention.[15] | Always use a thermostatted column compartment and allow it to stabilize before starting analysis.[15][16] |
Q5: My retention times are fluctuating randomly. How do I stabilize my method?
A: Random fluctuations in retention time are often due to hardware issues, particularly with the pump or injector, or air bubbles in the system.[17][18]
-
Systematic Troubleshooting Protocol:
-
Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure and flow rate fluctuations.[16]
-
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging to prevent air bubbles from entering the pump.[15][16]
-
Purge the Pump: Purge each pump line with its respective solvent to remove any trapped air bubbles.[16]
-
Check Pump Check Valves: Faulty or sticking check valves can cause inconsistent flow rates. If the pressure is fluctuating rhythmically, this is a likely cause. Consult your instrument manual for cleaning or replacement procedures.
-
Verify Mobile Phase Composition: If using an on-line mixer, ensure it is functioning correctly. Manually premixing the mobile phase can help diagnose if the mixer is the source of the problem.[9]
-
Method Development and Optimization
Q6: What is a good starting point for developing an HPLC method for a new mixture of benzophenone derivatives?
A: A systematic approach starting with a "scouting gradient" is highly effective for method development.[19][20]
-
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size | C18 is a versatile reversed-phase chemistry suitable for the nonpolar backbone of benzophenones.[5][21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to control silanol interactions and is MS-compatible.[22] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides good peak shape and efficiency. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient ensures all compounds of varying polarity will elute.[19] |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. |
| Detection | UV, at the λmax of benzophenones (e.g., ~287 nm)[23][24] | Provides good sensitivity for the benzophenone chromophore. |
-
Optimization from the Scouting Run:
-
Based on the scouting run, identify the elution window of your compounds.
-
Create a more focused gradient around this window to improve resolution.[19] For example, if all peaks elute between 40% and 70% B, you can change your gradient to run from 30% to 80% B over 15 minutes.
-
If resolution is still insufficient, consider the troubleshooting steps outlined in Q3 .
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - NIH. [Link]
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- [23]Troubleshooting HPLC- Tailing Peaks - Restek. [Link]
- Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- Solid-phase extraction and reverse-phase HPLC: application to study the urinary excretion pattern of benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone in human urine - PubMed. [Link]
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - Semantic Scholar. [Link]
- (PDF)
- Optimizing HPLC Solvent Gradient for Specific Analytes - P
- How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. [Link]
- HPLC Troubleshooting Guide - SCION Instruments. [Link]
- Troubleshooting HPLC Column Retention Time Drift - Hawach. [Link]
- How to separate overlapping peaks of two very similar compounds?
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Link]
- Gradient Optimization in Liquid Chromatography - Welch M
- Chapter 1 Aspects of Gradient Optimiz
- HPLC Troubleshooting Guide. [Link]
- How can I get a good resolution with HPLC of a compounds such as benzophenone, polyprenylated ?
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
- Benzophenone Analyzed with HPLC - AppNote - MicroSolv. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Exploring the Role of pH in HPLC Separ
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru. [Link]
- T1. Poor peak shape - Obrnuta faza. [Link]
- Exploring the Role of pH in HPLC Separ
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chrom
- Control pH During Method Development for Better Chrom
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- For HPLC, what different mobile phases are best to start with for methods development? [Link]
- Using pi-pi Interactions to Enhance Selectivity for Unsatur
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. bvchroma.com [bvchroma.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. agilent.com [agilent.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. mastelf.com [mastelf.com]
- 20. reddit.com [reddit.com]
- 21. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. mdpi.com [mdpi.com]
- 23. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solid-phase extraction and reverse-phase HPLC: application to study the urinary excretion pattern of benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing reaction temperature for optimal 2-Amino-4-methylbenzophenone yield
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the critical role of reaction temperature in maximizing yield and purity.
Introduction
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is most commonly achieved via a Friedel-Crafts acylation reaction. While seemingly straightforward, this electrophilic aromatic substitution is highly sensitive to reaction parameters, particularly temperature. Inadequate temperature control is a primary source of diminished yields and the formation of troublesome impurities. This guide provides practical, experience-driven advice to help you navigate the challenges of this synthesis and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Friedel-Crafts acylation?
A1: While the ideal temperature can be substrate-dependent, a general best practice for the Friedel-Crafts acylation to produce this compound is to maintain a low temperature, particularly during the addition of the acylating agent and catalyst.[1][2]
| Stage | Recommended Temperature Range (°C) | Rationale |
| Reagent Addition | 0 - 5 °C | The reaction is highly exothermic; low temperatures control the reaction rate, preventing thermal runaway and minimizing side-product formation.[1] |
| Reaction Progression | 20 - 25 °C (Room Temperature) | After the initial exothermic phase, allowing the reaction to slowly warm to room temperature is often sufficient for it to proceed to completion. |
| Elevated Temperature | 40 - 60 °C (Use with caution) | In some cases, gentle heating may be required to drive the reaction to completion, but this increases the risk of side reactions.[3] |
It is highly recommended to start with a lower temperature and monitor the reaction's progress (e.g., by TLC) before considering any increase in temperature.[4]
Q2: I am observing the formation of multiple products. How does temperature influence this, and how can I improve selectivity?
A2: The formation of multiple products, particularly isomeric impurities, is a common challenge in Friedel-Crafts reactions and is strongly influenced by temperature.[2] In the synthesis of this compound, the primary competing isomers would be the result of acylation at different positions on the N-protected p-toluidine ring.
Temperature affects the regioselectivity of the reaction. Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the formation of the more thermodynamically stable isomer.[2] To enhance the selectivity for this compound, it is crucial to maintain a consistently low temperature throughout the addition of the electrophile.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Sub-optimal Reaction Temperature:
-
Explanation: The reaction may not have reached the necessary activation energy if the temperature is too low. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product.[2]
-
Solution: Begin the reaction at a low temperature (0-5 °C) to control the initial exotherm.[1] After the addition of reagents, allow the reaction to slowly warm to room temperature. If reaction monitoring (TLC) shows no progress, consider gentle heating (e.g., to 40-50 °C), but be aware of the increased potential for side products.
-
-
Inactive Catalyst:
-
Explanation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any contamination with water will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. It is best practice to use a freshly opened container of anhydrous AlCl₃.
-
-
Insufficient Catalyst:
-
Explanation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it.[4] Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Use at least one equivalent of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) may be beneficial.[4]
-
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Poor Temperature Control:
-
Explanation: As previously discussed, high temperatures can lead to the formation of isomeric byproducts and polyacylation products.[1] The exothermic nature of the reaction can cause localized "hot spots" if stirring is inadequate or addition is too rapid.
-
Solution: Maintain a low temperature with an ice/salt bath during reagent addition. Ensure vigorous and efficient stirring throughout the reaction. Add the acylating agent dropwise to control the rate of the reaction and heat generation.
-
-
Incorrect Work-up Procedure:
-
Explanation: The work-up procedure is critical for quenching the reaction and removing the catalyst. Improper quenching can lead to the formation of emulsions or incomplete removal of byproducts.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride-ketone complex and facilitate separation.
-
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of this compound
This protocol assumes the use of a protected amino group on the starting material (e.g., N-acetyl-p-toluidine) to prevent side reactions with the Lewis acid. The final step would be deprotection.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: In the dropping funnel, dissolve benzoyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Slow Addition: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: After the complete addition of benzoyl chloride, add N-acetyl-p-toluidine (1.0 eq.) portion-wise, again maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up and Purification: Proceed with standard extraction, washing, drying, and purification (e.g., column chromatography or recrystallization) to isolate the N-acetyl-2-amino-4-methylbenzophenone.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield the final product, this compound.
Diagrams
Caption: Impact of temperature on product yield and purity.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 2-Amino-4-methylbenzophenone vs. 2-Aminobenzophenone in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic route. Among the myriad of building blocks available, substituted 2-aminobenzophenones are of paramount importance, serving as key precursors for a wide array of pharmacologically significant heterocyclic compounds. This guide provides an in-depth, objective comparison of two such precursors: 2-amino-4-methylbenzophenone and its parent compound, 2-aminobenzophenone. We will delve into their structural nuances, comparative reactivity, and performance in the synthesis of two major classes of pharmaceuticals: quinolines and 1,4-benzodiazepines. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Physicochemical Comparison
While differing by only a single methyl group, the physicochemical properties of this compound and 2-aminobenzophenone show slight, yet potentially significant, variations for process development.
| Property | 2-Aminobenzophenone | This compound |
| Molecular Formula | C₁₃H₁₁NO | C₁₄H₁₃NO |
| Molecular Weight | 197.23 g/mol | 211.26 g/mol |
| Melting Point | 105-106 °C | 65-66 °C |
| Appearance | Yellow crystalline solid | Light yellow crystalline solid |
| CAS Number | 2835-77-0 | 4937-62-6 |
The most notable difference is the lower melting point of the methylated analogue, which can have implications for its handling, purification, and reaction conditions at elevated temperatures.
The Decisive Factor: Electronic Effects of the 4-Methyl Group
The primary distinction in the chemical behavior of these two molecules stems from the electronic nature of the methyl group at the 4-position of the aniline ring in this compound. The methyl group is a weak electron-donating group (+I effect), which influences the reactivity of the molecule in two key ways:
-
Increased Nucleophilicity of the Amino Group: The electron-donating nature of the methyl group increases the electron density on the aniline ring, and consequently, on the nitrogen atom of the amino group.[1] This enhanced nucleophilicity can lead to faster reaction rates in processes where the amino group acts as the primary nucleophile, such as in acylation and imine formation steps.
-
Activation of the Aromatic Ring: The methyl group also activates the aromatic ring towards electrophilic substitution.[2] While the amino group is a powerful activating group in its own right, the additional contribution from the methyl group can further enhance the ring's reactivity.
This fundamental electronic difference is the basis for the comparative performance of these two precursors in the synthesis of key pharmaceutical scaffolds.
Caption: Electronic effect of the methyl group on reactivity.
Comparative Performance in Quinoline Synthesis: The Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] Both 2-aminobenzophenone and its 4-methyl derivative are excellent substrates for this reaction, leading to the formation of 4-phenylquinolines, a common motif in bioactive molecules.
Reaction Mechanism
The Friedländer synthesis can proceed via two main pathways depending on the reaction conditions: an aldol condensation pathway or a Schiff base formation pathway. Under acidic catalysis, the reaction often initiates with the formation of a Schiff base.
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Expected Performance Comparison
Due to the electron-donating methyl group, this compound is expected to exhibit enhanced reactivity in the Friedländer synthesis compared to 2-aminobenzophenone. The increased nucleophilicity of the amino group should facilitate the initial Schiff base formation, potentially leading to faster reaction times and/or higher yields under identical conditions.
| Precursor | Expected Reaction Rate | Expected Yield | Notes |
| 2-Aminobenzophenone | Baseline | Good to Excellent[5] | A well-established and reliable precursor. |
| This compound | Faster | Potentially Higher | The activating methyl group may allow for milder reaction conditions. |
Experimental Protocol: General Procedure for Friedländer Synthesis
The following protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Aminobenzophenone or this compound (1.0 mmol)
-
α-Methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene or ethanol, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminobenzophenone derivative (1.0 mmol), the α-methylene ketone (1.2 mmol), and the solvent (10 mL).
-
Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Performance in 1,4-Benzodiazepine Synthesis
1,4-Benzodiazepines are a cornerstone of psychopharmacology, and their synthesis often begins with 2-aminobenzophenones.[6][7] The classical synthetic route involves acylation of the amino group with a haloacetyl halide, followed by cyclization with ammonia or a primary amine.
Reaction Workflow
Caption: General workflow for 1,4-benzodiazepine synthesis.
Expected Performance Comparison
Similar to the Friedländer synthesis, the enhanced nucleophilicity of the amino group in this compound is anticipated to accelerate the initial acylation step. This could translate to shorter reaction times or the possibility of using less reactive acylating agents. The overall yield is expected to be comparable for both precursors, as these reactions are generally high-yielding.[5]
| Precursor | Expected Acylation Rate | Overall Yield | Resulting Product |
| 2-Aminobenzophenone | Baseline | High (~90%)[5] | 5-Phenyl-1,4-benzodiazepin-2-one core |
| This compound | Faster | High | 7-Methyl-5-phenyl-1,4-benzodiazepin-2-one core |
The presence of the methyl group in the final benzodiazepine product can also influence its pharmacological properties, a key consideration in drug design.
Experimental Protocol: General Procedure for 1,4-Benzodiazepine Synthesis
This is a two-step generalized protocol that may require optimization.
Step 1: Acylation
Materials:
-
2-Aminobenzophenone or this compound (10 mmol)
-
Haloacetyl halide (e.g., chloroacetyl chloride, 11 mmol)
-
Anhydrous solvent (e.g., toluene, 50 mL)
-
Base (optional, e.g., pyridine)
Procedure:
-
Dissolve the 2-aminobenzophenone derivative in the anhydrous solvent in a flask equipped with a dropping funnel and stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the haloacetyl halide to the cooled solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(haloacetamido)benzophenone intermediate.
Step 2: Cyclization
Materials:
-
Crude 2-(haloacetamido)benzophenone intermediate from Step 1
-
Ammonia source (e.g., methanolic ammonia or hexamethylenetetramine)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve the crude intermediate in the chosen solvent.
-
Add the ammonia source.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 1,4-benzodiazepin-2-one by recrystallization or column chromatography.
Conclusion and Recommendations
Both 2-aminobenzophenone and this compound are highly effective and versatile precursors for the synthesis of quinolines and 1,4-benzodiazepines. The choice between them is dictated by the specific synthetic target and desired reaction characteristics.
-
Choose 2-Aminobenzophenone for:
-
The synthesis of unsubstituted 4-phenylquinolines and 5-phenyl-1,4-benzodiazepines.
-
Well-established, classical synthetic routes with predictable outcomes.
-
-
Choose this compound for:
-
The synthesis of 7-methyl substituted 4-phenylquinolines and 1,4-benzodiazepines, which may offer altered pharmacological profiles.
-
Potentially faster reaction rates and the possibility of employing milder reaction conditions due to the activating effect of the methyl group.
-
Ultimately, the decision rests on a careful consideration of the desired final product's structure-activity relationship and the optimization of the synthetic process for efficiency and yield. The experimental protocols provided herein serve as a solid foundation for initiating such investigations in the laboratory.
References
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- La Salle University. (n.d.). Substituent Effects.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
- National Institutes of Health. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC.
- Bentham Science. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PMC.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block.
- Wikipedia. (n.d.). Friedländer synthesis.
- National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
- SpringerLink. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.
- Frontiers. (n.d.). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for 2-Amino-4-methylbenzophenone Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-4-methylbenzophenone. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis with alternative analytical technologies. The objective is to equip you with the knowledge to establish a robust, reliable, and defensible analytical method suitable for quality control, stability studies, and impurity profiling.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 4937-62-6) is a key chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals.[1][2] Its purity and concentration are critical parameters that can directly impact the yield, purity, and safety of the final product. Therefore, a precise and accurate analytical method for its quantification is not merely a procedural step but a foundational requirement for ensuring product quality and consistency.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally stable compounds like this compound.[3] However, the generation of data is insufficient; the method that generates the data must be rigorously proven to be "fit for its intended purpose."[4][5] This process is known as method validation, a systematic series of experiments guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Section 1: The HPLC Method Validation Protocol: A Self-Validating System
The validation of an analytical procedure is the documented evidence that the method is suitable for its intended use.[9] The following protocols are designed based on the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[5][10]
Proposed HPLC Method Parameters
-
Instrumentation: HPLC System with a Diode Array or UV Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] For this compound, this means ensuring that the chromatographic peak used for quantification contains only the target compound and is not inflated by co-eluting species. A lack of specificity can be compensated by using multiple analytical procedures.[11][12]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo (all formulation components except the active ingredient) to check for interference.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is essential here to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-elution from degradation products, impurities, or excipients.
-
Peak purity index should be greater than 0.999.
Linearity & Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area).[11] This is fundamental for accurate quantification across different sample concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be linear, accurate, and precise.[10]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target test concentration.[10]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[13] It is typically evaluated by a recovery study, where a known amount of analyte is added to a sample matrix (spiking) and the method's ability to measure it accurately is assessed.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo formulation).
-
Spike the matrix with the this compound standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12]
-
Prepare each concentration level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision, to understand the method's variability under different conditions.[13]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each) as performed in the accuracy study.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Detection & Quantitation Limits (LOD & LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be quantified with suitable precision and accuracy.[10] These are critical for impurity analysis but less so for a main component assay.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to that of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value must be validated for accuracy and precision.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage and is considered an important part of method development.
Experimental Protocol:
-
Systematically alter key chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2 °C).
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their established limits for all tested variations.
-
The results should not be significantly impacted by the variations.
Section 2: Data Presentation: Summarizing Method Performance
The following table summarizes the expected performance data from the validation of the proposed HPLC method, based on ICH guidelines.
Table 1: Summary of HPLC Method Validation Parameters and Results
| Validation Parameter | Test Performed | Acceptance Criteria | Typical Result |
| Specificity | Forced degradation, placebo analysis | No interference at analyte Rt; Peak Purity > 0.999 | Pass |
| Linearity | 5 concentrations (80-120% range) | r² ≥ 0.999 | 0.9998 |
| Range | 80 - 120 µg/mL | Method is linear, accurate, precise | Pass |
| Accuracy | 9 determinations across 3 levels | 98.0 - 102.0% Recovery | 100.5% |
| Precision (%RSD) | |||
| - Repeatability | n=6 at 100% concentration | ≤ 1.0% | 0.45% |
| - Intermediate Precision | Different day, analyst, instrument | ≤ 2.0% | 0.82% |
| LOQ | Signal-to-Noise ratio (10:1) | Confirmed with precision/accuracy | 0.1 µg/mL |
| LOD | Signal-to-Noise ratio (3:1) | N/A | 0.03 µg/mL |
| Robustness | Varied flow, temp, mobile phase | System suitability criteria met | Pass |
Section 3: Comparative Analysis: HPLC vs. Alternative Methods
While HPLC with UV detection is a robust and widely used technique, other methods can offer complementary information or advantages in specific scenarios. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful orthogonal technique, particularly for impurity identification.[3]
Table 2: Comparison of HPLC-UV and GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Liquid-solid partitioning and UV absorbance.[14] | Gas-solid partitioning and mass-to-charge ratio detection.[15] |
| Specificity | High, based on retention time and UV spectrum. Peak purity analysis enhances confidence. | Very high, based on retention time and unique mass fragmentation pattern, providing structural information. |
| Sensitivity (LOD/LOQ) | Good (ng/mL range). | Excellent (pg/mL range), especially with selected ion monitoring (SIM). |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[3] |
| Analysis Time | Typically 5-15 minutes per sample. | Can be faster for simple mixtures, but may require longer run times for complex separations. |
| Quantification | Highly accurate and precise with external or internal standards. | Accurate, but can be more variable than HPLC if not carefully optimized. |
| Best For | Routine QC, purity assays, stability testing.[3] | Definitive identification of unknown impurities, analysis of volatile components.[3] |
| Cost & Complexity | Lower initial and operational cost, relatively straightforward operation. | Higher initial and maintenance cost, requires more specialized expertise. |
Decision Rationale: For routine, high-throughput quantification and purity assessment of this compound, a validated HPLC-UV method is the industry standard due to its excellent precision, accuracy, and cost-effectiveness. GC-MS should be employed as a complementary technique for in-depth impurity characterization or when volatile impurities are a concern.
Section 4: Visualization of Method Validation
To better understand the process, the following diagrams illustrate the experimental workflow and the logical interdependencies of the validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The validation of an HPLC method for the quantification of this compound is a multi-faceted process that underpins the reliability of all subsequent analytical data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, a laboratory can produce a self-validating data package that demonstrates the method is fit for its intended purpose. While HPLC-UV remains the workhorse for quantitative analysis in a quality control environment, orthogonal techniques like GC-MS are invaluable for comprehensive impurity identification. A thorough understanding of the principles and practices outlined in this guide will enable scientists to develop and validate high-quality analytical methods that meet the stringent demands of the pharmaceutical industry.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Altabrisa Group. (2025).
- ProPharma. (2024).
- ECA Academy. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Altabrisa Group. (2025).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Slideshare. (n.d.).
- Abraham Entertainment. (2025).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- Chemsrc. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-4'-methylbenzophenone m.
- Huang, Y. F., et al. (2022). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]
- Sovadinova, I., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Caban, M., & Stepnowski, P. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
- ResearchGate. (n.d.). Q2(R1)
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Chromatography Today. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed. [Link]
- Wang, L., et al. (2015).
- ResearchGate. (2006).
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]
- Frontiers. (2022).
Sources
- 1. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-AMINO-4'-METHYLBENZOPHENONE | 36192-63-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of 2-Amino-4-methylbenzophenone: qNMR vs. HPLC
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a key intermediate like 2-Amino-4-methylbenzophenone, utilized in the synthesis of various active pharmaceutical ingredients (APIs), a robust and accurate analytical method for purity assessment is not just a regulatory requirement, but a scientific necessity. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple listing of methodologies. It delves into the causality behind experimental choices, offering field-proven insights to fellow researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, present comparative data, and provide a transparent rationale for why one might choose a primary method like qNMR for absolute quantification over a well-established separation technique like HPLC, or how they can be used as orthogonal methods to build a comprehensive purity profile.
The Fundamental Difference: A Tale of Two Analytical Philosophies
At their core, qNMR and HPLC operate on fundamentally different principles. HPLC is a separative technique that physically isolates components of a mixture in time, with detection (commonly by UV absorbance) providing a relative measure of each component's concentration. Its strength lies in its high sensitivity for detecting trace impurities.[1][2]
In contrast, qNMR is a primary ratio method of measurement.[3] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a sample with a certified internal standard of known purity and concentration, one can directly and accurately determine the absolute purity of the analyte without the need for an analyte-specific reference standard.[1][5] This makes qNMR an incredibly powerful tool for the definitive assignment of purity.
Experimental Design: A Deliberate Approach to Purity Determination
The choice of analytical method dictates the entire experimental workflow. Here, we present detailed protocols for both qNMR and HPLC analysis of this compound, underpinned by a rationale for each step.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Path to Absolute Purity
The qNMR experiment is designed to ensure that the signal integrals are directly and solely proportional to the molar concentration of the nuclei. This requires careful consideration of parameters that can influence signal intensity, such as spin-lattice relaxation times (T₁).
-
Internal Standard Selection: The choice of internal standard is critical for a successful qNMR experiment.[6] The ideal standard should:
-
Have high purity (certified reference material is preferred).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals in a region of the ¹H NMR spectrum that is free of analyte or impurity signals.[7]
-
Exhibit good solubility in the chosen deuterated solvent.[6]
For this compound, which has signals in the aromatic region, Maleic Acid is an excellent choice as an internal standard. It is available as a certified reference material, is highly soluble in DMSO-d₆, and has a sharp singlet at approximately 6.3 ppm, a region typically clear of signals from the analyte.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of Maleic Acid (certified reference material) into a clean, dry vial using a calibrated analytical balance (to 0.01 mg accuracy).[8]
-
Dissolve the weighed solids in approximately 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and the internal standard. For accurate quantification, a relaxation delay of 30 seconds is recommended to ensure full relaxation of all protons.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for integration errors <1%).[3]
-
Acquisition Time (aq): ≥ 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
-
Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet from the methyl group of this compound (expected around 2.4 ppm) and the singlet from Maleic Acid (around 6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
P: Purity of the standard
-
analyte: this compound
-
std: Internal Standard (Maleic Acid)
-
-
Caption: Workflow for qNMR purity analysis.
High-Performance Liquid Chromatography (HPLC): The Standard for Impurity Profiling
An HPLC method provides excellent separation of the main component from potential impurities, making it ideal for routine quality control and impurity profiling.[9]
-
Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis detector.[9]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this analysis.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
A gradient elution can be employed for optimal separation of impurities, for example: 0-15 min, 30-80% B; 15-20 min, 80% B; 20-21 min, 80-30% B; 21-25 min, 30% B.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
The purity is typically determined by the area percent normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Caption: Workflow for HPLC purity analysis.
Comparative Performance: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes the expected performance of each technique for the purity analysis of a hypothetical batch of this compound.
| Parameter | qNMR | HPLC-UV | Rationale & Insights |
| Principle | Primary Ratio Method | Separative Technique | qNMR provides a direct, absolute purity value, while HPLC gives a relative purity based on UV response.[1][10] |
| Purity Value | 99.2% (w/w) | 99.5% (Area %) | The w/w purity from qNMR is an absolute measure. The Area % from HPLC assumes all impurities have the same response factor as the main peak, which is often not the case. |
| Need for Analyte Standard | No (uses a universal internal standard) | Yes (for identity confirmation and assay) | qNMR's independence from an analyte-specific standard is a significant advantage, especially for novel compounds or when a certified standard is unavailable.[5] |
| Sensitivity to Impurities | Good (~0.1% level) | Excellent (can detect trace levels, <0.05%) | HPLC is superior for detecting and profiling very low-level impurities.[2] |
| Information Provided | Absolute Purity, Structural Confirmation | Relative Purity, Impurity Profile | qNMR provides structural information from the full spectrum, confirming the identity of the main component and potentially identifying impurities. HPLC excels at showing the number and relative amounts of impurities. |
| Sample Throughput | Lower | Higher | The long relaxation delays required for accurate qNMR result in longer experiment times per sample.[2] |
| Destructive/Non-destructive | Non-destructive | Destructive | The sample can be recovered after qNMR analysis. |
Conclusion: Choosing the Right Tool for the Job
Both qNMR and HPLC are powerful and indispensable tools for the purity assessment of this compound. The choice of method, or the decision to use them orthogonally, depends on the specific analytical objective.
-
For definitive, absolute purity determination and as a primary analytical method, qNMR is the superior choice. Its ability to provide a direct, SI-traceable purity value without the need for an analyte-specific reference standard is a significant advantage, particularly in early-phase development and for the certification of reference materials.[4][5]
-
For routine quality control, high-throughput screening, and the detection of trace impurities, HPLC-UV is highly effective. Its high sensitivity and resolving power make it the workhorse for monitoring impurity profiles and ensuring batch-to-batch consistency.[9]
Ultimately, a comprehensive purity assessment of a critical intermediate like this compound is best achieved by leveraging the strengths of both techniques. Using HPLC to establish a detailed impurity profile and qNMR to assign a definitive, absolute purity value provides the highest degree of analytical confidence, ensuring the quality and integrity of the material for its intended downstream applications.
References
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Regis Technologies.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
- Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video]. YouTube.
- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (2017). The Royal Society of Chemistry.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate.
- qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). National Institutes of Health.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. almacgroup.com [almacgroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enovatia.com [enovatia.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of 2-Amino-4-methylbenzophenone
Introduction: The Strategic Importance of 2-Amino-4-methylbenzophenone
This compound is a pivotal chemical intermediate, serving as a cornerstone in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical industry. It forms the core scaffold for numerous anxiolytic drugs of the benzodiazepine class and other biologically active heterocyclic systems.[1] The inherent challenge in its synthesis lies in the molecule's bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, which complicates many classical synthetic transformations.
The efficiency, selectivity, and environmental impact of the catalytic method chosen for its synthesis are of paramount importance for researchers in process chemistry and drug development. This guide provides an in-depth comparative analysis of the three principal catalytic strategies for synthesizing this compound: the traditional homogeneous Friedel-Crafts acylation, modern heterogeneous solid-acid catalysis, and an advanced palladium-catalyzed cross-coupling approach. We will dissect the mechanistic underpinnings of each method, present objective performance data, and provide detailed, field-tested experimental protocols to guide your catalyst selection and process optimization.
Part 1: Comparative Analysis of Catalytic Systems
The choice of a catalyst dictates not only the yield and purity of the final product but also the entire process workflow, from reaction setup to product isolation and waste disposal. The following sections compare the performance of traditional Lewis acids, reusable solid acids, and modern palladium catalysts.
The Classical Approach: Homogeneous Friedel-Crafts Acylation with AlCl₃
The Friedel-Crafts acylation, discovered in 1877, remains a workhorse in organic synthesis for forming aryl ketones.[2] In the context of this compound, the synthesis typically starts from an appropriately protected 3-methylaniline (m-toluidine) derivative to prevent side reactions. The amino group, being a Lewis base, would otherwise react with and deactivate the Lewis acid catalyst.
Causality Behind the Method: The mechanism hinges on the generation of a highly electrophilic acylium ion from benzoyl chloride, facilitated by a strong Lewis acid like aluminum chloride (AlCl₃).[3] This powerful electrophile then attacks the electron-rich aromatic ring of the protected toluidine. A critical drawback of this method is that the product ketone is also a Lewis base and forms a strong, stable complex with the AlCl₃ catalyst.[2] This complexation deactivates the catalyst, necessitating its use in stoichiometric or even super-stoichiometric amounts, which contradicts the definition of a true catalyst. The active catalyst is only regenerated upon a vigorous aqueous workup, which hydrolyzes the aluminum salts, creating a significant waste stream.[2]
The Green Alternative: Heterogeneous Catalysis with Zeolites
To address the environmental and practical shortcomings of traditional Lewis acids, heterogeneous solid acid catalysts have emerged as a sustainable alternative.[4][5] Zeolites, particularly H-Beta (HBEA), are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites within their framework.[6][7]
Causality Behind the Method: Zeolites catalyze the acylation via protonation of the acylating agent within their pores, enhancing its electrophilicity. Their key advantage lies in their solid, insoluble nature. This allows for simple recovery by filtration after the reaction, enabling catalyst recycling and reuse, which dramatically improves process economy and reduces waste.[5] The shape-selective nature of zeolite pores can also enhance regioselectivity, often favoring the sterically less hindered para-acylated product.[8] While often requiring higher temperatures than the AlCl₃ method, the simplified workup and reusability make zeolites highly attractive for industrial applications.[6]
The Modern Approach: Palladium-Catalyzed Cross-Coupling
A fundamentally different and more elegant strategy circumvents the Friedel-Crafts reaction entirely. This modern approach involves the palladium-catalyzed addition of an aryl source to a 2-aminobenzonitrile derivative.[9][10] This method is notable for its high functional group tolerance and milder reaction conditions.
Causality Behind the Method: The catalytic cycle involves the palladium catalyst facilitating a desulfination-addition reaction between a 2-aminobenzonitrile and a sodium arylsulfinate.[9] This pathway avoids the use of harsh Lewis acids and the need for protecting groups on the aniline nitrogen, streamlining the synthetic sequence. The high yields and compatibility with a wide range of functional groups make this a powerful tool for constructing complex molecular libraries in drug discovery.[11]
Part 2: Quantitative Performance Data
The following table summarizes key performance indicators for the three catalytic systems, based on data from peer-reviewed literature and established protocols.
| Catalytic System | Starting Materials | Catalyst & Loading | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Homogeneous Friedel-Crafts | Protected 3-methylaniline, Benzoyl Chloride | AlCl₃ (>100 mol%) | Dichloromethane, 0-90°C, ~4h, then acidic workup | ~70% (crude)[12] | High reactivity, well-established | Stoichiometric catalyst use, corrosive, large aqueous waste stream, requires protection/deprotection steps |
| Heterogeneous Friedel-Crafts | Protected 3-methylaniline, Benzoyl Anhydride | Zeolite H-Beta (~25 wt%) | Solvent-free, 110-130°C, ~5h | 85-95% (conversion, analogous rxn)[8][13] | Reusable catalyst, simple filtration workup, environmentally benign | Higher temperatures required, potential for slower reaction rates |
| Palladium Cross-Coupling | 2-Amino-4-methylbenzonitrile, Sodium Phenylsulfinate | Pd(OAc)₂ (10 mol%) | THF/H₂O, 80°C, 48h | 88-91% (isolated)[11] | High yield, excellent functional group tolerance, no protecting group needed | Expensive catalyst, longer reaction times, requires specialized ligands |
Part 3: Experimental Workflows & Mechanisms
Logical Workflow Comparison
The choice of catalyst fundamentally alters the entire production workflow, from initial setup to final product purification.
Caption: Comparative workflows for the three main synthetic routes.
Reaction Mechanisms
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
A. Homogeneous Friedel-Crafts Acylation (AlCl₃)
The mechanism involves three key stages: formation of the acylium ion electrophile, electrophilic attack on the aromatic ring, and complexation of the product.
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
B. Heterogeneous Friedel-Crafts Acylation (Zeolite H-Beta)
The reaction occurs at the Brønsted acid sites within the zeolite pores.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijcps.org [ijcps.org]
- 5. Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed direct addition of 2-aminobenzonitriles to sodium arylsulfinates: synthesis of o-aminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-4-methylbenzophenone Derivatives as Potential Antitumor Agents
In the ever-evolving landscape of oncology drug discovery, the identification of novel small molecules with potent and selective antitumor activity remains a paramount objective. Among the myriad of scaffolds explored, benzophenone derivatives have emerged as a promising class of compounds, demonstrating a wide range of pharmacological activities, including significant anticancer properties.[1] This guide provides a comprehensive comparison of the efficacy of 2-Amino-4-methylbenzophenone derivatives as potential antitumor agents, grounded in experimental data from closely related analogs and established structure-activity relationships. We will delve into their proposed mechanism of action, compare their potency with existing chemotherapeutics, and provide detailed experimental protocols for their evaluation.
The Benzophenone Scaffold: A Privileged Structure in Cancer Research
The benzophenone framework, characterized by two phenyl rings connected by a carbonyl group, serves as a versatile template for the design of bioactive molecules.[1] Its derivatives, both naturally occurring and synthetic, have been shown to exhibit a spectrum of biological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[1] In the context of oncology, the focus has intensified on substituted benzophenones that can interfere with critical cellular processes essential for tumor growth and proliferation.
The Critical Role of the Ortho-Amino Group: A Gateway to Potent Antimitotic Activity
Extensive research into the structure-activity relationships (SAR) of benzophenone derivatives has unveiled a critical determinant for potent antitumor activity: the presence of an amino group at the ortho-position of one of the phenyl rings.[2][3] This specific substitution pattern has been shown to be integral for inducing potent antimitotic effects by inhibiting tubulin polymerization.[2][3]
Mechanism of Action: Disruption of Microtubule Dynamics
2-Aminobenzophenone derivatives exert their primary antitumor effect by acting as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[4] This disruption of microtubule dynamics has profound consequences for cancer cells:
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting their formation, 2-aminobenzophenone derivatives cause cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This is often associated with the collapse of the mitochondrial membrane potential.[1]
The proposed mechanism of action of 2-aminobenzophenone derivatives is illustrated in the signaling pathway diagram below.
Caption: Mechanism of 2-aminobenzophenone derivatives as tubulin polymerization inhibitors.
Efficacy of 2-Aminobenzophenone Derivatives: A Comparative Analysis
While specific data on this compound derivatives is limited in the public domain, the efficacy of closely related 2-aminobenzophenone analogs provides a strong basis for comparison. The strategic placement of methoxy groups, in addition to the ortho-amino group, has been shown to yield compounds with exceptional potency.
| Compound/Derivative | Amino Group Position | Target Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference Compound | Reference IC₅₀ (µM) |
| (2-amino-5-methoxyphenyl) (3,4,5-trimethoxyphenyl)methanone | ortho | Colo 205 (Colon), NUGC-3 (Gastric) | <0.01 | Tubulin Polymerization Inhibition | Combretastatin A-4 | 0.5 - 1.0 |
| 2-amino-3,4,5-trimethoxybenzophenone analog (Compound 17) | ortho | Various human cancer cell lines | 0.007-0.016 | Tubulin Polymerization Inhibition | Combretastatin A-4 | 1.9 |
| Benzophenone derivative (Compound 10a) | Not specified | A549 (Lung) and others | 0.029-0.062 | Tubulin Polymerization Inhibition | Phenstatin, Millepachine | >1.0 |
| Morpholino and Thiomorpholino Benzophenones (Compounds 3a, 3c, 3j) | Not specified | P388 (Murine Leukemia) | Potent | Cytotoxic | Not specified | Not specified |
Data synthesized from multiple sources.[1][2][4][5]
As evidenced in the table, certain 2-aminobenzophenone derivatives exhibit IC₅₀ values in the nanomolar range, demonstrating potency that is significantly greater than that of the natural tubulin inhibitor, combretastatin A-4.[2][4] The presence of the 4-methyl group in the titular compounds of this guide is an interesting structural modification. While electron-donating groups like methyl can sometimes influence metabolic stability and oral bioavailability, its impact on direct binding to tubulin would need to be empirically determined. Based on the established SAR, it is plausible that this compound derivatives, particularly with additional activating groups like trimethoxy substitutions on the second phenyl ring, could also exhibit potent antitumor activity.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the antitumor efficacy of novel this compound derivatives, a series of in vitro and in vivo experiments are essential. The following section outlines the methodologies for key assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., doxorubicin or paclitaxel) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the this compound derivatives or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An inhibition of the fluorescence signal compared to the control indicates inhibition of tubulin polymerization.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and potential toxicity of lead compounds.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound and a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined dosing schedule.
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
The general workflow for evaluating the antitumor efficacy of this compound derivatives is depicted below.
Caption: Experimental workflow for evaluating antitumor efficacy.
Conclusion and Future Directions
The collective evidence strongly suggests that 2-aminobenzophenone derivatives represent a highly promising class of antitumor agents, with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. While direct experimental data on this compound derivatives is not yet widely available, the established structure-activity relationships for this class of compounds provide a solid foundation for their further investigation. Their potential for potent cytotoxicity against a range of cancer cell lines, coupled with a mechanism that targets the fundamental process of cell division, makes them compelling candidates for drug development.
Future research should focus on the synthesis and comprehensive evaluation of a library of this compound derivatives, exploring various substitution patterns on the second phenyl ring to optimize potency and drug-like properties. In vivo studies will be critical to ascertain their therapeutic window and overall potential as clinically viable antitumor agents. The insights gained from such studies will undoubtedly contribute to the advancement of novel and effective cancer therapies.
References
- Liou, J. P., Chang, C. W., Song, J. S., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(13), 2556-2562. [Link]
- The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. (n.d.). [Link]
- 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymeriz
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. National Institutes of Health. (n.d.). [Link]
- Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. PubMed. (n.d.). [Link]
- Kumazawa, E., Hirotani, K., Burford, S. C., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]
- Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolys
- Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog.
- Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymeriz
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. (n.d.). [Link]
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. (n.d.). [Link]
Sources
- 1. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylbenzophenone Analogs
In the intricate world of drug discovery, the benzophenone scaffold stands as a privileged structure, a versatile molecular framework that has given rise to a multitude of biologically active compounds. Among these, the 2-aminobenzophenone core is of particular interest, serving as a key precursor to the renowned 1,4-benzodiazepines, a class of drugs that have profoundly impacted the treatment of anxiety, insomnia, and seizure disorders. This guide delves into the nuanced world of the structure-activity relationship (SAR) of 2-amino-4-methylbenzophenone analogs, offering a comparative analysis of how subtle molecular modifications can dramatically influence biological activity.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a compilation of data, but a deeper understanding of the rationale behind analog design, the experimental methodologies used for their evaluation, and the mechanistic underpinnings of their activity.
The this compound Core: A Foundation for CNS Activity
The this compound molecule, in its own right, is a relatively simple structure. However, its true potential lies in its capacity for chemical modification at several key positions. These modifications allow for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn govern its interaction with biological targets. While derivatives of this scaffold have been investigated for a range of activities including anti-inflammatory and anticancer effects, a significant body of research points towards their potential as modulators of the central nervous system (CNS).[1] This is largely due to their structural resemblance to benzodiazepines, which famously exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[2][3]
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. Benzodiazepines and related compounds bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to sedation, anxiolysis, and anticonvulsant effects.[3][4] This guide will therefore focus on the SAR of this compound analogs in the context of their potential activity as GABA-A receptor modulators.
A Comparative Analysis of Structural Modifications
To understand the SAR of this compound analogs, we will explore a systematic, albeit hypothetical, series of modifications to the parent structure. The following sections will compare the anticipated impact of these changes on binding affinity for the GABA-A receptor, presented as the inhibitory constant (Ki). Lower Ki values indicate higher binding affinity.
Substitution on the 4-Methylphenyl Ring (Ring A)
The substitutions on the phenyl ring bearing the amino and methyl groups can significantly influence the electronic properties and steric profile of the molecule.
| Compound ID | R1 | R2 | R3 | Hypothetical Ki (nM) | Rationale for Activity |
| 1 (Parent) | H | H | H | 500 | Baseline activity of the core scaffold. |
| 2a | F | H | H | 250 | Electron-withdrawing group at the 5-position can enhance binding through favorable electronic interactions. |
| 2b | Cl | H | H | 150 | Increased lipophilicity and electron-withdrawing character of chlorine often improves potency. |
| 2c | NO2 | H | H | 800 | A strongly deactivating nitro group may be too bulky or electronically unfavorable for the binding pocket. |
| 2d | H | OCH3 | H | 600 | An electron-donating methoxy group at the 6-position may introduce steric hindrance. |
| 2e | H | H | Br | 100 | A halogen at the 3-position can introduce a favorable interaction point and increase lipophilicity. |
Key Insight: Small, electron-withdrawing substituents at the 5- and 3-positions of Ring A appear to be beneficial for activity, likely by modulating the pKa of the 2-amino group and influencing its hydrogen bonding capacity.
Substitution on the Phenyl Ring (Ring B)
Modifications to the second phenyl ring explore the interactions with a different region of the receptor binding pocket.
| Compound ID | R4 | R5 | R6 | Hypothetical Ki (nM) | Rationale for Activity |
| 1 (Parent) | H | H | H | 500 | Baseline activity. |
| 3a | 4'-F | H | H | 300 | A para-fluoro substituent is a common modification that can improve metabolic stability and binding. |
| 3b | 4'-Cl | H | H | 200 | Similar to fluoro, a chloro group at the para position enhances lipophilicity and can form halogen bonds. |
| 3c | 4'-OCH3 | H | H | 700 | The bulk and electronic properties of a methoxy group at this position may be detrimental to binding. |
| 3d | 2'-Cl | H | H | 900 | Ortho substitution often introduces significant steric clash, disrupting the optimal binding conformation. |
| 3e | H | 3',4'-diCl | H | 80 | Dichlorination can significantly increase lipophilicity and provide multiple points of interaction. |
Key Insight: Substitution at the para-position of Ring B is generally well-tolerated and can enhance potency, particularly with halogens. Ortho substitution is typically detrimental.
Modification of the 2-Amino Group
The 2-amino group is a critical pharmacophoric element, likely involved in hydrogen bonding with the receptor.
| Compound ID | R-NH- | Hypothetical Ki (nM) | Rationale for Activity |
| 1 (Parent) | -NH2 | 500 | Primary amine provides key hydrogen bond donor interactions. |
| 4a | -NHCH3 | 1000 | N-methylation can disrupt the hydrogen bonding network and introduce steric hindrance. |
| 4b | -N(CH3)2 | >5000 | Di-methylation further exacerbates the negative effects of N-alkylation. |
| 4c | -NHC(O)CH3 | >10000 | Acylation significantly reduces the basicity of the nitrogen and alters its hydrogen bonding properties, abolishing activity. |
Key Insight: A primary, unsubstituted 2-amino group is crucial for maintaining high affinity, highlighting its role as a key hydrogen bond donor.
Bioisosteric Replacement of the Ketone Moiety
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[5][6] Here, we explore the replacement of the carbonyl group.
| Compound ID | Bioisostere | Hypothetical Ki (nM) | Rationale for Activity |
| 1 (Parent) | C=O | 500 | The ketone acts as a hydrogen bond acceptor and a conformational linker. |
| 5a | C=N-OH (Oxime) | 800 | An oxime can mimic the hydrogen bond accepting properties but alters the geometry. |
| 5b | CH-OH (Alcohol) | 2000 | Reduction to the alcohol changes the planarity and electronic nature of the linker. |
| 5c | C=S (Thioketone) | 600 | A thioketone is a close bioisostere but has different hydrogen bonding capabilities and reactivity. |
Key Insight: The carbonyl group appears to be a highly optimized linker, and its replacement with other functionalities generally leads to a decrease in activity, emphasizing its importance in maintaining the correct conformation for receptor binding.
Experimental Protocols for SAR Elucidation
To generate the type of data presented above, a series of standardized in vitro assays are employed. The following are representative protocols for the key experiments.
General Synthetic Procedure for this compound Analogs
A common and versatile method for the synthesis of substituted 2-aminobenzophenones is the Friedel-Crafts acylation.
Step-by-step Methodology:
-
Protection of the Amino Group: The starting aniline (e.g., 3-methylaniline for the parent scaffold) is first protected, for example, by acetylation with acetic anhydride.
-
Friedel-Crafts Acylation: The protected aniline is then reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).
-
Deprotection: The resulting acetamidobenzophenone is deprotected, typically by acid or base hydrolysis, to yield the final 2-aminobenzophenone analog.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro GABA-A Receptor Binding Assay
This assay determines the binding affinity of the synthesized compounds for the benzodiazepine site on the GABA-A receptor.
Step-by-step Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Radioligand Binding: The membranes are incubated with a known radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds to a cell line, providing an initial indication of their therapeutic window.
Step-by-step Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or SH-SY5Y) is cultured in appropriate media in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Visualizing the Path to Potency
Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Logic of Analog Design
Caption: Systematic approach to analog design around the core scaffold.
Proposed Mechanism of Action at the GABA-A Receptor
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ch. 1: Nature and Effects Sedative-Hypnotics and CNS Depressants – SWK 5805: Theories and Biological Basis of Substance Misuse [ohiostate.pressbooks.pub]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Researcher's Guide to Differentiating 2-Amino-4-methylbenzophenone Isomers by Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of chemical isomers is a cornerstone of quality control, reaction monitoring, and regulatory compliance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-4-methylbenzophenone and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques.
This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, providing field-proven experimental protocols to ensure that the data you acquire is both accurate and reproducible.
The Challenge: Distinguishing Key Isomers
The focus of this guide is to differentiate this compound from its closely related isomers, which can be common byproducts or alternative synthetic targets. The relative positions of the amino (-NH₂), methyl (-CH₃), and benzoyl (-C(O)Ph) groups on the aniline ring create distinct electronic environments that serve as fingerprints for spectroscopic analysis.
Isomers Under Investigation:
-
Isomer A: this compound
-
Isomer B: 4-Amino-2-methylbenzophenone
-
Isomer C: 3-Amino-4-methylbenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for the structural elucidation of these isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is uniquely dictated by the positions of the electron-donating (-NH₂, -CH₃) and electron-withdrawing (-C=O) groups.
¹H NMR Comparative Analysis
The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum provides the most salient information. The electron-donating amino group strongly shields ortho and para protons, causing upfield shifts (lower ppm values), while the electron-withdrawing carbonyl group deshields ortho protons, causing downfield shifts.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Isomer A (2-NH₂, 4-CH₃) | Isomer B (4-NH₂, 2-CH₃) | Isomer C (3-NH₂, 4-CH₃) | Rationale for Differentiation |
| -CH₃ | ~2.3 ppm | ~2.2 ppm | ~2.1 ppm | The steric and electronic environment around the methyl group causes slight variations in its chemical shift. |
| -NH₂ | ~5.8-6.2 ppm (broad) | ~4.0-4.5 ppm (broad) | ~3.8-4.2 ppm (broad) | The ortho-amino group in Isomer A may form an intramolecular hydrogen bond with the carbonyl oxygen, leading to a significant downfield shift and broadening. |
| Aromatic H (Substituted Ring) | ~6.5-7.4 ppm | ~6.5-7.6 ppm | ~6.7-7.2 ppm | Isomer A: Expect three distinct signals, with the proton ortho to the amino group being the most upfield. Isomer B: The protons ortho to the amino group will be significantly shielded. Isomer C: The proton between the amino and methyl groups will show a unique splitting pattern and chemical shift. |
| Aromatic H (Unsubstituted Ring) | ~7.4-7.8 ppm | ~7.4-7.8 ppm | ~7.4-7.8 ppm | The signals from the unsubstituted phenyl ring will be similar across all isomers, typically appearing as multiplets corresponding to the ortho, meta, and para protons.[1][2][3] |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is critical for obtaining comparable data.[4][5][6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzophenone isomer and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[5][7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4][7]
-
Instrumentation: Use an NMR spectrometer operating at a minimum frequency of 300 MHz.[7]
-
¹H NMR Acquisition:
-
Acquire data at ambient probe temperature.
-
Use a spectral width of approximately -1 to 9 ppm.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of aromatic protons for accurate integration.[6]
-
Accumulate a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width from 0 to 220 ppm.
-
Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is excellent for identifying the key functional groups. While all isomers will show characteristic absorptions for N-H, C=O, and C-H bonds, the precise frequencies of these vibrations are influenced by the electronic effects of neighboring substituents.
Comparative IR Data (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Isomer A (2-NH₂, 4-CH₃) | Expected Wavenumber (cm⁻¹) for Isomer B (4-NH₂, 2-CH₃) | Expected Wavenumber (cm⁻¹) for Isomer C (3-NH₂, 4-CH₃) | Causality of Differences |
| N-H Stretch (Amine) | ~3350-3450 (two bands) | ~3350-3480 (two bands) | ~3340-3470 (two bands) | The position and potential for hydrogen bonding can slightly alter the stretching frequencies.[8] |
| C=O Stretch (Carbonyl) | ~1630-1645 | ~1640-1655 | ~1645-1660 | Isomer A: Intramolecular H-bonding between the ortho-amino group and the carbonyl weakens the C=O bond, shifting its absorption to a lower frequency (a significant marker). Isomers B & C: The carbonyl frequency will be higher as it is less affected by direct resonance or H-bonding from the amino group.[9] |
| C-N Stretch | ~1250-1340 | ~1250-1340 | ~1250-1340 | Subtle shifts may be observed due to the different substitution patterns. |
| Aromatic C-H Bending (Out-of-Plane) | ~700-900 | ~700-900 | ~700-900 | The pattern of bands in this region can be diagnostic of the substitution pattern on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and simple method for analyzing solid samples.[6]
Step-by-Step Methodology:
-
Instrument Background: Record a background spectrum on the clean, unobstructed ATR crystal. This corrects for atmospheric CO₂ and H₂O, as well as any intrinsic instrumental signals.[6]
-
Sample Application: Place a small amount of the solid isomer powder directly onto the diamond ATR crystal.[10]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[6][10]
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000–400 cm⁻¹.[11] Co-add a minimum of 32 scans to improve the signal-to-noise ratio.[6]
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. The wavelength of maximum absorption (λₘₐₓ) is affected by the extent of conjugation and the electronic nature of the substituents.[12]
Expected UV-Vis Absorption Maxima (λₘₐₓ)
| Isomer | Expected λₘₐₓ (in Ethanol) | Rationale |
| Isomer A (2-NH₂, 4-CH₃) | ~380-400 nm | The ortho-amino group's ability to form an intramolecular hydrogen bond and its direct electronic interaction with the carbonyl group creates a more extended conjugated system, resulting in a significant red shift (shift to longer wavelength) compared to the other isomers.[13] |
| Isomer B (4-NH₂, 2-CH₃) | ~330-350 nm | The para-amino group provides strong resonance donation to the carbonyl, leading to a significant λₘₐₓ. The ortho-methyl group may cause a slight steric hindrance, potentially twisting the ring and slightly reducing the full extent of conjugation compared to an unhindered analogue. |
| Isomer C (3-NH₂, 4-CH₃) | ~310-330 nm | The meta-amino group cannot extend conjugation with the carbonyl group through resonance. Its electron-donating effect is primarily inductive, leading to a smaller bathochromic shift and the lowest λₘₐₓ among the three isomers. |
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure stable output.[14]
-
Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.[14]
-
Sample Preparation: Prepare a dilute stock solution of the isomer. Serially dilute this stock to a concentration that gives a maximum absorbance reading between 0.1 and 1.0 AU, which is the optimal range for accuracy.[7]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (auto-zero) across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
While all three isomers have the same nominal mass, High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. More importantly, the fragmentation patterns generated under electron ionization (EI-MS) can be used for differentiation.[15][16] The stability of the resulting fragment ions will differ based on the initial positions of the substituents.
Expected Mass Spectrometry Data
| Parameter | Isomer A (2-NH₂, 4-CH₃) | Isomer B (4-NH₂, 2-CH₃) | Isomer C (3-NH₂, 4-CH₃) |
| Molecular Ion [M]⁺˙ | m/z 211 | m/z 211 | m/z 211 |
| Key Fragment Ion 1 | m/z 194 [M-NH₃]⁺˙ | m/z 196 [M-CH₃]⁺ | m/z 196 [M-CH₃]⁺ |
| Key Fragment Ion 2 | m/z 105 [C₆H₅CO]⁺ | m/z 105 [C₆H₅CO]⁺ | m/z 105 [C₆H₅CO]⁺ |
| Key Fragment Ion 3 | m/z 120 [H₂NC₆H₃(CH₃)CO]⁺ | m/z 120 [H₂NC₆H₃(CH₃)CO]⁺ | m/z 120 [H₂NC₆H₃(CH₃)CO]⁺ |
| Distinguishing Features | The ortho-effect in Isomer A can lead to unique fragmentation pathways, such as the loss of NH₃, which may be less favorable in the other isomers. The relative intensities of common fragments (like the loss of the methyl group) will vary. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[7]
-
Ionization: Bombard the vaporized sample molecules with a standard 70 eV electron beam to induce ionization and fragmentation.[7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Workflow and Data Integration
Effective isomer identification relies on the synergistic use of these techniques. No single method should be used in isolation. The following workflow illustrates a logical approach to analysis.
Caption: Integrated workflow for the spectroscopic identification of aminomethylbenzophenone isomers.
Conclusion
The differentiation of this compound and its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data through the unique chemical shifts and splitting patterns of the aromatic protons. However, FTIR serves as an excellent rapid screening tool, with the carbonyl stretching frequency of the 2-amino isomer being a particularly strong diagnostic marker due to intramolecular hydrogen bonding. UV-Vis spectroscopy corroborates these findings by highlighting differences in the conjugated systems, while mass spectrometry confirms the molecular weight and offers supplementary structural clues through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers can confidently and accurately identify their target compound.
References
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. Sample preparation for FT-IR.
- LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
- FitForThem. Characterization of some isomeric benzophenones by their mass spectra.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
- MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.
- PubChem. 2-Amino-4'-methylbenzophenone.
- The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Scribd. Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives.
- ACS Publications. NMR Guidelines for ACS Journals.
- ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
- National Institute of Standards and Technology. Benzophenone - the NIST WebBook.
- National Institutes of Health. This compound | C14H13NO | CID 78651 - PubChem.
- Western University. NMR Sample Preparation.
- PubChem. 4-Aminobenzophenone.
- Bruker. Quantitative NMR Spectroscopy.
- SpectraBase. This compound - Optional[13C NMR] - Spectrum.
- SpectraBase. This compound - Optional[FTIR] - Spectrum.
- ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- SpectraBase. 4-Amino-benzophenone.
- National Institute of Standards and Technology. Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook.
- SpectraBase. 4-Amino-benzophenone - Optional[1H NMR] - Spectrum.
- SpectraBase. 3'-Amino-4'-methoxyacetophenone.
- National Institute of Standards and Technology. 4-Amino-3-methylbenzoic acid - the NIST WebBook.
- PubChem. 4-Methylbenzophenone.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Methylbenzophenone(131-58-8) 1H NMR [m.chemicalbook.com]
- 3. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Characterization of some isomeric benzophenones by their mass spectra [fitforthem.unipa.it]
- 16. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Purification Methods for Aminobenzophenones
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount. Aminobenzophenones are a critical class of compounds, serving as precursors to a wide array of pharmaceuticals, including the benzodiazepine family of drugs.[1][2][3] The presence of impurities can lead to unwanted side reactions, diminished yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts.[1] Therefore, the selection of an appropriate purification method is a critical decision in the synthetic workflow, directly impacting the quality, cost, and timeline of drug development projects.
This guide provides an in-depth comparison of the most common and effective methods for purifying aminobenzophenones: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as purity, yield, scalability, and cost-effectiveness.
The Imperative of Purity in Aminobenzophenone Synthesis
The synthesis of aminobenzophenones, often achieved through methods like Friedel-Crafts acylation, can result in a crude product containing a variety of impurities.[2][4] These can include unreacted starting materials (e.g., anthranilic acid derivatives), byproducts from side reactions (such as the formation of sulfones), and residual solvents.[4][5] The structural similarity between the desired aminobenzophenone and some of these impurities can present a significant purification challenge. A robust purification strategy is therefore not just a matter of good laboratory practice but a necessity for ensuring the reliability and reproducibility of subsequent synthetic steps and the safety of the final pharmaceutical product.[1]
Comparative Analysis of Purification Methodologies
The choice of purification method is a multi-faceted decision that depends on the specific requirements of the project, including the scale of the synthesis, the desired final purity, and available resources. The following sections provide a detailed examination of three widely used techniques.
Recrystallization: The Classic Approach to Bulk Purification
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[6] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have either very high or very low solubility.[7] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the mother liquor.[6]
Causality Behind Experimental Choices in Recrystallization
The success of recrystallization hinges on the judicious selection of the solvent. An ideal solvent will exhibit a steep solubility curve for the aminobenzophenone, meaning it dissolves a large amount when hot and a small amount when cold. This maximizes the recovery of the purified product. For aminobenzophenones, a common and effective solvent system is a mixture of ethanol and water.[4] The aminobenzophenone is typically more soluble in ethanol, while the addition of water as an anti-solvent at elevated temperatures helps to create a saturated solution that will yield crystals upon cooling.
The rate of cooling is another critical parameter. Slow cooling allows for the formation of large, well-defined crystals, which are generally purer as the slow growth of the crystal lattice provides sufficient time for the exclusion of impurity molecules.[7] Rapid cooling can trap impurities within the crystal structure.
Experimental Protocol: Recrystallization of 2-Aminobenzophenone from Ethanol/Water
This protocol is a standard procedure for the purification of 2-aminobenzophenone.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminobenzophenone in a minimal amount of hot 95% ethanol. Heat the mixture gently on a hot plate to facilitate dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Induce Saturation: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Further cooling in an ice-water bath can maximize crystal formation.[6][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
Column Chromatography: For High-Resolution Separation
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[9] For aminobenzophenones, silica gel is a commonly used stationary phase. The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the polar silica gel and thus elute later, while less polar compounds will travel through the column more quickly with a less polar mobile phase.[10]
Causality Behind Experimental Choices in Column Chromatography
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired compound between 0.25 and 0.35, is a good starting point for column chromatography.[10] For aminobenzophenones, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or ether is often effective.[11][12]
A significant challenge in the purification of aminobenzophenones by silica gel chromatography is the basicity of the amino group. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing peak tailing and potential degradation of the compound.[10][13] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent to neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved recovery.[10][13]
Experimental Protocol: Column Chromatography of 2-Aminobenzophenone
This protocol describes a typical procedure for purifying 2-aminobenzophenone using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude 2-aminobenzophenone in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the initial, low-polarity eluent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 2% to 20%) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2-aminobenzophenone.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Preparative HPLC: The Ultimate in Purity
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify significant quantities of a target compound from a mixture.[14] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[15] For aminobenzophenones, reverse-phase HPLC is a common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[16]
Causality Behind Experimental Choices in Preparative HPLC
The primary advantage of preparative HPLC is its exceptional resolving power, which allows for the separation of closely related impurities that may be difficult to remove by other methods. The method development for preparative HPLC often starts at the analytical scale to optimize the separation conditions, which are then scaled up.[15][16]
The choice of mobile phase modifiers is crucial for achieving sharp peaks and good resolution. For aminobenzophenones, which are basic, using a mobile phase with a slightly acidic pH (e.g., by adding formic acid or phosphoric acid) can protonate the amine group, leading to better peak shape and retention on a reverse-phase column.[16]
Experimental Protocol: Preparative HPLC of 2-Aminobenzophenone
The following is a general protocol for the purification of 2-aminobenzophenone by reverse-phase preparative HPLC.
-
Method Development (Analytical Scale): Develop a separation method on an analytical C18 HPLC column. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[16]
-
Scale-Up: Scale up the analytical method to a preparative C18 column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude 2-aminobenzophenone in the initial mobile phase composition.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure 2-aminobenzophenone, often triggered by a UV detector.
-
Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Performance Benchmarking
The selection of the optimal purification method requires a careful evaluation of various performance parameters. The following table provides a comparative summary of recrystallization, column chromatography, and preparative HPLC for the purification of aminobenzophenones.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Typical Purity | Good to Excellent (>98%) | Excellent (>99%) | Highest (>99.5%) |
| Typical Yield | Moderate to Good (50-90%)[4] | Good to Excellent (80-95%)[12] | Good (70-90%) |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to hundreds of grams) | Moderate (milligrams to grams) |
| Cost | Low | Moderate | High |
| Time | Moderate | High | Moderate to High |
| Solvent Consumption | Moderate | High | High |
| Ideal For | Bulk purification of relatively clean crude product. | High-resolution separation of complex mixtures. | Final polishing step for very high purity; separation of challenging impurities. |
Purity Analysis: The Self-Validating System
Regardless of the purification method employed, the final purity of the aminobenzophenone must be rigorously assessed. A multi-technique approach is often the most comprehensive.[1]
-
High-Performance Liquid Chromatography (HPLC): A robust method for routine purity assessment and impurity profiling.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity determination (qHNMR) against a certified internal standard.[1][17][18] ¹H NMR spectra of 2-aminobenzophenone and 4-aminobenzophenone are well-documented and can be used for comparison.[19][20]
Conclusion: A Strategic Approach to Purification
The purification of aminobenzophenones is a critical step in the synthesis of many important pharmaceutical compounds. There is no single "best" method; the optimal choice depends on a strategic evaluation of the project's specific needs.
-
Recrystallization is a cost-effective and scalable method, ideal for purifying large quantities of material where the impurity profile is not overly complex.
-
Column chromatography offers higher resolution and is well-suited for purifying moderately complex mixtures at the lab scale.
-
Preparative HPLC provides the highest level of purity and is invaluable for the final purification of drug candidates or for separating particularly challenging impurities, albeit at a higher cost and lower throughput.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the production of high-purity aminobenzophenones, thereby safeguarding the quality and integrity of their downstream applications.
References
- Raja, E. K., & Klumpp, D. A. (2011). A new synthesis of 2-aminobenzophenones. Tetrahedron, 67(25), 4494-4497. ()
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. ()
- SIELC Technologies. Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column. ()
- Organic Syntheses. 2-aminobenzophenone. ()
- HBCSE.
- University of California, Los Angeles.
- Guidechem. What is the synthesis route of 2-Aminobenzophenone?. ()
- University of Colorado Boulder.
- BenchChem. (2025).
- ResearchGate. Solubility of p ABA in several solvents. ()
- Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ()
- Agilent Technologies.
- American Chemical Society. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. ()
- MicroCombiChem GmbH.
- Teledyne LABS.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis. ()
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ()
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of 4-Aminobenzoyl Chloride Reaction Products. ()
- Ardena.
- ChemicalBook. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum. ()
- ChemicalBook. 4-Aminobenzophenone(1137-41-3) 1H NMR spectrum. ()
- Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-aminobenzophenones. ()
- Google Patents.
- Google Patents.
- ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ()
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. ()
- The Royal Society of Chemistry.
- Journal of Emerging Technologies and Innovative Research. (2021).
- Biotage. (2023, February 10).
- National Center for Biotechnology Information. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. ()
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. ()
- National Institutes of Health. (n.d.). Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. PubMed Central. ()
- Sigma-Aldrich. Solvent Miscibility Table. ()
- University of Rochester. Solvents and Polarity. ()
- Sigma-Aldrich. (2022, September 8). Properties of Common Organic Solvents. ()
- Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Home Page [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. biotage.com [biotage.com]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. lcms.cz [lcms.cz]
- 16. Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminobenzophenone(2835-77-0) 1H NMR [m.chemicalbook.com]
- 20. 4-Aminobenzophenone(1137-41-3) 1H NMR spectrum [chemicalbook.com]
Guide to Precursor Selection: 2-Amino-4-methylbenzophenone vs. 2-Amino-4-chlorobenzophenone
An In-Depth Comparative Analysis for Synthetic Chemists
In the synthesis of complex heterocyclic systems, particularly in pharmaceutical development, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and the properties of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two common precursors: 2-Amino-4-methylbenzophenone and 2-Amino-4-chlorobenzophenone. We will analyze their chemical properties, reactivity, and performance in a key synthetic application to help researchers make informed decisions.
Both molecules are derivatives of 2-aminobenzophenone, a crucial synthon for producing a wide range of heterocyclic compounds, including quinolines, acridones, and most notably, 1,4-benzodiazepines.[1][2] The primary distinction lies in the substituent at the 4-position of the aminophenyl ring: an electron-donating methyl group versus an electron-withdrawing chloro group. This seemingly small difference has significant implications for the reactivity of the molecule.
At a Glance: Precursor Comparison
| Feature | This compound | 2-Amino-4-chlorobenzophenone |
| Primary Synthetic Use | Precursor for 7-methyl substituted heterocycles. | Precursor for 7-chloro substituted heterocycles, including many classic benzodiazepines like Diazepam.[3] |
| Key Structural Feature | Electron-donating methyl group at the 4-position. | Electron-withdrawing chloro group at the 4-position. |
| Reactivity of Amino Group | Enhanced nucleophilicity due to the +I (inductive) effect of the methyl group. | Reduced nucleophilicity due to the -I effect of the chlorine atom. |
| Expected Reaction Rate | Generally faster in nucleophilic reactions such as acylation. | Generally slower in nucleophilic reactions compared to the methyl analogue. |
Physicochemical Properties: Impact on Experimental Design
The physical properties of a precursor can influence handling, solvent selection, and purification methods. A lower melting point, for instance, can simplify dissolution at moderate temperatures.
| Property | This compound | 2-Amino-4-chlorobenzophenone |
| Molecular Formula | C₁₄H₁₃NO[4] | C₁₃H₁₀ClNO[5] |
| Molecular Weight | 211.26 g/mol [4] | 231.68 g/mol [5] |
| Melting Point | 65-66 °C[6][7] | ~120 °C[8] |
| Appearance | Yellow fine crystalline powder[9] | Crystalline solid[10] |
The significantly lower melting point of this compound suggests it may require less energy to dissolve in common organic solvents, potentially allowing for milder reaction conditions.
The Decisive Factor: Electronic Effects on Reactivity
The core difference in the utility of these precursors stems from the electronic nature of the methyl versus the chloro substituent. These effects directly modulate the nucleophilicity of the 2-amino group, which is the primary site of reaction in many synthetic pathways, such as the initial acylation step in benzodiazepine synthesis.[11]
-
This compound: The methyl group is an electron-donating group (EDG) primarily through the inductive effect (+I). It pushes electron density into the aromatic ring, which in turn increases the electron density on the nitrogen atom of the amino group. This enhanced electron density makes the amine a stronger nucleophile, poised to react more readily with electrophiles.
-
2-Amino-4-chlorobenzophenone: The chlorine atom is an electron-withdrawing group (EWG) through its strong inductive effect (-I), pulling electron density away from the aromatic ring. While it does have a weak, opposing electron-donating resonance effect (+M), the inductive effect is dominant in this context. The net result is a decrease in electron density on the nitrogen atom, rendering the amino group less nucleophilic and therefore less reactive towards electrophiles compared to its methyl-substituted counterpart.
This difference in nucleophilicity is not merely theoretical; it has direct consequences on reaction kinetics. For a standard acylation reaction, one can confidently predict that this compound will react faster or under milder conditions than 2-Amino-4-chlorobenzophenone.
Caption: Electronic influence of substituents on the amino group's reactivity.
Comparative Synthesis: Acylation Protocol
To provide a practical comparison, we outline a standard protocol for the acylation of the amino group with chloroacetyl chloride, a common first step in the synthesis of many benzodiazepines.[12] This protocol is designed as a self-validating system, with a clear checkpoint for monitoring reaction completion.
Experimental Workflow
Caption: General workflow for the acylation of 2-aminobenzophenones.
Step-by-Step Methodology
This protocol is adapted for a 0.01 mol scale synthesis.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the chosen 2-aminobenzophenone precursor (0.01 mol) in 20 mL of toluene.
-
For this compound: 2.11 g.
-
For 2-Amino-4-chlorobenzophenone: 2.32 g.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 5–10 °C.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in 2 mL of toluene dropwise from the dropping funnel over 15 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material on a silica gel plate. The disappearance of the starting material spot indicates the completion of the reaction.
-
Expected Observation: Due to higher nucleophilicity, the reaction with this compound is expected to reach completion faster than the reaction with 2-Amino-4-chlorobenzophenone.
-
-
Workup: Once the reaction is complete, evaporate the toluene under reduced pressure to obtain the crude product.
-
Purification: Add 10 mL of ethanol to the crude solid and stir the slurry at room temperature for 20 hours. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the purified 2-(chloroacetamido)-benzophenone derivative.
Downstream Implications and Final Product
The choice of precursor directly defines a key substituent in the final molecule. In the context of benzodiazepine synthesis, using this compound leads to a 7-methyl substituted benzodiazepine, while 2-Amino-4-chlorobenzophenone yields a 7-chloro substituted product. This is a crucial distinction, as the nature and position of substituents on the benzodiazepine scaffold are primary determinants of its pharmacological activity, including its binding affinity to the GABA-A receptor, potency, and metabolic profile.[11]
For example, many historically significant benzodiazepines, such as Diazepam and Lorazepam, feature a 7-chloro substituent, making 2-Amino-5-chlorobenzophenone or its 4-chloro isomer indispensable for their synthesis.[3][13] Conversely, if the goal is to develop novel analogues where a methyl group is desired at this position for specific structure-activity relationship (SAR) studies, this compound is the required precursor.
Conclusion: A Goal-Oriented Decision
The question of whether this compound is a "better" precursor than 2-Amino-4-chlorobenzophenone is entirely dependent on the synthetic objective.
-
For Reactivity and Speed: If the synthetic target allows for a methyl substituent and the primary goal is a faster reaction that may proceed under milder conditions, This compound is superior due to the enhanced nucleophilicity of its amino group.
-
For Specific Pharmacological Targets: If the goal is to synthesize established 7-chloro-benzodiazepines or other heterocycles where a chlorine atom is a required part of the final structure's pharmacophore, then 2-Amino-4-chlorobenzophenone is the only viable choice.
Ultimately, the selection is not a matter of general performance but of strategic alignment with the goals of the drug discovery or chemical synthesis program. For synthesizing a wide array of established APIs, the chloro-substituted precursor is more common, but for creating new chemical entities or specific analogues, the methyl-substituted precursor offers different reactivity and a distinct structural contribution.
References
- Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08.
- Reeder, E., & Sternbach, L. H. (1998). Synthesis of benzodiazepines (U.S. Patent No. 5,466,799A). U.S.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone m.
- PubChem. (n.d.). This compound.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
- Chemsrc. (2025). This compound | CAS#:4937-62-6.
- Larock, R. C., & Dong, X. (2009). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 11(15), 3417–3419.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
- precisionFDA. (n.d.). 2-AMINO-4-CHLOROBENZOPHENONE.
- SIELC Technologies. (2018). 2-Amino-4'-chlorobenzophenone.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- Kumar, A., & Kumar, S. (2018). Synthetic Methodologies and Biological Activities of 2-Aminobenzophenone and its Derivatives: A Mini-Review. Asian Journal of Organic & Medicinal Chemistry, 3(1), 1-10.
- PubChem. (n.d.). 2-Amino-4'-fluorobenzophenone.
- Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof (U.S. Patent No. 3,136,815A). U.S.
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 4. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 2-氨基-4-甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of 2-Amino-4-methylbenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous evaluation of a compound's specificity is paramount. While a molecule may exhibit high affinity for its intended therapeutic target, its interactions with other biological macromolecules can lead to unforeseen off-target effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Amino-4-methylbenzophenone derivatives, a class of compounds with a versatile scaffold utilized in the synthesis of various biologically active molecules.
This document moves beyond a mere listing of protocols. It delves into the rationale behind experimental design, the interpretation of comparative data, and the visualization of complex biological interactions. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to conduct self-validating cross-reactivity studies, ensuring the scientific rigor of your drug development programs.
The Significance of Cross-Reactivity Profiling
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities, from anticancer to anti-inflammatory effects.[1] Derivatives of 2-aminobenzophenone, in particular, serve as crucial synthons for various heterocyclic systems with therapeutic potential. However, the structural features that make this scaffold so versatile also render its derivatives susceptible to binding to multiple targets.
Understanding the cross-reactivity profile of this compound derivatives is critical for:
-
Predicting Off-Target Effects: Identifying potential interactions with unintended receptors, enzymes, or ion channels can preempt adverse drug reactions.
-
Ensuring Therapeutic Safety: A thorough understanding of a compound's selectivity is a cornerstone of preclinical safety assessment.
-
Validating Experimental Results: Ensuring that an observed biological effect is due to the intended target engagement and not an artifact of off-target activity is crucial for reliable research.
To illustrate a robust cross-reactivity assessment, this guide will utilize a hypothetical library of this compound derivatives. These derivatives feature systematic structural modifications to explore how different functional groups influence binding selectivity.
Table 1: Hypothetical Library of this compound Derivatives for Cross-Reactivity Analysis
| Compound ID | Compound Name | Chemical Structure | Purpose of Inclusion |
| REF-01 | This compound | (Structure of this compound) | Reference Compound |
| DER-02 | 2-Amino-4-methyl-4'-chlorobenzophenone | (Structure with a chloro group at the 4' position) | Assess the effect of an electron-withdrawing group. |
| DER-03 | 2-Amino-4-methyl-4'-methoxybenzophenone | (Structure with a methoxy group at the 4' position) | Assess the effect of an electron-donating group. |
| DER-04 | 2-Amino-4-methyl-3'-nitrobenzophenone | (Structure with a nitro group at the 3' position) | Evaluate the impact of a bulky, electron-withdrawing group at a different position. |
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach employing a combination of biochemical and cell-based assays is essential for a comprehensive cross-reactivity profile.
Competitive Binding Assays
Competitive binding assays are a fundamental tool for determining the relative affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[2]
Objective: To quantify the binding affinity (Ki) of the this compound derivatives for a primary target and a panel of potential off-targets.
Experimental Workflow:
Figure 1: Workflow for a competitive binding assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the target receptor in an appropriate assay buffer.
-
Prepare a stock solution of a high-affinity, labeled ligand (e.g., fluorescently tagged) for the target receptor. The concentration of the labeled ligand should ideally be at or below its Kd for the receptor.[2]
-
Prepare serial dilutions of the this compound derivatives (REF-01, DER-02, DER-03, DER-04) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the target receptor, labeled ligand, and varying concentrations of the test compounds.
-
Include control wells:
-
Maximum binding: Receptor + labeled ligand (no competitor).
-
Non-specific binding: Receptor + labeled ligand + a high concentration of an unlabeled known binder.
-
Background: Buffer only.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Detection:
-
Measure the signal from the labeled ligand using a suitable plate reader (e.g., fluorescence polarization, FRET, or radioactivity).
-
-
Data Analysis:
-
Subtract the background and non-specific binding signals.
-
Plot the percentage of labeled ligand displaced against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).[2]
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[3]
-
Enzyme Inhibition Assays
For targets that are enzymes, direct measurement of the inhibition of catalytic activity provides a functional assessment of cross-reactivity.
Objective: To determine the IC50 values of the this compound derivatives against a primary enzyme target and a panel of off-target enzymes.
Experimental Workflow:
Figure 2: Workflow for an enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable reaction buffer.
-
Prepare a stock solution of the enzyme's substrate. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[4]
-
Prepare serial dilutions of the this compound derivatives.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and varying concentrations of the test compounds.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include controls:
-
100% activity: Enzyme + substrate (no inhibitor).
-
0% activity: Substrate only (no enzyme).
-
-
-
Kinetic Measurement:
-
Measure the rate of product formation or substrate consumption over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric, or luminescent).[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to obtain the IC50 value.[4]
-
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context for assessing cross-reactivity by evaluating the effect of compounds on cellular pathways and functions.[6][7]
Objective: To assess the functional consequences of off-target engagement by the this compound derivatives in a cellular environment.
Types of Cell-Based Assays:
-
Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.[8]
-
Second Messenger Assays (e.g., cAMP, Calcium Flux): To assess effects on G-protein coupled receptors (GPCRs) and ion channels.[8]
-
Cell Viability/Cytotoxicity Assays: To identify non-specific toxic effects.[8]
Experimental Workflow (Example: Reporter Gene Assay):
Figure 3: Workflow for a cell-based reporter gene assay.
Detailed Protocol (Example: Luciferase Reporter Assay):
-
Cell Culture:
-
Plate cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to a specific signaling pathway.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives.
-
Include appropriate positive and negative controls.
-
-
Incubation:
-
Incubate the cells for a time that allows for transcription and translation of the reporter gene.
-
-
Cell Lysis and Signal Detection:
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability if necessary.
-
Plot the normalized signal against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Comparative Data Analysis
The following tables present hypothetical data from the cross-reactivity profiling of our this compound derivative library against a primary target (Kinase A) and two potential off-targets (Kinase B and GPCR X).
Table 2: Comparative Enzyme Inhibition Data (IC50, µM)
| Compound ID | Primary Target: Kinase A | Off-Target: Kinase B | Selectivity Ratio (Kinase B IC50 / Kinase A IC50) |
| REF-01 | 5.2 | 25.8 | 5.0 |
| DER-02 | 1.8 | 45.3 | 25.2 |
| DER-03 | 8.9 | 12.1 | 1.4 |
| DER-04 | 3.5 | >100 | >28.6 |
Table 3: Comparative Cell-Based Functional Data (IC50, µM) for GPCR X
| Compound ID | GPCR X Antagonism (Reporter Assay) |
| REF-01 | >50 |
| DER-02 | >50 |
| DER-03 | 8.7 |
| DER-04 | 35.2 |
Interpretation of Results
-
REF-01 (this compound): The reference compound shows moderate activity against the primary target, Kinase A, with a 5-fold selectivity over Kinase B. It has no significant activity at GPCR X.
-
DER-02 (4'-chloro derivative): The addition of an electron-withdrawing chloro group at the 4'-position significantly improves potency against Kinase A and enhances selectivity over Kinase B. This derivative remains inactive at GPCR X, suggesting a favorable cross-reactivity profile.
-
DER-03 (4'-methoxy derivative): The electron-donating methoxy group decreases potency against Kinase A and drastically reduces selectivity over Kinase B. Furthermore, this derivative exhibits off-target activity at GPCR X, indicating a poor cross-reactivity profile.
-
DER-04 (3'-nitro derivative): The bulky, electron-withdrawing nitro group at the 3'-position maintains good potency against Kinase A and shows excellent selectivity against Kinase B. While some weak off-target activity at GPCR X is observed, it is significantly less than that of DER-03.
Conclusion
This guide provides a comprehensive, albeit illustrative, framework for the systematic evaluation of the cross-reactivity of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can generate robust, comparative data to inform lead optimization and candidate selection. The hypothetical data presented herein underscores the profound impact that subtle structural modifications can have on a compound's selectivity profile. A rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of sound scientific research and the development of safer, more effective therapeutics.
References
- Oncolines B.V. (2024). Cell-Based Functional Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 527-536.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473.
- JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Colby, D. W., et al. (2004). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 261, 237-254.
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- Klumpp, C. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- Benchchem. (n.d.). Application Notes and Protocols: Enzyme Inhibition Kinetics of Pulchelloside I.
- Fernando, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Research, 216(Pt 2), 114569.
- Hughes, T. B., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 15(1), 224-234.
- Shapiro, A. B. (2015). Re: How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
- Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21383-21390.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Schlumpf, M., et al. (2004). Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens. Environmental Health Perspectives, 112(3), 348-354.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Ganesan, S., & D'Souza, C. (2025). Benzophenones: How ultraviolet filters can interfere with reproduction. Journal of Neuroendocrinology, 37(1), e13304.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Baumann, L. (2022). Is benzophenone safe in skin care? Part 1: Risks to humans. MDedge.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4'-methylbenzophenone m. PubChem.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2-Aminobenzophenone Derivatives: A Mini-Review.
- ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
- Chemsrc. (2025). This compound.
- Wang, Y., et al. (2022).
- Mayer, G., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 2(1), 169-178.
- CymitQuimica. (n.d.). 2-Amino-4-methyl-benzophenone.
- Uter, W., et al. (2001). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds.
- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Methylacetophenone Derivatives.
- Diva-portal.org. (n.d.). Immunological Cross-Reactivity.
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
A Comparative Guide to the Definitive Structural Confirmation of 2-Amino-4-methylbenzophenone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. 2-Amino-4-methylbenzophenone and its derivatives are a critical class of compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Their structural integrity directly impacts their chemical properties and biological activity. This guide provides an in-depth comparison of the three primary analytical techniques for the structural elucidation of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to empower you in selecting the most appropriate methodology for your research needs.
The Imperative of Structural Confirmation
A Comparative Overview of Analytical Techniques
The choice of analytical technique is contingent on the specific question being asked, the nature of the sample, and the desired level of structural detail. While each method provides unique insights, they also possess inherent limitations. A comprehensive understanding of their strengths and weaknesses is paramount for efficient and accurate structural characterization.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry in solution. | Non-destructive, provides detailed structural information in solution, versatile for studying dynamic processes. | Requires relatively large sample amounts, can be complex to interpret for highly substituted or polymeric materials. |
| Mass Spectrometry | Precise molecular weight and elemental composition, as well as fragmentation patterns that offer clues about the molecule's substructures. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis. | Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the "gold standard" for structural determination, offering a complete and unambiguous 3D structure. | Requires a high-quality single crystal, the solid-state conformation may not be representative of the solution-state conformation. |
In-Depth Analysis and Experimental Protocols
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton in Solution
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of each atom. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a wealth of information. For instance, the position of the amino group and the methyl group on the benzophenone core can be definitively assigned through the analysis of aromatic proton splitting patterns and nuclear Overhauser effect (NOE) experiments. Furthermore, the introduction of various substituents will induce predictable changes in the chemical shifts of nearby protons and carbons, allowing for the confirmation of their position and electronic effects.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a single 90° pulse, is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings are highly recommended.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule. For example, the aromatic protons will typically appear between 6.5 and 8.0 ppm, with splitting patterns indicative of their substitution pattern. The methyl protons will appear as a singlet around 2.3 ppm.
-
| Proton (¹H) | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| Aromatic H | 7.2 - 7.8 | Multiplet | 8H |
| Amino (NH₂) | ~4.5 | Broad Singlet | 2H |
| Methyl (CH₃) | ~2.3 | Singlet | 3H |
| Carbon (¹³C) | Chemical Shift (ppm, CDCl₃) |
| Carbonyl (C=O) | ~197 |
| Aromatic C | 115 - 150 |
| Methyl (CH₃) | ~21 |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Clues
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of this compound derivatives, MS provides two crucial pieces of information: the precise molecular weight, which helps to confirm the elemental composition, and the fragmentation pattern, which can provide valuable insights into the molecule's structure.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the molecular formula. The fragmentation pattern, generated by breaking the molecule apart in the mass spectrometer, can reveal characteristic losses of functional groups or substructures. For example, the cleavage of the bond between the carbonyl group and the aromatic rings is a common fragmentation pathway for benzophenones.
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). LC-MS is particularly useful for analyzing mixtures or for confirming the purity of the sample.
-
Acquire the mass spectrum in positive ion mode, as the amino group is readily protonated.
-
To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment. In this experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak ([M+H]⁺). Use this value to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Identify characteristic fragment ions and neutral losses to support the proposed structure. For instance, the loss of the phenyl group or the aminomethylphenyl group are expected fragmentations.
-
A common fragmentation pathway for benzophenones involves cleavage of the C-C bonds adjacent to the carbonyl group. For this compound, this would lead to the formation of characteristic fragment ions.
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-4-methylbenzophenone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates, the precise quantification of target molecules within complex reaction mixtures is paramount. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of 2-Amino-4-methylbenzophenone. Our focus is on providing not just protocols, but a rationale for methodological choices, ensuring scientific integrity and robust, reproducible results.
The Analytical Challenge: Why Specificity is Key
This compound is a key starting material in the synthesis of various pharmaceuticals.[1][2] Its synthesis, often involving methods like the Friedel-Crafts acylation, can result in a mixture containing the desired product, unreacted starting materials, and structurally similar by-products.[3][4] Therefore, the chosen analytical method must be highly specific to differentiate and accurately quantify this compound in the presence of these potential interferents.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a comparative overview of HPLC, GC-MS, and UV-Vis Spectroscopy for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5] | Separation of volatile compounds in the gas phase followed by mass-based detection.[6] | Measurement of light absorption by the analyte in a solution.[7] |
| Specificity | High; can resolve structurally similar compounds. | Very High; mass spectra provide structural confirmation. | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL range). | Very High (pg/mL to ng/mL range).[8] | Moderate (µg/mL range).[9] |
| **Linearity (R²) ** | Excellent (typically >0.999). | Excellent (typically >0.995).[10] | Good (typically >0.99).[9] |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 95-105%).[11] | Moderate to High (typically 95-105%, but matrix dependent).[9] |
| Precision (%RSD) | Excellent (typically <2%). | Excellent (typically <5%).[11] | Good (typically <5%). |
| Sample Throughput | High. | Moderate. | Very High. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Sample Preparation | Simple (dissolution and filtration). | May require derivatization for non-volatile analytes. | Simple (dissolution). |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse for routine quality control in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[12] For this compound, a reversed-phase HPLC method is ideal.
Caption: A generalized workflow for the HPLC-UV analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. For improved peak shape and resolution, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection should be performed at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity due to the combination of chromatographic separation and mass spectrometric detection.[14] It is particularly useful for identifying and quantifying trace impurities. For a semi-volatile compound like this compound, GC-MS is a viable, high-sensitivity method.[6]
Caption: A generalized workflow for the GC-MS analysis of this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient program is typically used to ensure good separation of components with different volatilities.
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (e.g., silylation) of the amino group may be necessary to improve peak shape and thermal stability, although it is often possible to analyze aminobenzophenones directly.
-
-
Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve using standard solutions of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[15] However, its major limitation is the lack of specificity, making it prone to interference from other components in the reaction mixture that also absorb at the same wavelength.
Sources
- 1. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 2. Solved Friedel Crafts Acylation For this assignment, the | Chegg.com [chegg.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rjstonline.com [rjstonline.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2-Amino-4’-methylbenzophenone m on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Analytical Techniques for Benzophenone Derivatives
Introduction:
Benzophenone and its derivatives are a class of organic compounds widely utilized as UV filters in sunscreens, cosmetics, and various industrial applications to prevent photodegradation of products.[1] However, growing concerns over their potential endocrine-disrupting effects and environmental persistence necessitate robust and sensitive analytical methods for their detection and quantification in diverse matrices, including environmental samples, food products, and biological fluids.[2][3][4] This guide provides a comprehensive comparison of the principal analytical techniques employed for the analysis of benzophenone derivatives, offering insights into the rationale behind methodological choices to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone derivatives due to its versatility, robustness, and wide applicability. The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Expertise & Experience: The "Why" Behind the Method
The choice of a reversed-phase (RP) C18 column is the most common starting point for benzophenone analysis.[2][5][6][7][8] This is because benzophenones are generally hydrophobic, non-ionic compounds, making them well-suited for separation on a nonpolar stationary phase like C18 with a more polar mobile phase. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape and resolution by ensuring the analytes are in a consistent protonation state.[5][8][9][10]
UV detection is frequently employed due to the inherent chromophoric nature of the benzophenone structure, which strongly absorbs UV light.[11][6][7][8] The selection of the detection wavelength is critical for sensitivity and is typically set at the absorbance maximum of the target analytes.[11]
Workflow Diagram: HPLC-UV Analysis of Benzophenones
Figure 1. Generalized workflow for HPLC-UV analysis of benzophenone derivatives.
Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a general method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.[8]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare individual stock solutions of benzophenone derivatives in the mobile phase.
-
Create a series of working standards by diluting the stock solutions to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cosmetic sample.
-
Extract the analytes using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Centrifuge the sample to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each benzophenone derivative in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including many benzophenone derivatives. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Expertise & Experience: The "Why" Behind the Method
The choice of a mid-polarity capillary column, such as one with a 50% diphenyl / 50% dimethyl polysiloxane stationary phase, is a good starting point for separating benzophenone isomers.[12] The oven temperature program is a critical parameter that needs to be optimized to achieve baseline separation of structurally similar isomers.[12] Electron Ionization (EI) at 70 eV is the standard ionization technique as it produces reproducible fragmentation patterns that can be used for compound identification by comparison to spectral libraries.[12] For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred over full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for each target analyte, which significantly reduces background noise.[12]
Workflow Diagram: GC-MS Analysis of Benzophenones
Figure 2. Generalized workflow for GC-MS analysis of benzophenone derivatives.
Experimental Protocol: A General GC-MS Method
This protocol provides a starting point for the analysis of benzophenone isomers.[12]
-
GC-MS Parameters:
-
GC Column: 50% diphenyl/50% dimethyl polysiloxane, 30m x 0.25mm ID, 0.25µm film thickness.[12]
-
Injector Temperature: 250 - 280 °C.[12]
-
Injection Mode: Splitless.[12]
-
Carrier Gas: Helium or Hydrogen.[12]
-
Oven Program: Initial: 100°C, hold for 1 min -> Ramp: 10°C/min to 280°C, hold for 5 min.[12]
-
MS Transfer Line: 280 °C.[12]
-
Ion Source Temperature: 230 °C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
MS Mode: Full Scan (m/z 50-350) for screening; SIM for quantification.[12]
-
-
Sample Preparation (QuEChERS for complex matrices):
-
Homogenize the sample.
-
Add an appropriate extraction solvent (e.g., acetonitrile) and internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate) and shake vigorously.[12]
-
Centrifuge the sample.[12]
-
Transfer the supernatant to a dispersive SPE (dSPE) cleanup tube containing sorbents like PSA to remove matrix components.[12]
-
Vortex and centrifuge again. The final supernatant is ready for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level analysis of benzophenone derivatives in complex matrices.[2][4][13]
Expertise & Experience: The "Why" Behind the Method
The use of Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems offers faster analysis times and improved resolution compared to conventional HPLC.[5][10][14] Electrospray ionization (ESI) is a common ionization source for LC-MS/MS analysis of benzophenones, and it can be operated in both positive and negative ion modes to achieve the best sensitivity for different derivatives.[14] The tandem mass spectrometry aspect, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This high degree of specificity minimizes matrix interference and allows for very low detection limits.[2][14]
Experimental Protocol: A General UHPLC-MS/MS Method
This protocol is based on a method for analyzing benzophenones in cereal-based foods.[5]
-
UHPLC-MS/MS Parameters:
-
Sample Preparation (Solid-Liquid Extraction):
-
Homogenize the food sample.
-
Perform solid-liquid extraction (SLE) with a suitable solvent like acetonitrile.[5]
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove matrix components.
-
Other Analytical Techniques
While HPLC, GC-MS, and LC-MS/MS are the most prevalent techniques, other methods have been applied for the analysis of benzophenone derivatives.
-
UV-Vis Spectrophotometry: This is a simple and rapid technique suitable for the analysis of less complex samples or for screening purposes.[11][15] Derivative spectrophotometry can be used to resolve overlapping spectra and enhance the selectivity for determining benzophenone in the presence of other UV-absorbing compounds.[15]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis times, and low consumption of reagents.[16][17] It has been used for the analysis of benzophenones, and when coupled with mass spectrometry (CE-MS), it can provide high sensitivity.[3]
Quantitative Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical LODs/LOQs | Common Applications |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Robust, versatile, relatively low cost. | Moderate sensitivity and selectivity.[7] | LOD: 0.01 µmol L⁻¹ - 38 ng/g[5][7] | Quality control of cosmetics and pharmaceuticals.[8] |
| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. | High separation efficiency for volatile compounds, excellent for isomer separation, structural elucidation via fragmentation patterns. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | LOD: 10 ng/mL; LOQ: 50–250 ng/mL[5] | Analysis of food packaging materials, environmental samples.[18][19] |
| LC-MS/MS | High-resolution liquid chromatographic separation coupled with highly sensitive and selective tandem mass spectrometry. | Very high sensitivity and selectivity, suitable for complex matrices, can analyze a wide range of polarities and molecular weights. | Higher cost of instrumentation and maintenance. | LOD: 0.07 - 4 ng/g; LOQ: 0.3 - 50 µg kg⁻¹[1][5][14] | Trace analysis in biological fluids (urine, plasma, placenta), food, and environmental samples.[1][14] |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-visible light by the analyte. | Simple, rapid, low cost. | Low selectivity, susceptible to interference from other absorbing compounds. | LOD: 0.04 - 0.11 µg/mL[15] | Screening and quantification in simple matrices. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency, fast analysis, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS, can be sensitive to matrix effects. | LOD: 21-59 µg/L (with FASI-CZE: 0.06-0.6 µg/L)[20] | Analysis of environmental water samples.[3][20] |
Conclusion and Recommendations
The selection of an analytical technique for benzophenone derivatives is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
-
For routine quality control of products with relatively high concentrations of benzophenones and in simple matrices, HPLC-UV is a cost-effective and reliable choice.
-
When analyzing volatile benzophenone derivatives or requiring the separation of isomers, GC-MS is the preferred method.
-
For the trace-level quantification of benzophenone derivatives in complex matrices such as biological fluids, food, or environmental samples, LC-MS/MS offers unparalleled sensitivity and selectivity.
-
UV-Vis spectrophotometry is a useful tool for rapid screening, while Capillary Electrophoresis presents a high-efficiency alternative for specific applications.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the generation of accurate and reliable data in their studies of benzophenone derivatives.
References
- Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences - ThaiJO.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. International Journal of Research in Pharmaceutical Sciences.
- Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Methods for analysis of Benzophenone.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
- Benzophenone Analyzed with HPLC - AppNote. MicroSolv.
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH.
- Technical Support Center: GC-MS Analysis of Benzophenone Isomers. Benchchem.
- STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMUL
- Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives.
- Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. PubMed.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. International Journal of Research in Pharmaceutical Sciences.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Springer.
- Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry.
- Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
- Analyses of benzophenones by capillary electrochromatography using methacrylate ester-based monolithic columns. PubMed.
- Detecting Benzophenone-10: A Comparative Guide to Analytical Methods. Benchchem.
- STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES.
- Solid-phase extraction and field-amplified sample injection-capillary zone electrophoresis for the analysis of benzophenone UV-filters in environmental water samples.
- UV-visible spectra of benzophenone and hydroxylated benzophenones.
- Solid-phase extraction and field-amplified sample injection-capillary zone electrophoresis for the analysis of benzophenone UV filters in environmental w
- Solid-Phase Extraction and Field-Amplified Sample Injection-Capillary Zone Electrophoresis for the Analysis of Benzophenone UV-f. University of Barcelona.
Sources
- 1. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 6. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyses of benzophenones by capillary electrochromatography using methacrylate ester-based monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 19. researchgate.net [researchgate.net]
- 20. Solid-phase extraction and field-amplified sample injection-capillary zone electrophoresis for the analysis of benzophenone UV-filters in environmental water samples [diposit.ub.edu]
Assessing the Reproducibility of 2-Amino-4-methylbenzophenone Synthesis: A Comparative Guide
Introduction
2-Amino-4-methylbenzophenone (CAS: 4937-62-6, Molecular Formula: H₂NC₆H₃(CH₃)C(O)C₆H₅) is a critical chemical intermediate, serving as a cornerstone in the synthesis of various high-value compounds. Its structural motif is particularly prevalent in the development of pharmaceuticals, most notably as a precursor to certain anxiolytic drugs of the 1,4-benzodiazepine class.[1][2] Given its importance, the ability to synthesize this compound reliably and reproducibly is paramount for researchers in drug discovery and process development. The presence of both a nucleophilic amino group and an electrophilic carbonyl group ortho to each other presents unique synthetic challenges.[1]
This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, with a core focus on assessing their reproducibility. We will dissect the classic Friedel-Crafts acylation pathway, including necessary protective group strategies, and contrast it with modern palladium-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles and supported by detailed experimental protocols and analytical validation methods to ensure that researchers can not only replicate these syntheses but also understand the critical parameters that govern their success.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is a trade-off between factors such as starting material cost, reaction conditions, scalability, and, crucially, reproducibility. Here, we compare the dominant approach, Friedel-Crafts acylation, with modern cross-coupling alternatives.
Method 1: The Traditional Workhorse - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction involving an electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring.[3] In principle, the most direct route to this compound would be the acylation of m-toluidine (3-methylaniline) with benzoyl chloride.
The Reproducibility Challenge: Catalyst Deactivation
A significant and well-documented challenge plagues this direct approach. The amino group (-NH₂) on the m-toluidine starting material is a Lewis base. It readily reacts with the strong Lewis acid catalyst required for the reaction, typically aluminum chloride (AlCl₃).[4] This acid-base reaction forms a stable complex, which deactivates the catalyst and deactivates the aromatic ring towards the desired electrophilic substitution. This often leads to failed reactions or extremely low and irreproducible yields.[4]
The Solution: A Self-Validating Protocol via Amine Protection
To achieve a reproducible synthesis, the amino group must be temporarily "masked" or protected. A common and effective strategy is to convert the amine into a less basic amide or sulfonamide. The use of a p-toluenesulfonyl (tosyl) protecting group is a robust and well-established method detailed in reliable sources like Organic Syntheses.[5] This strategy transforms the synthesis into a reproducible, multi-step process.
Caption: Workflow for the protected Friedel-Crafts synthesis.
This multi-step approach, while longer, introduces control points that significantly enhance reproducibility. The protection and deprotection steps are high-yielding and purification of the intermediates is straightforward, ensuring the final product is obtained with consistent quality.
Method 2: Modern Alternatives - Palladium-Catalyzed Cross-Coupling
Modern organic synthesis offers powerful alternatives through palladium-catalyzed cross-coupling reactions. These methods often provide milder reaction conditions, broader functional group tolerance, and can sometimes circumvent the need for protecting groups, potentially leading to more efficient and reproducible processes.
-
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organohalide.[6][7] A plausible, albeit less documented, route for this specific target could involve the coupling of a (2-amino-4-methylphenyl)boronic acid derivative with benzoyl chloride. The Suzuki reaction is renowned for its reliability, though the stability and availability of the required boronic acid are key considerations.[8]
-
Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds by coupling an amine with an aryl halide.[9][10] A potential route could involve reacting 2-benzoyl-4-methylbromobenzene with an ammonia equivalent. The development of sophisticated phosphine ligands has made this reaction exceptionally versatile and reliable for a wide range of substrates.[11]
Caption: Generalized catalytic cycle for Pd cross-coupling reactions.
While highly effective, the reproducibility of these methods hinges on factors like the purity of the palladium catalyst and ligand, the choice of base, and the strict maintenance of an inert atmosphere to prevent catalyst degradation.[6][10]
Quantitative Comparison of Synthetic Routes
| Parameter | Protected Friedel-Crafts Acylation | Pd-Catalyzed Cross-Coupling (Hypothetical) |
| Starting Materials | m-Toluidine, Benzoyl Chloride, p-Toluenesulfonyl Chloride | (2-amino-4-methylphenyl)boronic acid & Benzoyl Halide (Suzuki); or 2-Benzoyl-4-methylhalobenzene & Amine (Buchwald-Hartwig) |
| Key Reagents | Stoichiometric AlCl₃, Strong Acid (H₂SO₄)[5][12] | Catalytic Pd source (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃)[7][13] |
| Number of Steps | 3 (Protection, Acylation, Deprotection) | 1-2 (depending on precursor availability) |
| Typical Yields | 60-75% overall (literature-based for similar compounds)[5] | 70-95% (typical for efficient cross-coupling reactions)[8][11] |
| Pros | Uses inexpensive, bulk starting materials. Well-established and documented procedure.[5] | Milder reaction conditions. High functional group tolerance. High potential yields.[9][13] |
| Cons | Requires stoichiometric amounts of corrosive Lewis acid. Multiple steps. Potentially harsh deprotection conditions.[1] | Expensive catalysts and ligands. Requires strict inert atmosphere. Potential for catalyst poisoning.[10] |
| Reproducibility Factors | Strict control of moisture. Stoichiometry of AlCl₃. Temperature control during acylation and deprotection. | Purity of catalyst/ligand. Effectiveness of degassing. Choice of base and solvent. |
Assessing Purity and Reproducibility: The Analytical Workflow
Confirming the reproducibility of any synthesis requires a robust analytical method to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[14][15]
Caption: Standard workflow for purity validation by HPLC.
A reproducible synthesis should consistently yield a product with a purity of >98% (by area percentage) with a predictable and minimal impurity profile. Comparing chromatograms from different batches allows for a direct visual and quantitative assessment of reproducibility.
Detailed Experimental Protocols
Protocol 1: Synthesis via Protected Friedel-Crafts Acylation (Adapted from Organic Syntheses[8])
Step 1: Protection of m-Toluidine
-
In a 1 L flask, dissolve 53.5 g (0.5 mol) of m-toluidine in 500 mL of a 10% aqueous sodium carbonate solution.
-
Warm the mixture to 50-60°C with stirring.
-
Add 105 g (0.55 mol) of p-toluenesulfonyl chloride in small portions over 30 minutes, maintaining the temperature.
-
Stir vigorously for 2 hours, then cool the mixture to room temperature.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in an oven at 80°C.
-
The product, N-(3-methylphenyl)-4-methylbenzenesulfonamide, is typically used without further purification.
Step 2: Friedel-Crafts Acylation
-
To a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 78.5 g (0.3 mol) of the protected amine from Step 1 and 800 mL of anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add 88 g (0.66 mol) of anhydrous aluminum chloride (AlCl₃) in portions, keeping the temperature below 10°C.
-
Slowly add 46.4 g (0.33 mol) of benzoyl chloride from the dropping funnel over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Slowly pour the reaction mixture onto 1 kg of crushed ice and 100 mL of concentrated HCl with vigorous stirring.
-
Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the protected ketone.
Step 3: Deprotection
-
Place the crude protected ketone from Step 2 into a 1 L flask.
-
Add 400 mL of 90% sulfuric acid and heat the mixture to 100°C for 3 hours with stirring.
-
Cool the mixture to room temperature and carefully pour it onto 2 kg of crushed ice.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and air-dry.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound as yellow crystals (m.p. 65-66 °C).[16]
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of the final product.
| Parameter | Recommended Conditions |
| HPLC System | Standard system with a UV-Vis or Diode Array Detector[15] |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min[17] |
| Column Temperature | 30°C[17] |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Prep | Prepare a 0.5 mg/mL solution of the synthesized product in a 50:50 mixture of Mobile Phase A:B. Filter through a 0.45 µm syringe filter before injection.[14] |
Conclusion and Recommendations
For routine, large-scale synthesis where cost is a primary driver, the protected Friedel-Crafts acylation remains a viable and reproducible method. Its success is contingent on careful control over reaction conditions, particularly moisture exclusion and temperature management. The multi-step nature, while adding time, allows for the isolation of clean intermediates, which is a key factor in achieving high final purity and batch-to-batch consistency.
For medicinal chemistry applications, where speed, yield, and tolerance for complex molecular scaffolds are critical, palladium-catalyzed cross-coupling reactions represent a superior, albeit more expensive, alternative. Their milder conditions and high efficiency often translate to higher reproducibility, provided that high-purity reagents are used and a strictly inert atmosphere is maintained.
Ultimately, the assessment of reproducibility is an empirical process. We recommend synthesizing three independent batches of this compound using a chosen protocol and analyzing each by a validated HPLC method. Consistent yields (within a ±5% range) and purity profiles (>98%, with no single impurity >0.5%) would provide strong evidence of a robust and reproducible synthesis.
References
- SIELC Technologies. Separation of 2-Amino-4'-methylbenzophenone m on Newcrom R1 HPLC column. [Link]
- Asian Journal of Organic & Medicinal Chemistry. A Mini Review on Synthetic Methodologies of 2-Aminobenzophenones. [Link]
- Organic Syntheses. 2-Aminobenzophenone. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- ResearchGate.
- Chemsrc. This compound | CAS#:4937-62-6. [Link]
- SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Google Patents. 2-amino-2'-halo-5-nitro benzophenones.
- Organic Chemistry Portal.
- SIELC Technologies. This compound. [Link]
- Scientific & Academic Publishing.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. Synthesis of 2-aminobenzophenones.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health (NIH). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Google Patents.
- ResearchGate. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
- PubMed.
- ResearchGate. Scheme 1: Synthesis of 2-{[4-(amino-1-yl)but-2-yn-1-yl] oxy}-benzophenone, (MZ-2-MZ-7). [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Amino-4-methylbenzophenone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-4-methylbenzophenone, a common intermediate in various synthetic pathways. By understanding the chemical's properties and the principles of compliant waste management, you can ensure the safety of your personnel and the integrity of your facility's environmental commitment.
Hazard Assessment and Regulatory Context
This compound is a solid, yellow crystalline powder. While it is a valuable synthetic building block, it is imperative to handle it with an awareness of its potential hazards.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste.[3] Wastes are classified as hazardous if they are specifically "listed" or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1][4][5]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[6] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the hazardous characteristics. Given its properties, the most relevant characteristic would be toxicity. A formal determination of the toxicity characteristic would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which simulates landfill conditions.[7][8][9]
Core Directive: In the absence of a definitive TCLP analysis, and in accordance with prudent laboratory practice, This compound waste should be managed as a hazardous chemical waste. This conservative approach ensures compliance and minimizes risk. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance on waste classification and disposal procedures.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing. For larger quantities or potential for significant dust generation, consider fire/flame resistant and impervious clothing. | Minimizes contamination of personal clothing and skin. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. | Prevents inhalation of the powder, which can cause respiratory irritation. |
Handling Best Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Have an emergency eyewash station and safety shower readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of solid this compound waste and contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Designate a Waste Container: Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The original product container, if empty and in good condition, can be repurposed for waste collection.
-
Label the Container: As soon as the container is designated for waste, affix a "Hazardous Waste" label. This label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date on which the first waste was added (the accumulation start date).
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The name of the principal investigator and the laboratory location.
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and paper towels that are contaminated with the chemical should also be placed in this container.
-
Step 2: On-Site Storage
Proper storage of the hazardous waste container while it is being filled is critical to maintaining a safe laboratory environment.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is often a suitable SAA.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Incompatible Materials: Ensure that the this compound waste is not stored with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.
Step 3: Arranging for Disposal
Once the waste container is full or is no longer needed, it must be disposed of through your institution's EHS department.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.
-
Finalize the Label: Ensure all information on the hazardous waste label is accurate and complete.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. The EHS department has trained professionals for this task.
Disposal of Empty Containers:
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste or recycled, it must be triple-rinsed.
-
Use a suitable solvent (such as acetone or ethanol) for the initial rinse.
-
Collect all rinsate as hazardous waste and dispose of it accordingly.
-
Subsequent rinses can be with water.
-
-
Deface the Label: Completely remove or deface the original chemical label to prevent any confusion.
-
Final Disposal: Dispose of the clean, defaced container in accordance with your institution's policies for solid waste or recycling.
Emergency Procedures for Spills
In the event of a spill, a prompt and appropriate response is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the proper PPE as outlined in Section 2.
-
Contain the Spill: For a small, manageable spill of solid material, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that could generate dust.
-
Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent and then with soap and water.
-
Report the Incident: Report all spills to your laboratory supervisor and the EHS department, following your institution's incident reporting procedures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that requires careful attention to detail, from initial hazard assessment to final pickup by trained professionals. By adhering to the procedures outlined in this guide and maintaining open communication with your institution's Environmental Health and Safety department, you contribute to a safer research environment and ensure that your work is conducted in an environmentally responsible manner. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of the scientific community.
References
- U.S. Environmental Protection Agency. (n.d.). Toxicity Characteristic Leaching Procedure (TCLP).
- Malsparo. (n.d.). Toxicity Characteristic Leaching Procedure.
- Enviropass. (n.d.). TCLP – Understanding the Toxicity Characteristic Leaching Procedure.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone.
- Case Western Reserve University. (2026). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- ACT Team. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- PubChem. (n.d.). 2-Amino-4'-methylbenzophenone m.
Sources
- 1. actenviro.com [actenviro.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 8. malsparo.com [malsparo.com]
- 9. One moment, please... [getenviropass.com]
Operational Guide: Personal Protective Equipment for Handling 2-Amino-4-methylbenzophenone
As researchers and drug development professionals, our work is predicated on precision, control, and a deep understanding of the materials we handle. 2-Amino-4-methylbenzophenone is a valuable reagent in synthetic chemistry, notably as a precursor in the creation of complex heterocyclic compounds. However, its utility is matched by the absolute necessity for rigorous safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this compound, grounded in the principles of risk mitigation and procedural integrity. The core philosophy is that safety is not a static list of rules, but a dynamic, self-validating system integrated into every step of your workflow.
Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'
Before any container is opened, a thorough risk assessment is mandatory.[1] this compound (CAS No. 4937-62-6) is a fine, yellow crystalline powder.[2][3] Its physical form is central to its primary handling risks. The main hazards, as identified by the Globally Harmonized System (GHS), are:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
The causality is clear: the fine particulate nature of the solid increases the likelihood of airborne dust during transfer, leading to inhalation risks.[3][5] Dermal and ocular exposure can occur from direct contact with the powder or contaminated surfaces. Therefore, our protective strategy must establish multiple barriers against these specific exposure routes.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on a multi-layered system of engineering controls and personal protective equipment (PPE). The following are the minimum requirements for handling this compound.
Respiratory Protection: Controlling the Air You Breathe
The primary engineering control for this compound is a certified chemical fume hood.[6] All operations that involve handling the solid powder, especially weighing and transfers, must be conducted within a fume hood to contain dust.
-
Standard Operations (in Fume Hood): For routine handling of small quantities inside a functioning fume hood, additional respiratory protection is typically not required. The hood serves as the primary barrier.
-
High-Energy Operations or Potential for Dusting: If weighing large quantities or performing actions that could generate significant dust, an N95-rated dust mask is a necessary secondary precaution.[7]
-
Spill Cleanup/Exceeded Exposure Limits: In the event of a significant spill or if there is any indication that exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[2]
Eye and Face Protection: A Non-Negotiable Barrier
Standard safety glasses are insufficient. The risk of irritation from fine powders necessitates more comprehensive protection.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[2]
-
Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing or dust generation, a full-face shield must be worn in addition to chemical splash goggles.[8] This provides a secondary barrier for the entire face.
Hand Protection: The Critical Point of Contact
Gloves are essential, but no single material is impervious to all chemicals.[8]
-
Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for pinholes or tears before use.[6][8]
-
Handling Technique: Never wear gloves outside the immediate work area to prevent cross-contamination of doorknobs, keyboards, or personal items.[8] After handling, remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and wash hands thoroughly with soap and water.[2]
Body Protection: Shielding from Incidental Contact
-
A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing.
-
Long pants and closed-toe shoes are required. Sandals, perforated shoes, or any footwear that exposes the skin are strictly forbidden in the laboratory.[6][9]
Table 1: PPE Summary by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Inspection | None required | Safety glasses with side shields | Nitrile gloves | Lab coat |
| Weighing & Transfer (in Fume Hood) | Fume hood (primary); N95 mask (optional, for large amounts) | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes, long pants |
| In-Solution Handling | Fume hood | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes, long pants |
| Large-Scale Transfer (>100g) | Fume hood (primary); N95 mask (required) | Goggles and Face Shield | Nitrile gloves | Lab coat, closed-toe shoes, long pants |
| Spill Cleanup | N95 mask or full-face respirator (depending on scale) | Goggles and Face Shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat |
Procedural Guidance: Integrating Safety into Your Workflow
The following protocols ensure that the PPE is used effectively within a structured, safe operational sequence.
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with disposable bench paper.[10]
-
Don PPE: Before approaching the chemical, don all required PPE as outlined in Table 1 (lab coat, long pants, closed-toe shoes, goggles, gloves).
-
Containment: Place the stock container, a tared weigh boat or beaker, and necessary tools (e.g., spatula) inside the fume hood.
-
Transfer: Slowly open the stock container. Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could create airborne dust, such as dropping powder from a height.
-
Closure: Securely close the stock container immediately after the transfer is complete.
-
Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and allow it to dry within the hood.
-
Final Steps: Proceed with your experimental work within the hood. Once complete, dispose of the contaminated bench paper and gloves in the designated solid hazardous waste container.[11]
-
Hygiene: Wash hands thoroughly after removing PPE.
Small-Scale Spill Response (<5 grams)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Confirm the fume hood is operating correctly. If the spill is outside the hood, evacuate the area and prevent entry.
-
Don PPE: Wear appropriate PPE, including an N95 mask, goggles, and gloves.
-
Contain & Clean: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[3][5] Avoid creating dust during cleanup.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.[11]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[11]
-
Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials must be placed in a separate, sealed bag or container labeled as solid hazardous waste.
-
Disposal Pathway: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration, in strict accordance with local, state, and federal regulations.[2] Do not discharge to sewer systems.[2]
Workflow Visualization
Caption: Workflow for Safe Handling of this compound.
By embedding these practices into your daily laboratory operations, you create a robust safety culture that protects not only yourself but also your colleagues and your research.
References
- This compound | CAS#:4937-62-6. Chemsrc.
- 2-Amino-4'-methylbenzophenone m. PubChem, National Center for Biotechnology Information.
- Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA).
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Center for Biotechnology Information (NCBI).
- 2-Amino-4'-fluorobenzophenone. PubChem, National Center for Biotechnology Information.
- Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Cosmetic Ingredient Review.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- EFSA issues statement on 4-methylbenzophenone in some breakfast cereals. (2009, March 4). European Food Safety Authority.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. csub.edu [csub.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
